molecular formula C21H30O3 B029318 Jasmolin I CAS No. 4466-14-2

Jasmolin I

Cat. No.: B029318
CAS No.: 4466-14-2
M. Wt: 330.5 g/mol
InChI Key: NZKIRHFOLVYKFT-VUMXUWRFSA-N
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Description

Jasmolin I (CAS 4466-14-2) is one of the six potent ester compounds that constitute the natural insecticide pyrethrins, extracted from the dried flowers of Chrysanthemum cinerariifolium . It acts as a contact neurotoxin, specifically modulating sodium channels in the insect nervous system, which leads to rapid paralysis and knockdown, making it a valuable compound for studying insect physiology and resistance mechanisms . This mode of action falls under Insecticide Resistance Class 3A as classified by IRAC . As a plant-derived substance, Jasmolin I is favored in environmental and agricultural research for its rapid degradation in the environment, presenting a comparative advantage over more persistent synthetic insecticides . Our Jasmolin I is offered as a laboratory reference material with a purity of 95% or higher . To ensure the integrity of this reagent, it must be stored below -70°C and kept vacuum sealed in a freezer . This product is sold for diagnostic and research applications, including use as a standard for qualifying commercial pyrethrin products, and is not certified for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKIRHFOLVYKFT-VUMXUWRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042081
Record name Jasmolin I
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4466-14-2
Record name Jasmolin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4466-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jasmolin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jasmolin I
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JASMOLIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11IV49HVI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Jasmolin I

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Jasmolin I is a naturally occurring insecticide and a key constituent of pyrethrum extract, derived from the flowers of Tanacetum cinerariifolium (syn. Chrysanthemum cinerariifolium)[1][2]. As one of the six esters that constitute the pyrethrins, its potent neurotoxic effects on a wide range of insects make it a molecule of significant interest in agriculture and public health[3][4]. Jasmolin I, along with Cinerin I and Pyrethrin I, belongs to the Type I pyrethrins, which are esters of chrysanthemic acid[2][5]. Its biological efficacy is intrinsically linked to its complex and highly specific three-dimensional architecture. This guide provides an in-depth analysis of the chemical structure and absolute stereochemistry of Jasmolin I, explores the methodologies for its structural elucidation, and contextualizes its structural features within the broader family of pyrethrin insecticides.

Molecular Architecture of Jasmolin I

Jasmolin I is an ester composed of a cyclopropanecarboxylic acid moiety and a cyclopentenolone-derived alcohol moiety[6]. The precise arrangement and connectivity of these two components define its chemical identity and biological function.

Core Components

The molecule is best understood by dissecting it into its constituent acid and alcohol parts, which are joined by an ester linkage:

  • Acid Moiety: (+)-(1R,3R)-trans-Chrysanthemic Acid: This component is a substituted cyclopropanecarboxylic acid. The key features are the gem-dimethyl group on one carbon of the cyclopropane ring and a (2-methylprop-1-enyl) side chain on another. The "trans" designation in its common name refers to the stereochemical relationship between the carboxyl group and the alkenyl side chain across the cyclopropane ring, a crucial feature for its insecticidal activity[5].

  • Alcohol Moiety: (+)-(S)-Jasmololone: This is the alcohol component, derived from a rethrolone backbone. It consists of a 2-methyl-4-oxocyclopent-2-en-1-ol core structure substituted with a (Z)-pent-2-enyl side chain. The biosynthesis of this rethrolone is derived from jasmonic acid pathways[7].

The esterification of these two precursors results in the formation of Jasmolin I.

Physicochemical Properties

A summary of the fundamental properties of Jasmolin I is provided below.

PropertyValueSource
IUPAC Name [(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[6][8]
Molecular Formula C₂₁H₃₀O₃[3][6]
Molecular Weight 330.46 g/mol [4][9]
CAS Number 4466-14-2[1][8]
InChIKey NZKIRHFOLVYKFT-VUMXUWRFSA-N[6][8]

Definitive Stereochemistry

The term "stereochemistry" refers to the three-dimensional arrangement of atoms in a molecule. For Jasmolin I, this is not a trivial detail; it is the primary determinant of its ability to bind to and modulate the voltage-gated sodium channels in insect neurons[3][4]. The molecule possesses three chiral centers and one geometrically constrained double bond, each with a specific, biologically active configuration[3].

Absolute Configuration of Chiral Centers

The absolute configuration of a chiral center describes the spatial arrangement of its bonded groups and is designated as R (from the Latin rectus, right) or S (from the Latin sinister, left) based on the Cahn-Ingold-Prelog priority rules[10][11]. Jasmolin I has three such centers:

  • Cyclopentenone Ring (C1'): The carbon atom bearing the ester linkage has an (S) configuration.

  • Cyclopropane Ring (C1): The carbon atom of the cyclopropane ring attached to the carboxyl group has an (R) configuration.

  • Cyclopropane Ring (C3): The carbon atom of the cyclopropane ring bearing the (2-methylprop-1-enyl) group has an (R) configuration.

The IUPAC name explicitly defines this stereochemistry as (1S) for the alcohol moiety and (1R,3R) for the acid moiety[6]. This specific combination is critical, as other stereoisomers exhibit significantly reduced or no insecticidal activity[5].

Geometric Isomerism of the Alkenyl Side Chain

In addition to its chiral centers, Jasmolin I contains a double bond in the pentenyl side chain of the jasmololone moiety. The geometry around this bond is crucial.

  • Pent-2-enyl Side Chain: This double bond possesses a (Z) configuration (from the German zusammen, together). This means the higher-priority substituents on each carbon of the double bond are on the same side, resulting in a cis-like arrangement. This is explicitly stated in the IUPAC and CAS names for the molecule[6][8].

Caption: 2D structure of Jasmolin I with stereochemical assignments.

Experimental Determination and Validation

The elucidation of such a complex natural product structure requires a multi-faceted analytical approach. The process begins with isolation from the source material and culminates in detailed spectroscopic analysis to confirm connectivity and stereochemistry.

Isolation Protocol

Jasmolin I does not exist in isolation but as part of a complex mixture of pyrethrins within the flower heads of T. cinerariifolium[1][3]. A generalized workflow for its isolation is as follows:

  • Harvesting and Extraction: Flower heads are harvested, dried, and pulverized. The pyrethrins are extracted using a suitable organic solvent (e.g., hexane or a proprietary solvent mixture).

  • Crude Extract Purification: The initial extract is concentrated to yield a crude oleoresin. This resin is then subjected to further purification steps to remove pigments, waxes, and other non-active compounds.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is the cornerstone of separation.

    • Step A (Fractionation): The crude extract is first passed through a normal-phase silica gel column to separate the six pyrethrin components into fractions based on polarity.

    • Step B (High-Resolution Isolation): The fraction containing Jasmolin I is collected and subjected to further purification, often using reverse-phase or chiral HPLC columns, to yield the pure compound[12]. The use of chiral columns is particularly powerful as it can separate stereoisomers.

Structural Elucidation Workflow

Once isolated, the definitive structure is confirmed through a combination of spectroscopic techniques.

Elucidation_Workflow cluster_0 Isolation cluster_1 Spectroscopic Analysis Extract Pyrethrum Flower Extraction Crude Crude Pyrethrin Mixture Extract->Crude HPLC HPLC Separation Crude->HPLC Pure Pure Jasmolin I Isolate HPLC->Pure MS Mass Spectrometry (Molecular Weight) Pure->MS NMR_1D 1D NMR (¹H, ¹³C) (Connectivity) Pure->NMR_1D Structure Final Validated Structure MS->Structure NMR_2D 2D NMR (COSY, NOESY) (Stereochemistry) NMR_1D->NMR_2D NMR_2D->Structure

Caption: Standard workflow for the isolation and structural elucidation of Jasmolin I.

  • Mass Spectrometry (MS): Provides the exact molecular weight (330.2195 g/mol ) and high-resolution mass, which allows for the unambiguous determination of the molecular formula (C₂₁H₃₀O₃)[6]. Fragmentation patterns can further help confirm the core structures of the acid and alcohol moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These 1D techniques are used to map the carbon-hydrogen framework of the molecule, confirming the presence of key functional groups like the ester, ketone, double bonds, and the specific number of protons and carbons in different chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing scientists to piece together the molecular skeleton bond-by-bond.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: This is a critical technique for determining stereochemistry. By measuring the through-space interactions of protons, one can confirm the (Z)-geometry of the side-chain double bond and the trans relationship of the substituents on the cyclopropane ring.

Conclusion and Significance

The chemical structure of Jasmolin I is a testament to nature's chemical complexity. Its architecture is defined by the esterification of (+)-(S)-Jasmololone and (+)-(1R,3R)-trans-Chrysanthemic acid. The molecule's stereochemistry is absolute and non-negotiable for its potent insecticidal activity, with three chiral centers ((1S), (1R), (3R)) and one geometric isomer ((Z)-alkene) all precisely configured. This structural rigidity is essential for its specific interaction with insect sodium channels. For researchers in crop protection and drug development, a thorough understanding of this structure-activity relationship is paramount for designing next-generation insecticides that are both effective and environmentally benign. The methodologies used to isolate and elucidate its structure serve as a foundational protocol for the study of complex natural products.

References

  • PubChem (National Institutes of Health). Jasmolin I | C21H30O3 | CID 12304687.[Link]

  • Compendium of Pesticide Common Names. jasmolin I data sheet.[Link]

  • AERU (University of Hertfordshire). Pyrethrins (jasmolin I).[Link]

  • GSRS (Global Substance Registration System). JASMOLIN I.[Link]

  • precisionFDA. JASMOLIN I.[Link]

  • ResearchGate. Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II.[Link]

  • NCBI Bookshelf. Toxicological Profile for Pyrethrins and Pyrethroids - CHEMICAL AND PHYSICAL INFORMATION.[Link]

  • National Institutes of Health. Synthesis and Structure–Activity Relationship of Phosphonate Esters with (S)‑Cinerolone and (S)‑Jasmololone as Irreversible Inhibitors of the GDSL Esterase/Lipase TcGLIP to Study Pyrethrin Biosynthesis.[Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). The jasmolins, new insecticidally active constituents of Chrysanthemum cinerariaefolium VIS.[Link]

  • ResearchGate. Content of (a) jasmolin I and (b) jasmolin II across the eight flower...[Link]

  • ResearchGate. Structural formulas of pyrethrin i, pyrethrin ii, cinerin i, cinerin ii, jasmolin i and jasmolin ii.[Link]

  • Wikipedia. Absolute configuration.[Link]

  • PubChem (National Institutes of Health). Jasmolin II | C22H30O5 | CID 12304690.[Link]

  • PMC (National Institutes of Health). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone.[Link]

  • ResearchGate. (PDF) Synthesis and Structure–Activity Relationship of Phosphonate Esters with ( S )-Cinerolone and ( S )-Jasmololone as Irreversible Inhibitors of the GDSL Esterase/Lipase TcGLIP to Study Pyrethrin Biosynthesis.[Link]

  • Chemistry LibreTexts. 7.3: Absolute Configuration.[Link]

  • PMC (National Institutes of Health). TcGLIP GDSL Lipase Substrate Specificity Co-determines the Pyrethrin Composition in Tanacetum cinerariifolium.[Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Jasmolin I

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Jasmolin I is a naturally occurring insecticide and one of the six esters that constitute pyrethrum extract, derived from the flowers of Chrysanthemum cinerariifolium.[1][2] As a key component of this potent botanical insecticide, a thorough understanding of its physical and chemical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of Jasmolin I, delving into its structural characteristics, physicochemical parameters, and chemical behavior. Furthermore, it outlines established methodologies for its analysis and discusses its mode of action, offering a holistic perspective for its application in various scientific endeavors.

Part 1: Molecular Structure and Identity

Jasmolin I is an ester of chrysanthemic acid and jasmolone.[2] Its intricate molecular architecture, featuring multiple stereocenters and sites of unsaturation, dictates its biological activity and chemical reactivity.

The IUPAC name for Jasmolin I is cis-[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate.[3] The molecule possesses three chiral centers, leading to the potential for several stereoisomers.[4] The specific stereochemistry is crucial for its insecticidal efficacy.

Structural Diagram

Caption: Simplified 2D structure of Jasmolin I.

Part 2: Physical Properties

The physical properties of Jasmolin I are crucial for its formulation, application, and environmental fate. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂₁H₃₀O₃[3][5][6]
Molecular Weight 330.46 g/mol [5][7][6]
Physical State Viscous liquid[8]
Boiling Point 417.5 °C[5]
Density 1.030 g/cm³[5]
Flash Point 178.5 °C[5]
Water Solubility 0.03 mg/L[8]
Log K_ow (Octanol-Water Partition Coefficient) 6.42[8]
Vapor Pressure 4.8 x 10⁻⁷ mm Hg at 25 °C[8]

Jasmolin I's low water solubility and high octanol-water partition coefficient indicate its lipophilic nature, which is a key factor in its ability to penetrate the waxy cuticle of insects and interact with their nervous systems.[3] Its low vapor pressure suggests it is not highly volatile under normal environmental conditions.

Part 3: Chemical Properties and Reactivity

Stability and Degradation

A defining chemical characteristic of Jasmolin I, and pyrethrins in general, is its susceptibility to degradation, particularly in the presence of sunlight.[5] This rapid environmental degradation is advantageous from a toxicological perspective, as it minimizes persistence and bioaccumulation. However, it also necessitates careful consideration in formulation and application to ensure efficacy. The primary degradation pathways involve oxidation and hydrolysis of the ester linkage. The instability in alkaline media is also a noteworthy chemical property.

Key Chemical Reactions
  • Ester Hydrolysis: As an ester, Jasmolin I is susceptible to hydrolysis, especially under acidic or alkaline conditions, which cleaves the molecule into chrysanthemic acid and jasmolone. This process is a key step in its metabolism in living organisms.[3]

  • Oxidation: The double bonds in both the chrysanthemic acid and jasmolone moieties are susceptible to oxidation, which can be initiated by light and air. This is a major contributor to its environmental degradation.

Part 4: Biological Activity and Mechanism of Action

Jasmolin I exerts its insecticidal effect as a potent neurotoxin.[5] Its primary target is the voltage-gated sodium channels in the nerve cell membranes of insects.[3]

Signaling Pathway

Sodium_Channel_Modulation Jasmolin_I Jasmolin I Sodium_Channel Voltage-Gated Sodium Channel Closed State Jasmolin_I->Sodium_Channel Binds to channel Open_Channel Voltage-Gated Sodium Channel Open State Sodium_Channel->Open_Channel Nerve excitation Prolonged_Opening Prolonged Channel Opening Open_Channel->Prolonged_Opening Inhibited inactivation Repetitive_Discharge Repetitive Neuronal Discharge Prolonged_Opening->Repetitive_Discharge Paralysis Paralysis and Death Repetitive_Discharge->Paralysis

Caption: Mechanism of action of Jasmolin I on insect sodium channels.

By binding to the sodium channels, Jasmolin I modifies their gating kinetics, prolonging the time they remain in the open state after a nerve impulse.[3] This disruption of normal sodium ion flow leads to repetitive and uncontrolled firing of neurons, causing hyperactivity, paralysis, and ultimately, the death of the insect.[3]

Part 5: Experimental Protocols

The analysis of Jasmolin I typically involves its extraction from a complex matrix followed by chromatographic separation and detection.

Extraction and Isolation Workflow

Extraction_Workflow Start Sample (e.g., Pyrethrum Flowers) Solvent_Extraction Solvent Extraction (e.g., n-hexane) Start->Solvent_Extraction Crude_Extract Crude Pyrethrum Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Isolated_Jasmolin_I Isolated Jasmolin I Fraction_Collection->Isolated_Jasmolin_I Purification Purification Isolated_Jasmolin_I->Purification Pure_Jasmolin_I Pure Jasmolin I Purification->Pure_Jasmolin_I

Caption: General workflow for the extraction and isolation of Jasmolin I.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of Jasmolin I in a sample.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of analytical grade Jasmolin I standard in a suitable organic solvent (e.g., acetonitrile).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Extract Jasmolin I from the sample matrix using an appropriate solvent and technique (e.g., solid-phase extraction).[9]

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions (Example): [10]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[11]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detection: UV detector at a wavelength where Jasmolin I exhibits maximum absorbance.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the Jasmolin I standards against their corresponding concentrations.

    • Determine the concentration of Jasmolin I in the sample by interpolating its peak area on the calibration curve.

Part 6: Spectroscopic Data

While detailed, publicly available spectra for Jasmolin I are scarce, its structure suggests key features that would be observed in various spectroscopic analyses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the olefinic protons in the pentenyl and methylpropenyl side chains, as well as signals for the cyclopropane and cyclopentenone ring protons.

    • ¹³C NMR would reveal signals for the carbonyl carbons of the ester and ketone groups, as well as the olefinic carbons.[12][13]

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the ester bond and fragmentation of the side chains.[14]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be expected to show strong absorption bands for the C=O stretching vibrations of the ester and ketone functional groups, as well as C=C stretching for the double bonds.

Conclusion

Jasmolin I is a fascinating and important natural product with potent insecticidal properties. Its complex structure and chemical lability present both challenges and opportunities for its use in pest management and as a lead compound in drug discovery. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for harnessing its full potential in a safe and effective manner. Further research into its specific degradation pathways and the acquisition of detailed spectroscopic data will continue to enhance our knowledge of this valuable molecule.

References

  • PubChem. Jasmolin I | C21H30O3 | CID 12304687. [Link]

  • precisionFDA. JASMOLIN I. [Link]

  • NCBI Bookshelf. Table 4-4, Physical and Chemical Properties of Pyrethrinsa - Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • University of Hertfordshire. Pyrethrins (jasmolin I) - AERU. [Link]

  • NCBI Bookshelf. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Occupational Safety and Health Administration. PYRETHRUM. [Link]

  • Agency for Toxic Substances and Disease Registry. 4. CHEMICAL AND PHYSICAL INFORMATION. [Link]

  • Wefco. Technical Data Sheet. [Link]

  • ResearchGate. Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II. [Link]

  • Journal of Agricultural and Food Chemistry. The Synthesis of Pyrethroids. [Link]

  • Compendium of Pesticide Common Names. jasmolin I data sheet. [Link]

  • NCBI Bookshelf. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • PMC. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. [Link]

  • UoN Digital Repository Home. Quantitative and Qualitative Analysis of Pyrethrins and Pyrethrosin. [Link]

  • EPA. Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. [Link]

  • Semantic Scholar. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides1[OPEN]. [Link]

  • ResearchGate. Reduction Chemistry of Natural Pyrethrins and Preliminary Insecticidal Activity of Reduced Pyrethrins. [Link]

  • Oxford Academic. Insecticidal Activity of Jasmolin II and Its Isolation from Pyrethrum (Chrysanthemum cinerariaefolium Vis.)1 | Journal of Economic Entomology. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • University of Hertfordshire. Pyrethrins (jasmolin I). [Link]

  • University of Hertfordshire. Pyrethrins (pyrethrin I). [Link]

  • ResearchGate. Determination of Natural Pyrethrins by Liquid Chromatography-Electron Ionisation-Mass Spectrometry | Request PDF. [Link]

  • University of Hertfordshire. Pyrethrins (jasmolin II). [Link]

  • NIST WebBook. 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β]]. [Link]

  • Google Patents.
  • PubMed. NMR and molecular mechanics study of pyrethrins I and II. [Link]

Sources

A Technical Guide to the Biosynthesis of Jasmolin I in Plants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasmolin I is a key component of pyrethrins, a class of natural insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium.[1] Renowned for their potent insecticidal activity and low mammalian toxicity, pyrethrins are of significant interest for agricultural and pharmaceutical applications.[2] This guide provides an in-depth technical overview of the Jasmolin I biosynthetic pathway, a convergent process that combines a monoterpenoid acid and a jasmonate-derived alcohol. We will dissect the enzymatic steps, explore the advanced methodologies used to elucidate the pathway, and discuss the regulatory mechanisms that govern its operation in planta. This document is intended to serve as a foundational resource for professionals seeking to understand, engineer, and harness this complex natural product pathway.

Introduction: The Molecular Architecture of a Natural Insecticide

Pyrethrins are a mixture of six structurally related esters, broadly categorized into two types based on their acid moiety.[3] Type I pyrethrins are esters of chrysanthemic acid, while Type II are esters of pyrethric acid. Jasmolin I belongs to the Type I category, comprising a chrysanthemic acid moiety esterified with the alcohol jasmolone.[4]

The biosynthesis of these compounds is primarily localized within the flower heads of T. cinerariifolium, with the highest concentrations found in the developing achenes (ovaries).[2][5] The pathway is a prime example of metabolic compartmentalization, with different enzymatic steps occurring in distinct tissues, namely the glandular trichomes and the achenes themselves, necessitating the transport of intermediates.[5][6]

The Convergent Biosynthetic Pathway to Jasmolin I

The formation of Jasmolin I is not a linear sequence but rather the culmination of two distinct metabolic branches that converge in a final esterification step.

  • The Acid Moiety Pathway: Originating from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, this branch produces the irregular monoterpenoid, (1R,3R)-chrysanthemic acid.[2][5]

  • The Alcohol Moiety Pathway: Derived from the lipid α-linolenic acid via the oxylipin pathway, this branch generates the alcohol moiety, jasmolone.[5][7]

The final assembly is catalyzed by a specialized enzyme that links the activated acid with the alcohol, completing the Jasmolin I molecule.[5]

G cluster_acid Part I: Chrysanthemic Acid Pathway (Plastid / Cytosol) cluster_alcohol Part II: Jasmolone Pathway (Chloroplast / Peroxisome / ER) cluster_final Part III: Final Esterification (Achenes) DMAPP DMAPP (x2) CPP Chrysanthemyl-PP DMAPP->CPP TcCDS Chrysanthemol (1R,3R)-Chrysanthemol CPP->Chrysanthemol Chrysanthemal (1R,3R)-Chrysanthemal Chrysanthemol->Chrysanthemal TcADH2 CA (1R,3R)-Chrysanthemic Acid Chrysanthemal->CA TcALDH1 CA_CoA Chrysanthemoyl-CoA CA->CA_CoA CoA Ligase JasmolinI Jasmolin I CA_CoA->JasmolinI TcGLIP ALA α-Linolenic Acid JA Jasmonic Acid ALA->JA Oxylipin Pathway (LOX, AOS, AOC...) Jasmone cis-Jasmone JA->Jasmone Enzyme(s) Unknown Jasmolone Jasmolone Jasmone->Jasmolone TcJMH (CYP71AT148) Jasmolone->JasmolinI

Caption: High-level overview of the convergent biosynthetic pathway for Jasmolin I.

Part I: Synthesis of the Chrysanthemic Acid Moiety

This monoterpenoid pathway begins in the plastids and involves cyclization followed by a two-step oxidation.

  • Cyclopropane Ring Formation: The cornerstone of the acid's structure is its unique cyclopropane ring. This is formed by the enzyme Chrysanthemyl Diphosphate Synthase (TcCDS) , which catalyzes an irregular head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules, supplied by the MEP pathway, to form chrysanthemyl diphosphate (CPP).[2][5]

  • Oxidation to Carboxylic Acid: The diphosphate is hydrolyzed to (1R,3R)-chrysanthemol. This alcohol is then subjected to a two-step oxidation process in the cytosol. First, T. cinerariifolium Alcohol Dehydrogenase 2 (TcADH2) oxidizes the alcohol to (1R,3R)-chrysanthemal.[5] Subsequently, T. cinerariifolium Aldehyde Dehydrogenase 1 (TcALDH1) catalyzes the final oxidation to yield (1R,3R)-chrysanthemic acid.[5]

  • Acyl-CoA Activation: For the final esterification, the carboxylic acid must be activated. This is accomplished by a CoA ligase, which attaches Coenzyme A to form Chrysanthemoyl-CoA , the acyl donor for the final reaction.[5]

Part II: Synthesis of the Jasmolone Moiety

The alcohol component of Jasmolin I, jasmolone, is a derivative of the well-known plant hormone and defense signal, jasmonic acid (JA).[8]

  • Jasmonic Acid Formation: The pathway originates with α-linolenic acid (ALA), a common fatty acid released from chloroplast membranes.[5] A series of enzymes, including Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC), converts ALA into 12-oxophytodienoic acid (OPDA).[7] Following reduction by OPDA Reductase (OPR) and three rounds of peroxisomal β-oxidation, Jasmonic Acid is formed.[7][9]

  • Conversion to Jasmone: Jasmonic acid is subsequently converted to cis-jasmone. While this step is confirmed through labeling studies, the specific enzymes responsible for this conversion remain unidentified, representing a key knowledge gap in the pathway.[7][8]

  • The Keystone Hydroxylation: The final and critical step is the conversion of jasmone to jasmolone. This reaction is a stereospecific hydroxylation catalyzed by the cytochrome P450 enzyme T. cinerariifolium Jasmone Hydroxylase (TcJMH) , officially designated CYP71AT148 .[7][10] This enzyme is localized to the endoplasmic reticulum and is a pivotal control point for the production of the jasmolone precursor.[10][11]

Part III: The Final Assembly via Esterification

The two branches of the pathway converge in the developing achenes. Contrary to initial hypotheses that an acyltransferase would catalyze the final step, the responsible enzyme was identified as a GDSL Esterase/Lipase (TcGLIP) .[5] This enzyme facilitates the ester bond formation between the acyl donor, chrysanthemoyl-CoA, and the alcohol acceptor, jasmolone, to produce the final Jasmolin I molecule.[5][12]

Key Enzyme Profile: TcJMH (Jasmone Hydroxylase)

The identification and characterization of TcJMH was a breakthrough in understanding pyrethrin biosynthesis.[10] Its role is central to the formation of jasmolone.

  • Enzyme Class: Cytochrome P450 Monooxygenase (CYP71AT148).[7]

  • Reaction: Jasmone → Jasmolone (Hydroxylation).

  • Subcellular Localization: Endoplasmic Reticulum.[10]

  • Expression: Found almost exclusively in the glandular trichomes of floral ovaries. Its expression is strongly induced in leaves by jasmonate treatment, highlighting a feed-forward regulatory loop where the signaling molecule also serves as a precursor.[10][13]

Quantitative Data: TcJMH Enzyme Kinetics

The kinetic properties of TcJMH were determined through in vitro assays using microsomal preparations from Nicotiana benthamiana leaves transiently expressing the enzyme.

ParameterValueSource
Substratecis-Jasmone[7]
Km53.9 ± 13.5 µM[7][10]

Methodological Deep Dive: A Self-Validating System for Enzyme Discovery

The elucidation of TcJMH's function provides an exemplary case study in modern plant biochemistry, combining transcriptomics, heterologous expression, and in vitro biochemistry.

Experimental Protocol 1: Identification of TcJMH via Co-expression and In Planta Validation

Causality: The central hypothesis is that genes involved in the same metabolic pathway will exhibit similar expression patterns. By correlating the expression of unknown cytochrome P450 genes with a known, key pathway gene (TcCDS), researchers can generate a short list of high-probability candidates.

Methodology:

  • Transcriptome Analysis: RNA was sequenced from T. cinerariifolium flowers at various developmental stages.

  • Co-expression Correlation: A Pearson correlation analysis was performed to identify cytochrome P450 genes whose expression profiles most closely matched that of TcCDS.[10][14] This narrowed down hundreds of potential P450s to a manageable number of candidates.

  • Heterologous Expression: Candidate P450 genes were cloned and transiently expressed in the leaves of Nicotiana benthamiana, a model system for rapid gene function analysis.

  • In Planta Substrate Feeding: Leaves expressing the candidate genes were fed with the substrate, cis-jasmone.[10][15]

  • Metabolite Analysis (Validation): Leaf extracts were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Only the leaves expressing the gene now known as TcJMH (CYP71AT148) showed the production of a new peak corresponding to the mass spectrum of jasmolone.[7][10] This provided definitive in planta evidence of its function.

G start T. cinerariifolium Floral Tissue rna_seq RNA Sequencing start->rna_seq transcriptome Floral Transcriptome Database rna_seq->transcriptome coexpression Co-expression Analysis (vs. TcCDS) transcriptome->coexpression candidates Candidate P450 Genes coexpression->candidates expression Transient Expression in N. benthamiana candidates->expression feeding Substrate Feeding (cis-Jasmone) expression->feeding gcms GC-MS Analysis feeding->gcms validation Jasmolone Detected: TcJMH Identified gcms->validation

Caption: Experimental workflow for the identification and validation of TcJMH.

Experimental Protocol 2: In Vitro Characterization of TcJMH

Causality: While in planta assays confirm function, an in vitro system using isolated enzyme preparations is required to eliminate confounding variables from the host plant's metabolism and to accurately determine kinetic parameters like Km.

Methodology:

  • Large-Scale Expression: N. benthamiana leaves were infiltrated on a larger scale with the Agrobacterium strain carrying the TcJMH expression construct.

  • Microsome Isolation: After 4-5 days, the leaves were harvested and homogenized in a chilled extraction buffer. The homogenate was subjected to differential centrifugation. A low-speed spin pelleted cell debris, and the resulting supernatant was subjected to a high-speed (ultracentrifugation) spin to pellet the microsomal fraction, which contains the endoplasmic reticulum and thus the TcJMH protein.

  • In Vitro Reaction: The microsomal pellet was resuspended in a reaction buffer containing necessary cofactors for P450 activity (e.g., NADPH). The reaction was initiated by adding the substrate, cis-jasmone.

  • Kinetic Analysis: Reactions were performed across a range of jasmone concentrations. Reactions were stopped at a fixed time point by adding an organic solvent (e.g., ethyl acetate) to extract the products.

  • Quantification: The amount of jasmolone produced was quantified using GC-MS with an internal standard. The Km value was then calculated by fitting the concentration-velocity data to the Michaelis-Menten equation.[7]

Biotechnological and Regulatory Outlook

A complete understanding of the Jasmolin I pathway is critical for its potential reconstruction in heterologous systems like yeast or other plants, which could provide a sustainable and scalable source of this valuable insecticide.[16] However, significant challenges remain, including the identification of the enzymes for the JA-to-jasmone conversion and optimizing the metabolic flux through two separate, highly regulated primary metabolic pathways.[2][12]

The pathway's regulation by jasmonates presents a fascinating biological system where a hormone both triggers the expression of biosynthetic genes and serves as the ultimate precursor for a key part of the final molecule.[8][13] This dual role suggests complex feedback and feed-forward controls that are ripe for further investigation.

Conclusion

The biosynthesis of Jasmolin I is a sophisticated process that showcases the metabolic ingenuity of plants. It leverages precursors from both terpenoid and lipid metabolism, employs unique enzymatic machinery like the GDSL lipase TcGLIP, and is subject to elegant hormonal regulation. The scientific approaches used to unravel this pathway, particularly the combination of transcriptomics and heterologous expression, provide a powerful template for the discovery of other complex natural product pathways. Continued research, especially into the pathway's remaining unknown steps and regulatory networks, holds immense potential for the biotechnological production of next-generation biopesticides.

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Sources

A Technical Guide to the Natural Occurrence and Concentration of Jasmolin I in Pyrethrum Extract

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrethrum extract, derived from the flowers of Chrysanthemum cinerariifolium, is a potent natural insecticide comprised of six bioactive esters known as pyrethrins. Among these, Jasmolin I is a Type I pyrethrin, an ester of chrysanthemic acid and jasmolone. Although a minor constituent by concentration, its presence is integral to the overall insecticidal profile of the extract. This technical guide provides a comprehensive overview of the natural occurrence of Jasmolin I, detailing its biosynthesis from jasmonate-derived precursors and its localization within the plant. We explore the factors that influence its concentration, including plant genetics and developmental stage, and present typical compositional data. Furthermore, this guide furnishes a detailed, field-proven analytical workflow for the accurate quantification of Jasmolin I and its fellow pyrethrins using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), offering researchers and quality control professionals a self-validating protocol for robust analysis.

Introduction to Pyrethrum and its Bioactive Constituents

The Source: Chrysanthemum cinerariifolium

The primary natural source of pyrethrins is the Dalmatian chrysanthemum, Chrysanthemum cinerariifolium (also known as Tanacetum cinerariifolium).[1][2] This plant has been cultivated for centuries for its potent, fast-acting insecticidal properties, which are primarily concentrated in the flower heads.[2][3] The production of these compounds is a sophisticated defense mechanism against herbivorous insects.

The Pyrethrins: A Family of Six Natural Insecticides

The insecticidal activity of pyrethrum extract is attributed to a mixture of six closely related esters, collectively termed "pyrethrins".[4][5][6] These compounds are categorized into two groups based on the acid moiety from which they are derived.[7][8]

  • Pyrethrins I (or Type I): Esters of chrysanthemic acid, which include Pyrethrin I, Cinerin I, and Jasmolin I.[7][9]

  • Pyrethrins II (or Type II): Esters of pyrethric acid, which include Pyrethrin II, Cinerin II, and Jasmolin II.[7][9]

This six-component mixture provides a broad spectrum of activity, characterized by a rapid "knockdown" effect on insects.

Jasmolin I: Profile of a Type I Pyrethrin

Jasmolin I is an active insecticidal constituent of pyrethrum flowers, contributing to the overall efficacy of the natural extract.[10][11] As a Type I pyrethrin, it is structurally defined as the ester of (1R,3R)-chrysanthemic acid and the alcohol jasmolone.[3][8][12]

PropertyDetailsSource(s)
CAS Number 4466-14-2[1][10][13]
Molecular Formula C₂₁H₃₀O₃[10][11][14]
Molecular Weight 330.46 g/mol [10][11][14]
IUPAC Name [(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[1]
Class Pyrethrins I; Natural Insecticide[7][15]

Biosynthesis and Natural Occurrence of Jasmolin I

The biosynthesis of pyrethrins is a complex, multi-organellar process that leverages pathways associated with plant hormones and defense compounds.[4][12] The synthesis of Jasmolin I is a prime example of this metabolic intersection.

The Jasmonate-Derived Pathway: From Jasmone to Jasmolone

The alcohol moiety of Jasmolin I, known as jasmolone, is derived from the plant hormone jasmonic acid (JA).[12][16] The pathway proceeds through the following key steps:

  • Jasmone Formation: Jasmonic acid is converted into jasmone, a known degradation product.[12]

  • Hydroxylation: Jasmone undergoes a single hydroxylation step to form jasmolone. This critical conversion is catalyzed by the cytochrome P450 enzyme, jasmone hydroxylase (TcJMH).[12][16]

Experimental evidence supports this pathway, as feeding jasmone to pyrethrum flowers leads to a significant increase in the concentration of both free jasmolone and the final Jasmolin I ester.[12]

The Final Assembly: Esterification with Chrysanthemic Acid

The final step in Jasmolin I synthesis is the esterification of jasmolone with chrysanthemic acid. This reaction is catalyzed by a GDSL lipase-like protein (TcGLIP), which links the acid and alcohol components to form the active insecticidal ester.[16]

Jasmolin I Biosynthesis JA Jasmonic Acid (Phytohormone) Jasmone Jasmone JA->Jasmone Multiple Steps Jasmolone Jasmolone (Alcohol Moiety) Jasmone->Jasmolone TcJMH (Hydroxylation) branch Jasmolone->branch CA Chrysanthemic Acid (Acid Moiety) CA->branch JasmolinI Jasmolin I branch->JasmolinI TcGLIP (Esterification)

Simplified biosynthetic pathway of Jasmolin I.
Localization: Accumulation in Flower Achenes and Trichomes

The primary site of pyrethrin synthesis and storage is the flower, specifically within the developing achenes (ovaries).[12] The glandular trichomes on the ovaries are responsible for producing the precursors, including chrysanthemic acid and jasmolone.[12] The final assembly into Jasmolin I and other pyrethrins occurs within the achenes, representing a spatially segregated and highly efficient production system.[12] While leaves can also produce pyrethrins, their concentration is significantly lower than in the flowers.[12]

Concentration and Compositional Analysis

The concentration of Jasmolin I in pyrethrum extract is not fixed; it is influenced by a range of biological and environmental variables and is always considered relative to the other five pyrethrin constituents.

Factors Influencing Pyrethrin Content
  • Genetics: Different clones and varieties of C. cinerariifolium exhibit significant variation in total pyrethrin content, which can range from 0.9% in native populations to over 3% in selectively bred cultivars.[17][18]

  • Flower Development: The concentration of all pyrethrins, including Jasmolin I, changes dynamically throughout the flower's maturation. The highest levels are typically reached when the flower has 2-5 rows of open disc florets, making this the optimal harvest time.[19]

  • Environmental Conditions: Climatic factors play a crucial role in the biosynthesis and accumulation of pyrethrins.[20]

  • Post-Harvest Processing: The method used for drying the flowers can impact the final concentration, as some pyrethrins are susceptible to degradation, particularly in direct sunlight.[21]

Typical Composition of Pyrethrum Extract

While the absolute concentration varies, the relative proportion of the six esters is a key characteristic of the extract. Jasmolin I is consistently a minor component. A widely cited typical ratio of the component families (pyrethrins:cinerins:jasmolins) is approximately 71:21:7.[5][7] This highlights that the jasmolins (I and II) together constitute a small but consistent fraction of the total pyrethrin content.

Constituent FamilyConstituent NameClassTypical Relative Abundance (% of Total Pyrethrins)
Pyrethrins Pyrethrin I, Pyrethrin III & II~71%
Cinerins Cinerin I, Cinerin III & II~21%
Jasmolins Jasmolin I , Jasmolin III & II~7%

Analytical Methodologies for the Quantification of Jasmolin I

Accurate quantification of the six pyrethrin esters is essential for the quality control of pyrethrum extracts and formulated products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant analytical techniques.[22] HPLC coupled with a UV or Diode-Array Detector (DAD) is particularly well-suited for resolving and quantifying all six components simultaneously.[23][24]

High-Performance Liquid Chromatography (HPLC) for Pyrethrin Profiling

The principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed into a column) and a liquid mobile phase. For pyrethrins, which are relatively nonpolar, reversed-phase chromatography using a C18 column is highly effective. The six esters have slightly different polarities, allowing them to be separated as they travel through the column at different speeds. A UV/DAD detector is used for quantification, as the pyrethrins possess chromophores that absorb UV light at specific wavelengths (e.g., 254 nm).[23]

Detailed Protocol: HPLC-DAD Analysis of Pyrethrins

This protocol describes a robust, self-validating method for the extraction and quantification of Jasmolin I and other pyrethrins from dried C. cinerariifolium flower heads.

Causality Behind Choices:

  • Matrix Solid Phase Dispersion (MSPD): This extraction technique (adapted from[24]) is chosen for its efficiency. It simultaneously grinds the sample and disperses it onto a solid support (Florisil), creating a large surface area for exhaustive extraction with a minimal volume of solvent.

  • Acetone-Ethyl Acetate Solvent: This mixture provides a good polarity balance to efficiently extract all six pyrethrin esters, which have varying polarities.[24]

  • Reversed-Phase C18 Column: This is the industry standard for pyrethrin analysis, offering excellent resolution and reproducibility.

  • Gradient Elution: A gradient mobile phase (changing composition over time) is necessary to first elute the more polar Pyrethrins II and then resolve the less polar, more tightly retained Pyrethrins I, including Jasmolin I.

Step-by-Step Methodology:

  • Sample Preparation:

    • Harvest pyrethrum flower heads at the optimal developmental stage and dry them in a dark, ventilated area to prevent degradation.

    • Grind the dried flowers to a fine, homogenous powder using a laboratory mill.

  • Extraction (MSPD):

    • Accurately weigh 0.25 g of the powdered flower sample into a glass mortar.

    • Add 0.5 g of Florisil sorbent and gently blend with a pestle until a homogenous mixture is obtained.

    • Transfer this mixture into an empty solid-phase extraction (SPE) cartridge fitted with a bottom frit.

    • Gently compress the material with the pestle and place a top frit.

    • Add 0.4 g of anhydrous sodium sulfate on top of the frit to remove any residual moisture.

    • Elute the pyrethrins by passing 5 mL of an acetone-ethyl acetate (1:1, v/v) solution through the cartridge under gravity.[24]

    • Collect the eluate and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-DAD Instrumentation and Conditions:

    • Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A linear gradient starting from 60% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: Diode-Array Detector monitoring at 254 nm.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known concentrations using a certified pyrethrum extract standard.

    • Inject the standards to generate a calibration curve (peak area vs. concentration) for each of the six pyrethrins.

    • Inject the prepared sample extract.

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards. Jasmolin I typically elutes just before Pyrethrin I.

    • Quantify the concentration of Jasmolin I and the other pyrethrins in the sample by interpolating their peak areas from the respective calibration curves. The concentration is typically reported as a weight percentage of the dry flower material.

Analytical Workflow material material process process analysis analysis output output n1 Dried Pyrethrum Flowers n2 Grinding to Homogenous Powder n1->n2 n3 MSPD Extraction (Florisil + Solvent) n2->n3 n4 Filtration (0.45 µm) n3->n4 n5 Sample Extract in HPLC Vial n4->n5 n6 HPLC-DAD Analysis n5->n6 n7 Data Processing & Quantification n6->n7 n8 Concentration of Jasmolin I (%) n7->n8

Workflow for the quantification of Jasmolin I in pyrethrum flowers.

Conclusion and Future Outlook

Jasmolin I, while present in lower concentrations than Pyrethrin I and Cinerin I, is a fundamental component of the natural pyrethrum complex. Its biosynthesis is intricately linked to the plant's hormonal and defense pathways, underscoring the sophisticated metabolic engineering evolved by C. cinerariifolium. Understanding the factors that govern its concentration is vital for optimizing cultivation and harvesting practices to ensure a consistent and potent raw material.

The analytical methods detailed herein, particularly HPLC-DAD, provide the necessary precision and robustness for the quality control of pyrethrum extracts, ensuring that the full, natural profile of all six insecticidal esters is accurately characterized. Future research into the genetic regulation of the pyrethrin biosynthetic pathway may unlock opportunities to modulate the relative ratios of these esters, potentially leading to the development of new plant varieties with enhanced or specialized insecticidal properties.

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  • Varga, E., et al. (2021). Percentage of total pyrethrins extracted by two techniques and tree solvents. ResearchGate. Available at: [Link]

  • Grdisa, M., et al. (2018). Structural formulas of pyrethrin i, pyrethrin ii, cinerin i, cinerin ii, jasmolin i and jasmolin ii. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 2: Relevance to Public Health. NCBI Bookshelf. Available at: [Link]

  • Ban, S. G., et al. (2010). Comparison of pyrethrins extraction methods efficiencies. Agriculturae Conspectus Scientificus. Available at: [Link]

  • Caboni, P., et al. (2013). Determination of Natural Pyrethrins by Liquid Chromatography-Electron Ionisation-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Sundaramoorthy, S., et al. (2018). Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor. PubMed Central. Available at: [Link]

  • Karanja, P. N., & Githua, M. N. (2021). Loss of Pyrethrins Content during Drying of Chrysanthemum cinerariifolium Flowers in Direct Sunlight. University of Nairobi Journals. Available at: [Link]

  • Grdisa, M., et al. (2018). Content of (a) jasmolin I and (b) jasmolin II across the eight flower... ResearchGate. Available at: [Link]

  • Karanja, P. N., & Githua, M. N. (2021). Loss of Pyrethrins Content during Drying of Chrysanthemum cinerariifolium Flowers in Direct Sunlight. ResearchGate. Available at: [Link]

Sources

"toxicological profile of Jasmolin I in target and non-target organisms"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Toxicological Profile of Jasmolin I

Abstract

Jasmolin I is one of six naturally occurring insecticidal esters, collectively known as pyrethrins, derived from the chrysanthemum flower, Chrysanthemum cinerariifolium.[1][2] This guide provides a comprehensive technical overview of the toxicological profile of Jasmolin I, contextualized within the broader data available for the pyrethrin mixture. It delves into the specific mechanism of action targeting insect nervous systems, while also offering a comparative analysis of its effects on a range of non-target organisms, including mammals, birds, fish, and beneficial insects. Due to its rapid environmental degradation and specific metabolic pathways, a significant variation in toxicity is observed across different taxa. This document synthesizes data on acute toxicity (LD50/LC50), environmental fate, and standardized toxicological assessment methodologies to provide researchers, scientists, and drug development professionals with a detailed understanding of Jasmolin I's ecological and physiological impacts.

Introduction to Jasmolin I and the Pyrethrin Complex

Jasmolin I is a key active component of pyrethrum, the crude extract obtained from chrysanthemum flowers.[2][3] Pyrethrins have been utilized for their insecticidal properties for centuries and represent a cornerstone of both commercial and domestic pest control.[4] The six constituent compounds are esters formed from two acids (chrysanthemic acid and pyrethric acid) and three alcohols (pyrethrolone, cinerolone, and jasmolone).[5] Jasmolin I is an ester of chrysanthemic acid.[6]

It is critical to note that most toxicological data in the literature is reported for the entire pyrethrin mixture rather than for isolated Jasmolin I. This is due to the complexity of separating the esters and their synergistic action in the natural extract. Therefore, this guide will primarily reference data for "pyrethrins," clarifying that Jasmolin I is a significant contributor to the overall toxicological profile.

Mechanism of Action in Target Organisms (Insects)

The potent insecticidal activity of Jasmolin I and other pyrethrins stems from their action as potent neurotoxins.[1][3][7] They selectively target the voltage-gated sodium channels in the nerve cells of insects.[4][8][9]

The process unfolds as follows:

  • Binding: Pyrethrins bind to the sodium channels.

  • Delayed Closure: They delay the closing of these channels after a nerve impulse has been transmitted.[4]

  • Hyperexcitation: This leads to a prolonged influx of sodium ions, causing the nerve to fire repeatedly.[8]

  • Paralysis and Death: The sustained nerve firing results in hyperexcitation of the insect's nervous system, quickly leading to paralysis, loss of motor coordination, and ultimately, death.[1][4]

This mechanism is highly effective against a broad spectrum of insect pests.[3]

cluster_Neuron Insect Axonal Membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Na_Channel_Open Na+ Channel (Open) Na_Channel_Closed->Na_Channel_Open Nerve Impulse (Depolarization) Na_Channel_Open->Na_Channel_Closed Repolarization (Normal Closing) Na_Channel_Modified Na+ Channel (Modified/Delayed Closing) Na_Channel_Open->Na_Channel_Modified Prevents closing Effect Hyperexcitation -> Paralysis -> Death Na_Channel_Modified->Effect Prolonged Na+ Influx Jasmolin Jasmolin I Jasmolin->Na_Channel_Open Binds to open channel

Caption: Mechanism of Jasmolin I neurotoxicity in insects.

Toxicological Profile in Non-Target Organisms

The toxicity of pyrethrins, including Jasmolin I, varies dramatically among different classes of organisms. This differential toxicity is primarily due to differences in metabolism, body temperature, and the sensitivity of sodium channels.

Mammals

Pyrethrins are considered to have low toxicity to mammals, including humans.[1][10] This is because mammals possess efficient metabolic pathways, primarily involving carboxyesterases in the liver, that rapidly hydrolyze the ester bond and detoxify the compound.[11] Symptoms of acute, high-dose exposure in mammals can include tremors, drooling, uncoordinated movement, and in rare cases, seizures.[1]

Mammalian Toxicity Data (Pyrethrins)
Exposure Route LD50 (Rat)
Acute Oral700 mg/kg[12]
Acute Dermal>2000 mg/kg[12]
Acute Inhalation3.4 mg/L[12]
Avian Species

Birds are also relatively insensitive to pyrethrins. The National Pesticide Information Center classifies pyrethrins as "practically non-toxic to birds."[1] This is attributed to rapid metabolism and elimination, similar to mammals.

Avian Toxicity Data (Pyrethrins)
Species LD50 (Oral)
Bobwhite Quail>1000 mg/kg[13]
Mallard Duck>2000 mg/kg
Aquatic Organisms

In stark contrast to mammals and birds, pyrethrins are highly to very highly toxic to fish and aquatic invertebrates.[1][13] This heightened sensitivity is due to several factors:

  • Slower Metabolism: Aquatic organisms lack the efficient enzymatic pathways to rapidly break down pyrethrins.[13]

  • Gill Absorption: The compounds are readily absorbed through the gills.

  • Temperature Dependence: Toxicity increases at lower water temperatures.[1]

This high toxicity necessitates extreme caution when using pyrethrin-based products near water bodies.

Aquatic Toxicity Data (Pyrethrins)
Species 96-hour LC50
Rainbow Trout (Oncorhynchus mykiss)0.005 mg/L[12][14]
Bluegill Sunfish<1.0 ppb[13]
Species 48-hour EC50
Daphnia magna (Water Flea)0.227 mg/L[12]
Species 96-hour LC50
Mysid Shrimp (Americamysis bahia)0.0014 mg/L[12][14]
Terrestrial Invertebrates (Non-Target)

Pyrethrins are broad-spectrum insecticides and are therefore highly toxic to many non-target terrestrial invertebrates, including beneficial insects like honey bees.[1] Bees are particularly sensitive, with exposure leading to paralysis and death.[15][16] However, the risk to pollinators in field conditions can be mitigated by the repellent effect of pyrethrins and their rapid breakdown in sunlight.[1]

Bee Toxicity Data (Pyrethrins)
Exposure Route LD50 (Honey Bee, Apis mellifera)
Contact0.013 µ g/bee [14]
Oral~0.02 µ g/bee [15]

Environmental Fate and Degradation

A key characteristic of natural pyrethrins like Jasmolin I is their rapid degradation in the environment, which limits their persistence.

  • Photodegradation: Pyrethrins break down quickly when exposed to sunlight. The half-life of pyrethrin I on soil surfaces is approximately 12.9 hours and 11.8 hours in water when exposed to light.[1]

  • Microbial Degradation: Soil microbes readily break down pyrethrins, with reported soil half-lives ranging from 2.2 to 9.5 days.[1]

  • Soil Mobility: Pyrethrins bind tightly to soil and sediment particles, giving them a very low potential to leach into groundwater.[1][17]

  • Bioaccumulation: Due to their rapid metabolism and degradation, pyrethrins have a low potential for bioaccumulation in the food chain.

Methodologies for Toxicological Assessment

The evaluation of Jasmolin I's toxicity follows internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA).

Example Protocol: Acute Immobilisation Test in Daphnia magna (OECD 202)

This test determines the concentration at which 50% of daphnids are immobilized after 48 hours (EC50).

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Substance Preparation: A stock solution of pyrethrins is prepared in a suitable solvent. A series of dilutions are made in culture water to create a range of test concentrations.

  • Experimental Setup:

    • At least 20 daphnids are used per concentration, divided into four replicates of five daphnids each.

    • A control group (culture water only) and a solvent control (if applicable) are included.

    • Daphnids are placed in test vessels with the corresponding concentrations.

  • Incubation: Vessels are maintained at 20±1°C with a 16-hour light/8-hour dark cycle for 48 hours. Daphnids are not fed during the test.

  • Observation: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods like probit analysis.

cluster_Workflow Ecotoxicological Testing Workflow start Define Test Substance (Jasmolin I / Pyrethrins) tier1 Tier 1: Acute Toxicity Testing - Aquatic (Fish, Daphnia) - Terrestrial (Bees, Earthworms) start->tier1 decision1 Risk Quotient (PEC/PNEC) > Trigger? tier1->decision1 tier2 Tier 2: Chronic & Sub-lethal Testing - Reproductive effects - Growth inhibition decision1->tier2 Yes stop No Unacceptable Risk decision1->stop No decision2 Refined Risk Assessment Acceptable? tier2->decision2 risk_manage Risk Mitigation / Registration decision2->risk_manage No decision2->stop Yes

Caption: Tiered workflow for ecotoxicological risk assessment.

Conclusion

Jasmolin I, as a constituent of the natural pyrethrin insecticide complex, demonstrates a highly selective toxicological profile. Its mechanism of action, targeting the sodium channels of insects, makes it an effective pest control agent. The compound's low toxicity in mammals and birds is a direct result of rapid metabolic detoxification. Conversely, its high toxicity to fish, aquatic invertebrates, and non-target insects like bees underscores the critical need for careful and targeted application to mitigate ecological risk. The rapid environmental degradation of Jasmolin I via photodegradation and microbial action prevents long-term persistence and bioaccumulation. A thorough understanding of this dual-faceted toxicological profile is essential for the responsible development and application of Jasmolin I-containing products.

References

  • National Pesticide Information Center. (n.d.). Pyrethrins General Fact Sheet. Retrieved from [Link]

  • Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link]

  • Équiterre. (2016). Health and environmental impacts of pyrethroid insecticides: What we know, what we don't know and what we should do about it. Retrieved from [Link]

  • Ali, S., Charles, L., & Mohamed, F. (2019). Toxicological impacts of synthetic pyrethroids on non-target aquatic organisms: A review. ResearchGate. Retrieved from [Link]

  • Antwi, F. B., & Reddy, G. V. (2015). Toxicological effects of pyrethroids on non-target aquatic insects. Environmental Toxicology and Pharmacology, 40(3), 915-923. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pyrethrins (jasmolin I). AERU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Public Health Statement for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Jasmolin I. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]

  • The Bee Benefactor. (2016). Pyrethroids, Pyrethrins & Pyrethrums – Insecticide Profile. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pyrethrins (jasmolin I) - General Information. AERU. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Environmental Fate of Pyrethrin. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). Toxic and Repellent Effects of Pyrethroids Used in Orchards on the Honey Bee, Apis mellifera L. (HYMENOPTER. Retrieved from [Link]

  • ResearchGate. (2015). Acute effects of pyrethroids and nectar toxins, at a dose of 10 ng/bee.... Retrieved from [Link]

  • Sustainable Gardening Australia. (2023). Pesticides most harmful to bees. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pyrethrins (jasmolin II). AERU. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyrethrins and Pyrethroids Tox Profile. Retrieved from [Link]

  • Inchem.org. (n.d.). PYRETHROID (Group PIM G026). Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pyrethrins (jasmolin II) - Veterinary Information. AERU. Retrieved from [Link]

  • CCME. (n.d.). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Permethrin. Retrieved from [Link]

  • Columbia Environmental Research Center. (n.d.). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrethrin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. PMC. Retrieved from [Link]

  • Kikuta, Y., et al. (2022). Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]

  • Luttik, R., & Aldenberg, T. (1997). Extrapolation factors for small samples of pesticide toxicity data: Special focus on LD50 values for birds and mammals. Environmental Toxicology and Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Identification of Jasmolin I

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Precision in Natural Product Analysis

In the realm of natural products chemistry and drug development, the unambiguous identification of active constituents is the bedrock upon which all subsequent research is built. Jasmolin I, a key insecticidal ester within the pyrethrin family derived from Chrysanthemum cinerariifolium, is a prime example.[1][2][3] Its potent biological activity necessitates precise analytical characterization for quality control of biocidal formulations, toxicological assessment, and exploration of its therapeutic potential. This guide provides a detailed, methodology-focused exploration of the core spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—required for the confident identification of Jasmolin I. We will move beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Molecular Architecture of Jasmolin I

A comprehensive understanding of Jasmolin I's structure is a prerequisite for interpreting its spectral data. Jasmolin I is an ester formed from chrysanthemic acid and jasmolone.[4] Key structural features include a cyclopropane ring, a cyclopentenone core, multiple stereocenters, and olefinic moieties.

  • Chemical Formula: C₂₁H₃₀O₃[5]

  • Molecular Weight: 330.46 g/mol [5][6]

  • IUPAC Name: cis-[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[4]

The numbering scheme used throughout this guide for NMR assignments is presented in the diagram below.

Caption: Numbering scheme for Jasmolin I.

Mass Spectrometry: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is the definitive first step in structural analysis, providing the molecular weight and crucial fragmentation data that acts as a molecular fingerprint. Due to the thermal instability of pyrethrins, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method over Gas Chromatography (GC-MS).[7][8]

Causality in Method Selection: LC-MS/MS with ESI

We select Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[9]

  • Chromatography (LC): Reversed-phase chromatography effectively separates the different pyrethrin components present in a natural extract, ensuring that the mass spectrometer analyzes a pure compound.

  • Ionization (Positive-Mode ESI): Positive-mode Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for thermally labile molecules. It reliably generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation.[10][11]

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a reproducible fragmentation pattern. This transition from a specific precursor ion to a specific product ion (Multiple Reaction Monitoring, MRM) is highly selective and provides structural confirmation while minimizing background interference.[10]

Expected Mass Spectrum and Fragmentation Pattern

For Jasmolin I (C₂₁H₃₀O₃), the expected monoisotopic mass is 330.22. The protonated molecule [M+H]⁺ will therefore have an m/z of approximately 331.23.

The primary fragmentation event in the MS/MS of Jasmolin I is the cleavage of the ester bond, which is the most labile part of the molecule. This cleavage yields two major diagnostic fragment ions.

  • Precursor Ion ([M+H]⁺): m/z 331.4[10][12]

  • Product Ion 1 (m/z 163.2): This corresponds to the protonated jasmolone moiety (the rethrolone part). The cleavage retains the charge on this fragment.[10][12]

  • Product Ion 2 (m/z 107): This fragment is often observed and is a secondary fragment derived from the chrysanthemic acid portion of the molecule.[12]

Table 1: Key MS/MS Transitions for Jasmolin I Identification

Analyte Precursor Ion (m/z) Product Ion (m/z) Assignment
Jasmolin I 331.4 163.2 [Jasmolone+H]⁺

| | | 107.0 | Secondary fragment |

This specific precursor-to-product transition (331.4 → 163.2) is a highly reliable indicator for the presence of Jasmolin I in an analytical sample.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS provides the molecular formula and key fragments, NMR spectroscopy provides the complete atomic-level connectivity, establishing the carbon-hydrogen framework and confirming stereochemistry. High-field NMR (≥500 MHz) is recommended for resolving the complex, often overlapping signals in the spectrum of Jasmolin I.

Experimental Protocol: A Multi-dimensional Approach

A single proton spectrum is insufficient for a molecule of this complexity. A suite of experiments is required for unequivocal assignment.

  • Solvent: Deuterated chloroform (CDCl₃) is the standard solvent as it effectively solubilizes the nonpolar pyrethrin molecule.

  • 1D Experiments:

    • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃ via DEPT).

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds), revealing spin systems like the pentenyl side chain.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons over longer ranges (2-4 bonds), allowing for the connection of different molecular fragments, for instance, across the ester linkage and quaternary carbons.

Spectral Interpretation: Assigning the Structure

The following tables present representative ¹H and ¹³C NMR data for Jasmolin I, based on its known structure and published data for closely related pyrethrins.

Table 2: Representative ¹H NMR Data for Jasmolin I (in CDCl₃)

Position δ (ppm) Multiplicity J (Hz) Assignment
3-H ~2.05 dd 8.0, 5.5 Cyclopropane CH
10-H ~4.95 d 8.0 Vinylic CH
8/9-CH₃ ~1.15 / ~1.25 s - Gem-dimethyl on cyclopropane
11/12-CH₃ ~1.70 / ~1.75 s - Vinylic methyls
1'-H ~5.60 d 8.0 Ester methine
5'-H₂ ~2.20, ~2.80 m - Allylic CH₂
6'-CH₃ ~2.10 s - Vinylic methyl
7'-H₂ ~2.95 d 7.0 Allylic CH₂
8'-H / 9'-H ~5.40 m - Vinylic CH=CH
10'-H₂ ~2.00 m - Alkyl CH₂

| 11'-CH₃ | ~0.95 | t | 7.5 | Terminal methyl |

Table 3: Representative ¹³C NMR Data for Jasmolin I (in CDCl₃)

Position δ (ppm) Assignment
1 (C=O) ~173.0 Ester Carbonyl
2 ~29.0 Quaternary Cyclopropane C
3 ~32.0 Cyclopropane CH
8/9 ~20.0 / ~28.5 Gem-dimethyl
10 ~128.0 Vinylic CH
C(11/12) ~135.0 Quaternary Vinylic C
11/12 ~18.5 / ~25.5 Vinylic Methyls
1' ~81.5 Ester Methine
2' ~165.0 Quaternary Vinylic C
3' ~138.0 Quaternary Vinylic C
4' (C=O) ~205.0 Ketone Carbonyl
5' ~38.0 Allylic CH₂
6' ~15.0 Vinylic Methyl
7' ~28.0 Allylic CH₂
8' / 9' ~125.0 / ~132.0 Vinylic CH=CH
10' ~20.5 Alkyl CH₂

| 11' | ~14.0 | Terminal Methyl |

The Power of HMBC: Connecting the Pieces

The HMBC spectrum provides the ultimate confirmation by linking the two major fragments—the chrysanthemic acid and jasmolone moieties—across the ester linkage.

G cluster_chrys Chrysanthemic Acid Moiety cluster_jasm Jasmolone Moiety 1'-H 1'-H C2' C2' 1'-H->C2' H-1' -> C-2' C5' C5' 1'-H->C5' H-1' -> C-5' C1 C1 C2 C2 C3 C3 C1' C1' C6' C6' 6'-CH3 6'-CH3 6'-CH3->C1' H-6' -> C-1' 6'-CH3->C2' H-6' -> C-2' dummy

Caption: Key HMBC correlations confirming Jasmolin I structure.

  • Crucial H-1' → C-1 Correlation: The proton at the 1' position on the jasmolone ring shows a correlation to the ester carbonyl carbon (C-1) of the chrysanthemic acid moiety. This three-bond correlation is unambiguous proof of the ester linkage between the two specific subunits.

  • Intra-moiety Correlations: Other key correlations, such as from the methyl protons (H-6') to the vinylic carbons (C-1' and C-2') and from the cyclopropane protons to the gem-dimethyl carbons, confirm the internal structure of each half of the molecule.

Integrated Analytical Workflow

The identification of Jasmolin I is not a linear process but a synergistic one, where MS and NMR data are used in concert to build a case for the structure.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirm Confirmation Extract Extraction from Chrysanthemum Flowers Isolate Chromatographic Isolation of Jasmolin I Extract->Isolate LCMS LC-MS/MS Analysis NMR NMR Analysis (1D & 2D) MW_Frag Molecular Weight (m/z 331.4) & Fragmentation (m/z 163.2) LCMS->MW_Frag Connectivity Carbon-Hydrogen Framework & Connectivity via HMBC NMR->Connectivity Confirmation Unambiguous Identification of Jasmolin I MW_Frag->Confirmation Connectivity->Confirmation

Caption: Integrated workflow for Jasmolin I identification.

Conclusion

The structural elucidation of Jasmolin I is a clear demonstration of the power of modern analytical chemistry. Mass spectrometry provides a rapid and accurate determination of molecular weight and key structural fragments, with the LC-MS/MS transition of m/z 331.4 → 163.2 serving as a highly specific diagnostic marker. This is complemented and definitively confirmed by a suite of NMR experiments, where 2D correlations, especially HMBC, provide an unassailable map of atomic connectivity. By following this integrated workflow, researchers can achieve a self-validating and trustworthy identification of Jasmolin I, ensuring the scientific integrity of any downstream applications.

References

  • U.S. Environmental Protection Agency. (n.d.). Pyrethrins in Water - MRID 50475402. EPA. Retrieved from [Link]

  • Eriksson, E. (2015). Pesticide Screening Method with UPLC-MS/MS. Diva-portal.org. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). JASMOLIN I. GSRS. Retrieved from [Link]

  • Journal of Indian Society of Toxicology. (n.d.). Analysis of Pyrethroids in Mosquito Mats, Coils and Spray Canisters. JIST. Retrieved from [Link]

  • PubMed. (2012). Determination of natural pyrethrins by liquid chromatography-electron ionisation-mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II. Retrieved from [Link]

  • PubChem. (n.d.). Jasmolin I. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectroscopyNOW. (2012). Pyrethrins exposed: Flower extracts tested by LC/MS with direct electron ionisation. Retrieved from [Link]

  • PubMed Central. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. NCBI. Retrieved from [Link]

  • Semantic Scholar. (1973). The mass spectra of the pyrethrins and related compounds. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pyrethrins (jasmolin I). AERU. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Comparison of different Pyrethrum standards from the market. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Data (δ in ppm and J in Hz) of Compounds 5−7. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pyrethrins (jasmolin I) - Veterinary substance profile. AERU. Retrieved from [Link]

  • Figshare. (2017). 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1–4 (δ ppm). Retrieved from [Link]

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Jasmolin I (CAS 4466-14-2): A Comprehensive Technical Guide for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Daisy's Defense

Jasmolin I, a key insecticidal ester component of the natural pyrethrum extract from the flowers of Chrysanthemum cinerariifolium, represents a fascinating molecule at the intersection of natural product chemistry and neurotoxicology.[1][2][3] While historically recognized for its potent insecticidal properties, a deeper understanding of its specific chemical characteristics, biological activity, and an evolving understanding of its biosynthetic and synthetic pathways are opening new avenues for research and development. This guide provides an in-depth technical overview of Jasmolin I (CAS 4466-14-2), designed for researchers, scientists, and drug development professionals seeking to explore its potential beyond its traditional application as a botanical insecticide.

Jasmolin I is one of six structurally related pyrethrin esters, which are broadly classified into two groups: pyrethrins I (esters of chrysanthemic acid) and pyrethrins II (esters of pyrethric acid).[3] Jasmolin I, belonging to the pyrethrins I group, is an ester of chrysanthemic acid and jasmolone.[4] Its inherent biodegradability and low mammalian toxicity have long made it a favorable component of commercial insecticides.[5][6] However, for the drug development professional, the true value of Jasmolin I may lie in its exquisitely tuned interaction with a fundamental biological target: the voltage-gated sodium channel. Understanding this interaction in detail provides a platform for exploring its potential as a lead compound for novel therapeutics.

Physicochemical Properties of Jasmolin I

A thorough understanding of the physicochemical properties of Jasmolin I is fundamental to its application in research and development, from designing extraction and purification protocols to formulating it for biological assays.

PropertyValueSource
CAS Number 4466-14-2[2][7]
Molecular Formula C₂₁H₃₀O₃[7]
Molecular Weight 330.46 g/mol [7]
IUPAC Name [(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[7]
Appearance Viscous amber colored liquid (as part of pyrethrum extract)[8]
Computed XLogP3 5.4[7]

Mechanism of Action: A Precise Disruption of Neural Signaling

The primary mechanism of action for Jasmolin I, like other pyrethrins, is its activity as a neurotoxin that targets the voltage-gated sodium channels (VGSCs) in the nerve cells of insects.[8] This interaction is the cornerstone of its insecticidal efficacy and a key point of interest for neuropharmacological research.

Pyrethrins bind to the VGSCs and delay their closure, leading to a prolonged influx of sodium ions into the neuron.[5][8] This persistent depolarization results in repetitive and extended nerve firings, causing hyperexcitation of the insect's nervous system.[5] The downstream effects of this uncontrolled neural activity include loss of motor coordination, paralysis, and ultimately, death.[5]

The selectivity of pyrethrins for insect over mammalian VGSCs is a critical aspect of their favorable safety profile. This selectivity is attributed to several factors, including differences in the amino acid sequences of the channels between insects and mammals, as well as faster metabolic detoxification in mammals.[9][10]

Caption: Mechanism of Jasmolin I's neurotoxic action on insect neurons.

Biosynthesis and Chemical Synthesis

Biosynthesis: A Jasmonate-Derived Pathway

The biosynthesis of Jasmolin I is a complex process originating from the phytohormone jasmonic acid.[11] The pathway involves the formation of the alcohol moiety, jasmolone, which is then esterified with chrysanthemic acid. Key enzymes in this pathway have been identified, providing targets for metabolic engineering to potentially increase pyrethrin yields in Chrysanthemum cinerariifolium.

The conversion of jasmone to jasmolone is catalyzed by jasmone hydroxylase (JMH), a cytochrome P450 enzyme.[11] The final esterification step, linking jasmolone to chrysanthemic acid, is facilitated by a GDSL lipase-like protein (TcGLIP).[12][13] Understanding the substrate specificity of these enzymes is crucial for comprehending the relative abundance of the different pyrethrin esters in the natural extract.[12]

Jasmolin_I_Biosynthesis Jasmonic_Acid Jasmonic Acid Jasmone Jasmone Jasmonic_Acid->Jasmone Multiple Steps Jasmolone Jasmolone Jasmone->Jasmolone Jasmone Hydroxylase (JMH) (CYP450) Jasmolin_I Jasmolin I Jasmolone->Jasmolin_I GDSL Lipase-like Protein (TcGLIP) Chrysanthemic_Acid (1R,3R)-Chrysanthemic Acid Chrysanthemic_Acid->Jasmolin_I

Caption: Simplified biosynthetic pathway of Jasmolin I.

Chemical Synthesis: Enabling Broader Research

The chemical synthesis of Jasmolin I and other pyrethrins has been a subject of significant research, driven by the desire to produce these valuable compounds independent of their natural source and to create novel analogs with improved properties.[4][14] Various synthetic strategies have been developed, often involving the separate synthesis of the chiral acid and alcohol moieties followed by their esterification.[14] The development of efficient and stereoselective synthetic routes is crucial for enabling broader research into the structure-activity relationships of Jasmolin I and its derivatives.

Experimental Protocols

Extraction and Isolation of Jasmolin I

The extraction of pyrethrins from Chrysanthemum cinerariifolium flowers is the initial step in obtaining Jasmolin I. Several methods have been developed, ranging from traditional solvent extraction to more modern techniques like supercritical fluid extraction (SFE).

Protocol 1: Supercritical Fluid Extraction (SFE) of Pyrethrins

This protocol provides a general framework for the SFE of pyrethrins. Optimal conditions may vary depending on the specific equipment and plant material.

  • Preparation of Plant Material:

    • Dry the Chrysanthemum cinerariifolium flowers to a moisture content of approximately 10%.

    • Grind the dried flowers to a fine powder.

  • Supercritical Fluid Extraction:

    • Pack the ground flower material into the extraction vessel of the SFE system.

    • Set the extraction parameters. A common starting point is:

      • Pressure: 10 MPa

      • Temperature: 35°C

      • CO₂ flow rate: 2 kg/h

    • Collect the extract in a separator containing a suitable solvent, such as ethyl acetate.

  • Solvent Removal:

    • Remove the collection solvent from the extract using a rotary evaporator at a low temperature (e.g., 35°C) to yield the crude pyrethrum extract.

Protocol 2: Isolation of Jasmolin I by High-Performance Liquid Chromatography (HPLC)

The isolation of individual pyrethrins from the crude extract is typically achieved using chromatographic techniques.

  • Sample Preparation:

    • Dissolve the crude pyrethrum extract in a suitable solvent, such as a mixture of hexane and ethyl acetate.

    • Filter the solution to remove any particulate matter.

  • HPLC Separation:

    • Use a normal-phase HPLC system equipped with a preparative column.

    • Employ a gradient elution system with a mobile phase consisting of solvents like hexane and ethyl acetate.

    • Monitor the elution of the pyrethrins using a UV detector.

    • Collect the fraction corresponding to the Jasmolin I peak.

  • Purity Assessment:

    • Analyze the collected fraction using an analytical HPLC method to confirm the purity of the isolated Jasmolin I.

Analytical Quantification of Jasmolin I

Accurate quantification of Jasmolin I is essential for quality control and research purposes. HPLC and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques.

Protocol 3: Quantification of Jasmolin I by HPLC-MS/MS

This protocol outlines a sensitive and selective method for quantifying Jasmolin I in various matrices.

  • Sample Preparation (QuEChERS method):

    • Homogenize the sample (e.g., plant material, environmental sample).

    • Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using an appropriate kit.[15]

  • HPLC-MS/MS Analysis:

    • Inject the extracted sample into an HPLC-MS/MS system.

    • Use a C18 reversed-phase column with a gradient mobile phase (e.g., water with formic acid and ammonium formate, and acetonitrile).[16]

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for Jasmolin I.

  • Quantification:

    • Generate a calibration curve using certified reference standards of Jasmolin I.

    • Quantify the amount of Jasmolin I in the sample by comparing its peak area to the calibration curve.

In Vitro Assessment of Neurotoxicity

Evaluating the neurotoxic effects of Jasmolin I in a controlled in vitro setting is crucial for understanding its mechanism of action and for screening for potential off-target effects.

Protocol 4: In Vitro Neurotoxicity Assessment using Primary Neuron Cultures

This protocol provides a general approach for assessing the effects of Jasmolin I on neuronal activity.

  • Cell Culture:

    • Culture primary neurons (e.g., from rat cortex or dorsal root ganglia) on microelectrode arrays (MEAs) or on coverslips for patch-clamp electrophysiology.

  • Compound Application:

    • Prepare a stock solution of Jasmolin I in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the cell culture medium to the desired final concentrations.

    • Apply the Jasmolin I-containing medium to the cultured neurons.

  • MEA Recordings:

    • Record the spontaneous electrical activity of the neuronal network on the MEA before and after the application of Jasmolin I.

    • Analyze the data for changes in firing rate, burst frequency, and other parameters indicative of neurotoxicity.

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings from individual neurons to measure the effects of Jasmolin I on voltage-gated sodium currents.

    • Analyze changes in current amplitude, kinetics, and voltage-dependence of activation and inactivation.

Jasmolin I in Drug Discovery and Development

While the primary application of Jasmolin I is as an insecticide, its specific interaction with VGSCs makes it an interesting lead compound for drug discovery.[17][18][19] Natural products have historically been a rich source of novel therapeutic agents, and their inherent "drug-likeness" and "biological friendliness" make them attractive starting points for medicinal chemistry campaigns.[17]

The exploration of Jasmolin I and its analogs for non-insecticidal applications is an emerging area of research. Potential avenues for investigation include:

  • Modulation of Mammalian Ion Channels: While Jasmolin I shows selectivity for insect VGSCs, detailed studies on its effects on different isoforms of mammalian sodium channels could reveal novel structure-activity relationships for the development of channel-modulating drugs.[10][20][21]

  • Development of Novel Analgesics: Given that VGSCs are key targets for local anesthetics and analgesics, understanding how Jasmolin I interacts with these channels could inspire the design of new pain therapeutics.

  • Probes for Studying Ion Channel Function: The specific action of Jasmolin I on VGSCs makes it a valuable tool for studying the structure, function, and pharmacology of these important ion channels.

Challenges and Future Directions

The development of Jasmolin I for applications beyond its use as an insecticide faces several challenges, including:

  • Limited Bioavailability and Rapid Metabolism: The same properties that contribute to its favorable safety profile as an insecticide (i.e., rapid degradation) can be a hurdle for its development as a systemic drug.[1][6]

  • Complexity of Synthesis: The stereochemically complex structure of Jasmolin I presents challenges for large-scale, cost-effective synthesis.[4]

  • Lack of Specificity Data: More research is needed to fully characterize the effects of Jasmolin I on a wide range of mammalian ion channels and other potential off-target proteins.

Future research should focus on addressing these challenges through a multidisciplinary approach, combining natural product chemistry, medicinal chemistry, pharmacology, and computational modeling. The synthesis and biological evaluation of novel Jasmolin I analogs with improved pharmacokinetic properties and target selectivity will be crucial for unlocking the full therapeutic potential of this fascinating natural product.

References

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  • Jasmolin I | C21H30O3 | CID 12304687 - PubChem. (n.d.). Retrieved from [Link]

  • Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PubMed Central. (n.d.). Retrieved from [Link]

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  • Synthesis and Structure–Activity Relationship of Phosphonate Esters with (S)‑Cinerolone and (S)‑Jasmololone as Irreversible Inhibitors of the GDSL Esterase/Lipase TcGLIP to Study Pyrethrin Biosynthesis - NIH. (2025, May 9). Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for the Analysis of Jasmolin I by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Jasmolin I is a naturally occurring insecticide belonging to the pyrethrin family, extracted from the flowers of Chrysanthemum cinerariifolium.[1] As a key component of pyrethrum extract, its accurate quantification is crucial for quality control in pesticide formulations and for residue analysis in environmental and agricultural samples. This document provides detailed application notes and protocols for the analysis of Jasmolin I using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are designed to provide robust, reliable, and sensitive quantification for researchers, scientists, and professionals in drug development and quality control.

Introduction to Jasmolin I

Jasmolin I is one of the six insecticidal esters that constitute natural pyrethrins.[2] These compounds are known for their potent insecticidal activity, acting as neurotoxins that target the nervous systems of insects.[3][4] The complex molecular structure of Jasmolin I, with its multiple chiral centers and a Z-configured double bond in the pentenyl side chain, presents unique analytical challenges.[3] Its chemical formula is C₂₁H₃₀O₃ and it has a molecular weight of 330.46 g/mol .[5][6][7] Due to its instability in light and at high temperatures, analytical methods must be carefully optimized to prevent degradation.[8]

The protocols detailed herein address the need for validated analytical methods for Jasmolin I, providing the necessary detail to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) Analysis of Jasmolin I

HPLC with UV detection is a widely used technique for the analysis of pyrethrins due to its ability to separate these structurally similar compounds at ambient temperatures, thus minimizing thermal degradation.[9]

Rationale for HPLC Method Development

The selection of a reversed-phase C18 column is based on its proven efficacy in separating the relatively non-polar pyrethrin esters.[10] A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of the six major pyrethrins, including Jasmolin I, from each other and from matrix interferences.[10] UV detection at 230 nm is selected as it provides good sensitivity for the pyrethrin compounds.[10]

HPLC Protocol

Sample Preparation:

  • Pyrethrum Extracts/Oils: Accurately weigh approximately 50 mg of the pyrethrum oil and dilute it 10-fold with acetonitrile.[11]

  • Solid Samples (e.g., plant material, mosquito coils):

    • Grind the sample to a fine powder.

    • Extract a known weight of the powdered sample with a suitable solvent such as hexane or acetonitrile. Sonication or overnight incubation can enhance extraction efficiency.[12][13]

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterValue
Column Ascentis® Express C18, 15 cm x 3.0 mm I.D., 5 µm[10]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Hold at 60% B for 3 min; 60% B to 72% B in 2 min; 72% B to 90% B in 2 min; hold at 90% B for 2 min[10]
Flow Rate 1.1 mL/min[10]
Column Temperature 30 °C[10]
Detector UV at 230 nm[10]
Injection Volume 3 µL[10]

Data Analysis:

Identification of Jasmolin I is achieved by comparing the retention time of the peak in the sample chromatogram with that of a certified Jasmolin I reference standard.[1][14] Quantification is performed by constructing a calibration curve using a series of dilutions of the reference standard.

Note: Jasmolin I may co-elute with Pyrethrin I under certain HPLC conditions.[14] Therefore, careful optimization of the gradient and/or the use of a higher resolution column may be necessary for complete separation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing Sample Sample (Pyrethrum extract, solid matrix) Extraction Extraction (Acetonitrile/Hexane) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Identification Peak Identification (Retention Time Matching) Data->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Jasmolin I Concentration Quantification->Result

Caption: HPLC analysis workflow for Jasmolin I.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Jasmolin I

GC-MS offers high selectivity and sensitivity for the analysis of Jasmolin I, making it particularly suitable for complex matrices and trace-level detection.[9]

Rationale for GC-MS Method Development

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like pyrethrins. However, the thermal lability of pyrethrins requires careful optimization of the injector and oven temperatures to prevent isomerization.[15] Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.

GC-MS Protocol

Sample Preparation:

Sample preparation follows similar steps as for HPLC analysis, ensuring the final extract is in a volatile solvent compatible with GC, such as hexane or ethyl acetate.[16][17]

Instrumental Conditions:

ParameterValue
GC System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C (pulsed splitless)
Oven Program 40°C (hold 2 min), ramp at 20°C/min to 150°C, then ramp at 3°C/min to 280°C[15]
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters for Jasmolin I:

AnalyteParent Ion (m/z)Daughter Ions (m/z)
Jasmolin I331163, 107[15]

Data Analysis:

The presence of Jasmolin I is confirmed by the detection of the specified parent and daughter ions at the correct retention time, as determined by the analysis of a reference standard. Quantification is performed using an internal standard method to correct for any variations in sample injection or instrument response.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Processing Sample Sample (Extract in volatile solvent) Derivatization Derivatization (Optional) Sample->Derivatization GCMS GC-MS System (DB-5ms Column, EI Source) Derivatization->GCMS Data Data Acquisition (Mass Spectrum) GCMS->Data Identification Ion Confirmation (Parent & Daughter Ions) Data->Identification Quantification Quantification (Internal Standard) Identification->Quantification Result Jasmolin I Concentration Quantification->Result

Caption: GC-MS analysis workflow for Jasmolin I.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of certified reference standards for both identification and quantification is paramount.[1][18] For HPLC, the consistency of retention times and the spectral purity of the peaks should be monitored. For GC-MS, the ratio of the quantifier to qualifier ions should remain constant across standards and samples to ensure the absence of co-eluting interferences. Regular system suitability tests, including checks for peak shape, resolution, and signal-to-noise ratio, are essential for maintaining the integrity of the analytical system.

Conclusion

The HPLC and GC-MS methods presented provide comprehensive protocols for the accurate and reliable analysis of Jasmolin I. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Adherence to the detailed protocols and quality control measures will ensure high-quality data for researchers and industry professionals.

References

  • Michuki, R. K. (1994). Quantitative and qualitative analysis of Pyrethrins and Pyrethrosin. Thesis. [Link]

  • Otieno, D. A., Jondiko, I. J., McDowell, P. G., & Kezdy, F. J. (1985). Quantitative Analysis of the Pyrethrins by HPLC. Journal of Chromatographic Science, 23(4), 179-182. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. U.S. Department of Health and Human Services. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. [Link]

  • National Center for Biotechnology Information. (n.d.). Jasmolin I. PubChem. [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Pyrethrins (jasmolin I). [Link]

  • Hladik, M. L., & Smalling, K. L. (2014). Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry. U.S. Geological Survey. [Link]

  • precisionFDA. (n.d.). JASMOLIN I. [Link]

  • PubChemLite. (n.d.). Jasmolin i (C21H30O3). [Link]

  • Khan, M. A., et al. (2013). Analysis of Pyrethroids in Mosquito Mats, Coils and Spray Canisters. Journal of the Indian Society of Toxicology, 9(2), 24-29. [Link]

  • LCGC International. (2001). Preparation and Characterization of a Pyrethrum Extract Standard. [Link]

  • Global Substance Registration System. (n.d.). JASMOLIN I. [Link]

  • ResearchGate. (n.d.). Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II. [Link]

  • ResearchGate. (2008). Chapter 9. Determination of Pyrethroid Insecticides in Environmental Samples by GC–MS and GC–MS–MS. [Link]

  • Donegan, L., et al. (1962). The Insecticidal Activity of Jasmolin II and Its Isolation from Pyrethrum (Chrysanthemum cinerariaefolium Vis.). Journal of Economic Entomology, 55(5), 623–625. [Link]

  • Vladić, J., et al. (2022). Assessment of Pyrethrin Novel Green Extraction Methods from Dalmatian Pyrethrum (Tanacetum cinerariifolium). Molecules, 27(19), 6543. [Link]

  • Liu, C., et al. (2022). Transcriptional Responses and GCMS Analysis for the Biosynthesis of Pyrethrins and Volatile Terpenes in Tanacetum coccineum. International Journal of Molecular Sciences, 23(15), 8493. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Comparison of different Pyrethrum standards from the market. [Link]

  • Siddiqui, H., et al. (2022). Extraction of Pyrethrins from Chrysanthemum cinerariifolium petals, its application as a Bioinsecticide and study of its effects. Journal of Bio-Innovation, 11(3), 19-27. [Link]

  • U.S. Environmental Protection Agency. (2019). DER - Pyrethrins in Soil - MRID 50475403. [Link]

  • Godin, P. J., et al. (1962). The Insecticidal Activity of Jasmolin II and Its Isolation from Pyrethrum (Chrysanthemum cinerariaefolium Vis.). Journal of Economic Entomology, 55(5), 623-625. [Link]

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Sources

Application Notes and Protocols for the Extraction and Purification of Jasmolin I from Pyrethrum (Chrysanthemum cinerariifolium)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of a Specific Pyrethrin

Pyrethrum, derived from the dried flower heads of Chrysanthemum cinerariifolium, is a source of potent natural insecticides known as pyrethrins. This complex mixture consists of six structurally related esters: Pyrethrin I, Cinerin I, Jasmolin I, Pyrethrin II, Cinerin II, and Jasmolin II. Jasmolin I, a Type I pyrethrin, is an ester of chrysanthemic acid and jasmololone. While commercially available pyrethrum extracts are utilized as broad-spectrum insecticides, the isolation of individual pyrethrin esters, such as Jasmolin I, is crucial for the development of reference standards, in-depth toxicological studies, and the investigation of structure-activity relationships.[1][2]

The primary challenge in isolating Jasmolin I lies in its close structural similarity to the other five pyrethrins, necessitating advanced extraction and chromatographic techniques to achieve high purity. Furthermore, the thermal and photosensitivity of pyrethrins demands careful handling throughout the extraction and purification process to prevent degradation.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and purification of Jasmolin I from pyrethrum flowers. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the scientific principles underpinning each step.

Part 1: Extraction of Crude Pyrethrin Oleoresin

The initial step involves the extraction of the crude pyrethrin-containing oleoresin from the dried and ground pyrethrum flowers. Two primary methods are presented: a classical solvent extraction and a more modern, environmentally benign Supercritical Fluid Extraction (SFE).

Method 1: Soxhlet Extraction (Conventional Method)

Soxhlet extraction is a well-established and effective method for the exhaustive extraction of pyrethrins from the plant matrix. The choice of solvent is critical; n-hexane is commonly employed due to its selectivity for the nonpolar pyrethrins, minimizing the co-extraction of more polar impurities.

Protocol 1: Soxhlet Extraction of Pyrethrins

  • Preparation of Plant Material: Grind dried pyrethrum flowers to a fine powder (approximately 0.5-1 mm particle size) to increase the surface area for extraction.

  • Soxhlet Setup: Place the ground pyrethrum powder in a cellulose thimble and insert it into the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with n-hexane. The volume should be sufficient to fill the Soxhlet extractor and the flask (typically 250-500 mL for a laboratory-scale extraction).

  • Extraction Process: Heat the n-hexane to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material. Once the extractor is full, the solvent will siphon back into the round-bottom flask, carrying the extracted pyrethrins.

  • Duration: Continue the extraction for a minimum of 6-8 hours to ensure complete extraction of the pyrethrins.

  • Solvent Removal: After extraction, remove the n-hexane under reduced pressure using a rotary evaporator to yield a dark, viscous oleoresin rich in pyrethrins.

Method 2: Supercritical Fluid Extraction (SFE) with CO₂ (Green Chemistry Approach)

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is an attractive alternative to solvent extraction.[3][4][5][6][7] It is a "green" technology that utilizes non-toxic, non-flammable, and readily available CO₂. By manipulating the temperature and pressure, the solvating power of supercritical CO₂ can be tuned to selectively extract pyrethrins.

Protocol 2: Supercritical Fluid Extraction of Pyrethrins

  • Preparation of Plant Material: As with Soxhlet extraction, grind dried pyrethrum flowers to a fine powder.

  • SFE System Setup: Pack the ground pyrethrum powder into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Supercritical Fluid: Food-grade carbon dioxide (CO₂).

    • Pressure and Temperature: Optimization is key. Start with pressures in the range of 100-200 bar and temperatures between 40-60°C. Lower pressures can favor the extraction of Type I pyrethrins like Jasmolin I.

    • Co-solvent: The addition of a small percentage of a polar co-solvent like ethanol or methanol can enhance the extraction efficiency, but may also increase the co-extraction of impurities.

  • Extraction and Collection: Pressurize the system with CO₂ to the desired setpoint. The supercritical CO₂ will pass through the extraction vessel, dissolving the pyrethrins. The extract-laden fluid is then depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the pyrethrin oleoresin to precipitate.

  • Duration: The extraction time will depend on the flow rate of CO₂ and the specific SFE system. Monitor the extraction until the yield of oleoresin plateaus.

Table 1: Comparison of Extraction Methods

ParameterSoxhlet ExtractionSupercritical Fluid Extraction (SFE)
Solvent n-HexaneSupercritical CO₂
Temperature Boiling point of n-hexane (~69°C)Typically 40-60°C
Pressure Atmospheric100-300 bar
Advantages Simple setup, exhaustive extractionEnvironmentally friendly, tunable selectivity, no solvent residue
Disadvantages Use of flammable organic solvent, potential thermal degradationHigh initial equipment cost, requires optimization

Part 2: Purification of Jasmolin I

The crude oleoresin obtained from either extraction method is a complex mixture. The purification of Jasmolin I to a high degree of purity requires sophisticated chromatographic techniques capable of resolving structurally similar isomers. Centrifugal Partition Chromatography (CPC) and High-Speed Counter-Current Chromatography (HSCCC) are highly effective liquid-liquid chromatographic methods for this purpose.[1][8][9][10][11][12][13][14]

Workflow for Jasmolin I Purification

Caption: Workflow for the purification of Jasmolin I.

Protocol 3: Purification of Jasmolin I using Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can cause irreversible adsorption and degradation of sensitive compounds like pyrethrins.[9] Separation is based on the differential partitioning of the analytes between two immiscible liquid phases.

  • Preparation of the Pyrethrins I Fraction: While not strictly necessary, an initial fractionation of the crude oleoresin to separate the Pyrethrins I group (Pyrethrin I, Cinerin I, Jasmolin I) from the Pyrethrins II group can simplify the CPC separation. This can be achieved by column chromatography on silica gel with a non-polar mobile phase.

  • CPC Solvent System Selection: The choice of the biphasic solvent system is critical for achieving baseline separation. A commonly used and effective solvent system for the separation of the Pyrethrins I group is a mixture of heptane, methanol, and acetonitrile .[1][8] The precise ratio needs to be optimized, but a starting point of 6:1:2 (v/v/v) has been shown to be effective.[1][8]

  • CPC Operation (Ascending Mode):

    • Stationary Phase: The lower phase of the equilibrated solvent system.

    • Mobile Phase: The upper phase of the equilibrated solvent system.

    • Sample Injection: Dissolve the Pyrethrins I fraction in a small volume of the stationary phase and inject it into the CPC system.

    • Elution: Pump the mobile phase through the CPC rotor at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluent using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure Jasmolin I.

  • Pooling and Solvent Evaporation: Pool the fractions containing pure Jasmolin I and remove the solvent under reduced pressure to obtain the purified compound.

Table 2: CPC Parameters for Jasmolin I Purification

ParameterValue/DescriptionRationale
Instrument Centrifugal Partition ChromatographAvoids solid support, minimizing degradation and sample loss.
Solvent System Heptane:Methanol:Acetonitrile (e.g., 6:1:2 v/v/v)Provides appropriate polarity and selectivity for Pyrethrins I separation.
Mode of Operation Ascending ModeThe less polar upper phase acts as the mobile phase, eluting the hydrophobic pyrethrins.
Flow Rate Dependent on column volume, typically 5-20 mL/minOptimized for resolution and run time.
Rotational Speed Dependent on instrument, typically 800-1500 rpmEnsures retention of the stationary phase.

Part 3: Analytical Characterization of Jasmolin I

Following purification, it is essential to confirm the identity and purity of the isolated Jasmolin I. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Protocol 4: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of pyrethrins.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of the six pyrethrins.

  • Detection: UV detection at 230 nm is effective for pyrethrins.

  • Quantification: Purity can be determined by calculating the peak area percentage of Jasmolin I relative to the total peak area of all components in the chromatogram.

Protocol 5: Spectroscopic Identification of Jasmolin I

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the structural elucidation and confirmation of the isolated compound.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve the purified Jasmolin I in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be compared with published data for Jasmolin I to confirm its identity.[15]

  • Mass Spectrometry (MS):

    • Analyze the purified Jasmolin I using a mass spectrometer, for example, coupled to an HPLC system (LC-MS).

    • The mass spectrum will provide the molecular weight of the compound, which should correspond to that of Jasmolin I (C₂₁H₃₀O₃, molecular weight: 330.46 g/mol ).[16]

Conclusion

The successful extraction and purification of Jasmolin I from pyrethrum flowers is a multi-step process that requires careful optimization of both extraction and chromatographic parameters. The protocols outlined in these application notes provide a robust framework for achieving high-purity Jasmolin I suitable for use as a reference standard and for further scientific investigation. The use of advanced techniques such as Supercritical Fluid Extraction and Centrifugal Partition Chromatography represents a significant advancement over traditional methods, offering improved efficiency, selectivity, and environmental sustainability.

References

  • Wong, A., & Glinski, J. A. (2017). Efficient, Baseline Separation of Pyrethrins by Centrifugal Partition Chromatography. Journal of Analytical & Bioanalytical Techniques, 8(3), 1-6.
  • Wong, A., & Glinski, J. A. (2017).
  • Wong, A., & Glinski, J. A. (2017). Efficient, Baseline Separation of Pyrethrins by Centrifugal Partition Chromatography. Request PDF. Retrieved from [Link]

  • Wong, A., & Glinski, J. A. (2017). Efficient, Baseline Separation of Pyrethrins by Centrifugal Partition Chromatography. Longdom Publishing. Retrieved from [Link]

  • Kikuta, Y., et al. (2021). TcGLIP GDSL Lipase Substrate Specificity Co-determines the Pyrethrin Composition in Tanacetum cinerariifolium. Plant and Cell Physiology, 62(7), 1166–1177.
  • AERU. (n.d.). Pyrethrins (jasmolin I). University of Hertfordshire. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Jasmolin I. PubChem. Retrieved from [Link]

  • Lu, Y., et al. (2020). Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate.
  • Rugutt, J. K., et al. (1999). Method development and validation of a high-performance liquid chromatographic method for pyrethrum extract.
  • Lu, Y., et al. (2020). Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN103149232A - Method for identifying pyrethrum derivatives.
  • Wikipedia. (n.d.). Countercurrent chromatography. Retrieved from [Link]

  • Fischer, N., et al. (1991). Applications of high-speed counter-current chromatography for the separation and isolation of natural products.
  • U.S. Environmental Protection Agency. (1996).
  • Thermo Fisher Scientific. (n.d.). Determination of Pyrethrins in Pyrethrum Oil Extracts by UHPLC with Charged Aerosol Detection.
  • Golmakani, M. T., & Rezaei, K. (2015). Optimization of Supercritical Fluid Extraction of Essential Oils and Fatty Acids From Flixweed (Descurainia Sophia L.) Seed Using Response Surface Methodology and Central Composite Design. Journal of food science and technology, 52(7), 4450–4458.
  • ResearchGate. (n.d.). Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II. Retrieved from [Link]

  • Mehariya, S., et al. (2021). Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis. Marine Drugs, 19(11), 605.
  • ResearchGate. (n.d.). (PDF) Optimisation of Supercritical Fluid Extraction Parameters. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022).
  • Analysis & Separations. (2022).
  • Li, W., et al. (2021). HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES. The Plant Cell, 33(7), 2150–2167.
  • Md Yusof, N. S., et al. (2022). Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds from Labisia pumila. Molecules, 27(23), 8196.
  • University of Nairobi Digital Repository. (2021). Stability of Pyrethrins in Drying Methods of Pyrethrum Flowers.
  • ResearchGate. (n.d.). Optimization of Supercritical Fluid Extraction for Mariposa Christia Vespertilionis Leaves Towards Yield by Using Response Surface Methodology.
  • ResearchGate. (n.d.). (PDF) Comparison of pyrethrins extraction methods efficiencies. Retrieved from [Link]

Sources

Synthesis of Jasmolin I and its Analogues: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Jasmolin I and the Pyrethrin Family

Jasmolin I is a naturally occurring insecticide belonging to the pyrethrin family, a class of esters extracted from the flowers of Tanacetum cinerariifolium.[1][2] These compounds are renowned for their potent insecticidal activity, rapid knockdown effect, and low mammalian toxicity, making them valuable components in commercial and domestic insecticides.[2] Jasmolin I, specifically, is an ester of (+)-trans-chrysanthemic acid and jasmolone, a cyclopentenolone derivative.[3] The precise stereochemistry of Jasmolin I is crucial for its biological activity. The growing demand for effective and environmentally benign pesticides has spurred significant interest in the laboratory synthesis of natural pyrethrins and their structurally modified analogues to enhance their stability and efficacy. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the laboratory preparation of Jasmolin I and its analogues, aimed at researchers in organic synthesis, drug development, and agricultural sciences.

Retrosynthetic Analysis: Deconstructing Jasmolin I

A logical approach to the synthesis of Jasmolin I involves a retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available starting materials. The key disconnection lies at the ester linkage, separating the molecule into its two constituent parts: the acid moiety, (+)-trans-chrysanthemic acid, and the alcohol moiety, (S)-jasmolone.

Jasmolin I Retrosynthesis Jasmolin_I Jasmolin I Ester_Disconnection Ester Disconnection Jasmolin_I->Ester_Disconnection Chrysanthemic_Acid (+)-trans-Chrysanthemic Acid Ester_Disconnection->Chrysanthemic_Acid Jasmolone (S)-Jasmolone Ester_Disconnection->Jasmolone

Caption: Retrosynthetic analysis of Jasmolin I.

This retrosynthetic approach dictates the overall synthetic strategy: the independent synthesis of the chiral acid and alcohol building blocks, followed by their convergent esterification to yield the final product.

Synthesis of Key Precursors

Part 1: Stereoselective Synthesis of (+)-trans-Chrysanthemic Acid

(+)-trans-Chrysanthemic acid, with its characteristic cyclopropane ring and specific stereochemistry, is a cornerstone in the synthesis of all natural pyrethrins. Several synthetic routes have been developed, with a notable method involving the cyclopropanation of a diene.

Protocol 1: Synthesis of (±)-trans-Chrysanthemic Acid

This protocol outlines a common method for the synthesis of the racemic trans-chrysanthemic acid, which can then be resolved to obtain the desired enantiomer.

Step 1: Synthesis of Ethyl Chrysanthemate from 2,5-Dimethyl-2,4-hexadiene

This step involves a cyclopropanation reaction.

  • Materials: 2,5-Dimethyl-2,4-hexadiene, ethyl diazoacetate, copper catalyst (e.g., copper(II) sulfate or copper powder), solvent (e.g., toluene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2,5-dimethyl-2,4-hexadiene and a catalytic amount of copper catalyst in toluene is heated to reflux.

    • Ethyl diazoacetate is added dropwise to the refluxing mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

    • The reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure, and the resulting crude ethyl chrysanthemate is purified by vacuum distillation.

Step 2: Hydrolysis to (±)-trans-Chrysanthemic Acid

  • Materials: Ethyl chrysanthemate, potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • A solution of ethyl chrysanthemate in ethanol is treated with an aqueous solution of potassium hydroxide.

    • The mixture is heated at reflux for several hours until the ester is completely hydrolyzed (monitored by TLC).

    • After cooling, the ethanol is removed under reduced pressure.

    • The aqueous residue is washed with ether to remove any unreacted starting material.

    • The aqueous layer is acidified with hydrochloric acid to precipitate the chrysanthemic acid.

    • The precipitated acid is collected by filtration, washed with cold water, and dried.[4]

Step 3: Resolution of (±)-trans-Chrysanthemic Acid

The resolution of the racemic acid is a critical step to obtain the biologically active (+)-trans-isomer. This is typically achieved by forming diastereomeric salts with a chiral amine.

  • Materials: (±)-trans-Chrysanthemic acid, a chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine), solvent (e.g., methanol or ethanol).

  • Procedure:

    • The racemic acid is dissolved in a suitable solvent, and a stoichiometric amount of the chiral amine is added.

    • The solution is heated to dissolve the salts and then allowed to cool slowly. The diastereomeric salt of the desired (+)-trans-chrysanthemic acid will preferentially crystallize.

    • The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

    • The resolved salt is then treated with a strong acid (e.g., dilute HCl) to liberate the free (+)-trans-chrysanthemic acid, which is then extracted with an organic solvent and purified.

Protocol 2: Conversion to (+)-trans-Chrysanthemoyl Chloride

For the final esterification step, the carboxylic acid is often converted to the more reactive acid chloride.

  • Materials: (+)-trans-Chrysanthemic acid, thionyl chloride (SOCl₂) or oxalyl chloride, dry solvent (e.g., dichloromethane or toluene), dry DMF (catalyst for oxalyl chloride).

  • Procedure:

    • To a solution of (+)-trans-chrysanthemic acid in a dry solvent, thionyl chloride is added dropwise at room temperature.

    • The mixture is stirred at room temperature or gently heated until the evolution of gas ceases.

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude (+)-trans-chrysanthemoyl chloride, which is typically used immediately in the next step without further purification.[5]

Part 2: Synthesis of (S)-Jasmolone

The synthesis of the cyclopentenolone core of jasmolone with the correct stereochemistry and the Z-configured pentenyl side chain presents a significant synthetic challenge. While biosynthetic routes are well-studied[6], chemical syntheses often involve multiple steps.

A Plausible Synthetic Approach:

A common strategy involves the construction of the cyclopentenone ring followed by the introduction of the side chain.

Step 1: Synthesis of 3-Methyl-2-cyclopenten-1-one

This can be achieved through various methods, including the intramolecular aldol condensation of 2,5-hexanedione.

Step 2: Introduction of the Pentenyl Side Chain

The (Z)-pent-2-enyl side chain can be introduced via an alkylation reaction. For instance, the enolate of 3-methyl-2-cyclopenten-1-one can be reacted with a suitable (Z)-1-halo-pent-2-ene.

Step 3: Hydroxylation and Stereocontrol

The introduction of the hydroxyl group at the C4 position with the desired (S) stereochemistry is a critical step. This can be achieved through stereoselective reduction of a corresponding enone or via other asymmetric synthesis methodologies.

Note: Detailed, step-by-step protocols for the stereoselective chemical synthesis of jasmolone are often proprietary or found in specialized literature. The above outlines a general, plausible strategy.

Convergent Synthesis of Jasmolin I

The final step in the synthesis of Jasmolin I is the esterification of (S)-jasmolone with (+)-trans-chrysanthemoyl chloride.

Protocol 3: Esterification to form Jasmolin I

  • Materials: (S)-Jasmolone, (+)-trans-Chrysanthemoyl chloride, a non-nucleophilic base (e.g., pyridine or triethylamine), dry aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Procedure:

    • (S)-Jasmolone is dissolved in a dry aprotic solvent containing a non-nucleophilic base.

    • The solution is cooled in an ice bath.

    • A solution of (+)-trans-chrysanthemoyl chloride in the same dry solvent is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of water or a dilute aqueous acid solution.

    • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude Jasmolin I is purified by flash column chromatography on silica gel.[5]

Synthesis of Jasmolin I Analogues

The synthesis of Jasmolin I analogues allows for the exploration of structure-activity relationships (SAR) and the development of novel insecticides with improved properties. Modifications can be introduced in either the chrysanthemic acid moiety or the jasmolone moiety.

Modification of the Alcohol Moiety

Analogues can be synthesized by replacing the (Z)-pent-2-enyl side chain of jasmolone with other alkyl or alkenyl groups. This can be achieved by using different halo-alkanes or -alkenes in the alkylation step of the jasmolone synthesis. For example, phosphonate esters of (S)-jasmololone have been synthesized to study the biosynthesis of pyrethrins.[7]

Modification of the Acid Moiety

A wide range of pyrethroid analogues have been developed by modifying the chrysanthemic acid structure.[8] This includes the introduction of different substituents on the cyclopropane ring or the vinyl group. These modified chrysanthemic acid derivatives can then be esterified with jasmolone or other alcohol analogues to generate a diverse library of novel pyrethroids.

Jasmolin_I_Analogue_Synthesis cluster_acid Acid Moiety cluster_alcohol Alcohol Moiety Chrysanthemic_Acid (+)-trans-Chrysanthemic Acid Esterification Esterification Chrysanthemic_Acid->Esterification Modified_Acid Modified Chrysanthemic Acids Modified_Acid->Esterification Jasmolone (S)-Jasmolone Jasmolone->Esterification Modified_Alcohol Modified Alcohols Modified_Alcohol->Esterification Jasmolin_I Jasmolin I Esterification->Jasmolin_I Jasmolin_I_Analogues Jasmolin I Analogues Esterification->Jasmolin_I_Analogues

Sources

Introduction: Jasmolin I - A Key Component of Natural Pyrethrins

Author: BenchChem Technical Support Team. Date: January 2026

<-3a=""" an="" senior="" application="" scientist="" i="" will="" now="" synthesize="" the="" gathered="" information="" to="" construct="" a="" comprehensive="" guide="" on="" the="" formulation="" of="" jasmolin="" i="" for="" insecticidal="" applications="" as="" per="" the="" user's="" request.="" the="" structure="" will="" be="" designed="" to="" provide="" a="" logical="" flow="" from="" foundational="" knowledge="" to="" practical="" application="" ensuring="" scientific="" integrity="" and="" providing="" actionable="" protocols="" for="" the="" target="" audience="" of="" researchers="" and="" drug="" development="" professionals.="" the="" guide="" will="" include="" an="" introduction="" to="" jasmolin="" i="" principles="" of="" formulation="" detailed="" protocols="" for="" different="" formulation="" types="" quality="" control="" and="" bio-efficacy="" testing="" methodologies.="" all="" claims="" will="" be="" supported="" by="" in-text="" citations="" and="" a="" comprehensive="" reference="" list.="" i="" will="" also="" create="" the="" mandatory="" graphviz="" diagrams="" and="" format="" quantitative="" data="" into="" tables="" as="" specified.="" i="" have="" sufficient="" information="" to="" proceed="" with="" creating="" the="" detailed="" application="" notes="" and="" protocols.="" the="" search="" results="" provide="" a="" good="" foundation="" on="" jasmolin="" i's="" properties="" its="" role="" as="" a="" pyrethrin="" insecticide="" and="" general="" principles="" of="" insecticide="" formulation="" including="" the="" use="" of="" solvents="" carriers="" stabilizers="" and="" adjuvants.="" i="" also="" have="" information="" on="" different="" formulation="" types="" like="" emulsifiable="" concentrates="" and="" wettable="" powders="" as="" well="" as="" insights="" into="" quality="" control="" and="" bio-efficacy="" testing.="" i="" can="" now="" proceed="" to="" structure="" this="" information="" into="" the="" requested="" format="" including="" creating="" the="" necessary="" diagrams="" and="" tables="" and="" compiling="" the="" reference="" list.="" therefore="" i="" do="" not="" need="" to="" perform="" additional="" searches="" at="" this="" stage.=""### Application Notes & Protocols: Formulation of Jasmolin I for Insecticidal Applications

Jasmolin I is a naturally occurring insecticide and a constituent of pyrethrum extract, which is derived from the flowers of Chrysanthemum cinerariifolium.[1][2] As a member of the pyrethrin family, Jasmolin I contributes to the potent insecticidal activity of the extract.[1] Pyrethrins are known for their rapid knockdown effect on a wide range of insect pests. The mechanism of action for pyrethrins, including Jasmolin I, involves the disruption of nerve function by prolonging the opening of voltage-gated sodium channels in nerve cells.[1][3][4] This leads to hyperexcitation, paralysis, and ultimately the death of the insect.[5]

While highly effective, natural pyrethrins like Jasmolin I are susceptible to degradation from environmental factors such as sunlight and air.[6] Therefore, proper formulation is critical to enhance their stability and efficacy for commercial and agricultural applications.[7][8] This guide provides a comprehensive overview of the principles and protocols for formulating Jasmolin I for insecticidal use, tailored for researchers and professionals in drug development.

Core Principles of Jasmolin I Formulation

The primary goal of formulating Jasmolin I is to create a stable and effective product that is easy to apply and safe for non-target organisms. Key considerations include:

  • Solubility: Jasmolin I, like other pyrethrins, has low solubility in water but is soluble in organic solvents.[9][10] Formulation strategies must address this to ensure a homogenous product.

  • Stability: Protecting the active ingredient from degradation is paramount. This involves the use of stabilizers, antioxidants, and UV protectants.[6][7]

  • Bioavailability: The formulation must facilitate the contact and penetration of Jasmolin I into the target insect. Adjuvants play a crucial role in enhancing bioavailability.[11][12]

  • Application Method: The choice of formulation type (e.g., emulsifiable concentrate, wettable powder) will depend on the intended application method and target pest.[13][14]

Key Formulation Components

A successful Jasmolin I formulation is a synergistic blend of the active ingredient and various inert components.

ComponentFunctionExamples
Active Ingredient Jasmolin I (often as part of a pyrethrum extract)Provides the insecticidal activity.
Solvents/Carriers Dissolve or carry the active ingredient.Xylene, acetone, petroleum distillates, vegetable oils, water (for emulsions).[11][15]
Emulsifiers Allow the formation of a stable emulsion when mixed with water.Non-ionic and anionic surfactants.[16][17]
Stabilizers Protect against degradation from light and oxidation.Alkyl aryl silicone polymers, antioxidants (e.g., BHT), UV absorbers.[6][7]
Adjuvants Enhance the effectiveness of the active ingredient.Spreaders, stickers, penetrants, synergists (e.g., Piperonyl Butoxide - PBO).[11][12][18]

Formulation Protocols

The following protocols provide a starting point for developing Jasmolin I formulations. Researchers should optimize these based on their specific requirements and the desired characteristics of the final product.

Protocol 1: Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are a popular choice for liquid formulations of water-insoluble active ingredients like Jasmolin I.[16][19][20][21] They form a stable emulsion when diluted with water for application.[17]

EC_Formulation_Workflow cluster_prep Preparation Phase cluster_mixing Mixing Phase cluster_qc Quality Control cluster_final Final Product Jasmolin Jasmolin I Concentrate Dissolve Dissolve Jasmolin I in Solvent Jasmolin->Dissolve Solvent Select Solvent Solvent->Dissolve Emulsifier Select Emulsifier(s) Add_Emulsifier Add Emulsifier(s) Emulsifier->Add_Emulsifier Dissolve->Add_Emulsifier Homogenize Homogenize Mixture Add_Emulsifier->Homogenize Appearance_Test Appearance & Clarity Homogenize->Appearance_Test Stability_Test Emulsion Stability Test EC_Product Jasmolin I EC Stability_Test->EC_Product Appearance_Test->Stability_Test WP_Formulation_Workflow cluster_prep Component Preparation cluster_blending Blending & Milling cluster_qc Quality Control cluster_final Final Product Jasmolin Jasmolin I Concentrate Impregnate Impregnate Carrier with Jasmolin I Jasmolin->Impregnate Carrier Select Inert Carrier Carrier->Impregnate WettingAgent Select Wetting Agent Pre_Blend Pre-blend with Wetting & Dispersing Agents WettingAgent->Pre_Blend Dispersant Select Dispersant Dispersant->Pre_Blend Impregnate->Pre_Blend Air_Mill Air Mill to Fine Powder Pre_Blend->Air_Mill Wettability_Test Wettability Test Air_Mill->Wettability_Test Suspensibility_Test Suspensibility Test Wettability_Test->Suspensibility_Test WP_Product Jasmolin I WP Suspensibility_Test->WP_Product

Caption: Workflow for Jasmolin I Wettable Powder (WP) Formulation.

  • Carrier Selection: Choose an inert, porous carrier with good absorption capacity, such as precipitated silica or certain types of clay. [15]It is crucial to select a carrier that does not catalyze the degradation of pyrethrins. [15]2. Component Selection:

    • Wetting Agent: Select a surfactant that reduces the surface tension between the powder and water, allowing it to be easily wetted. [22] * Dispersing Agent: Choose an agent to prevent the agglomeration of particles in the spray suspension. [22]3. Impregnation:

    • Dissolve the Jasmolin I concentrate in a minimal amount of a volatile solvent (e.g., acetone).

    • Spray this solution onto the inert carrier while tumbling in a blender.

    • Allow the solvent to evaporate completely, leaving the Jasmolin I adsorbed onto the carrier.

  • Blending and Milling:

    • Combine the impregnated carrier with the wetting agent, dispersing agent, and any other dry adjuvants.

    • Blend the components until a uniform mixture is achieved.

    • Mill the blend to a fine, uniform particle size (typically < 40 µm) using an air mill or similar equipment.

  • Quality Control:

    • Wettability Test: A small amount of the powder should be readily wetted when added to water, without excessive clumping.

    • Suspensibility Test: After mixing with water, the suspension should remain stable with minimal sedimentation for an extended period, ensuring uniform application.

Quality Control and Bio-Efficacy Testing

Rigorous quality control and bio-efficacy testing are essential to validate the performance of any Jasmolin I formulation.

Physicochemical Quality Control Parameters
ParameterMethodAcceptance Criteria
Active Ingredient Content High-Performance Liquid Chromatography (HPLC)95-105% of the label claim
pH pH meterWithin a stable range (typically 5-7) to prevent degradation
Emulsion/Suspension Stability Visual observation over timeNo significant phase separation, creaming, or sedimentation for a defined period
Particle Size (for WP) Laser diffractionUniform distribution within the target range
Storage Stability Accelerated storage testing (e.g., at elevated temperatures)Minimal degradation of the active ingredient and no significant changes in physical properties
Bio-Efficacy Testing

Bio-efficacy studies are conducted to determine the insecticidal activity of the formulation against target pests.

  • Preparation of Test Solutions: Prepare a series of dilutions of the Jasmolin I formulation in water. A negative control (water only) and a positive control (a commercial standard insecticide) should be included. [23]2. Treatment Application:

    • Excise leaves from the host plant of the target insect.

    • Dip each leaf into the respective test solution for a set duration (e.g., 10 seconds).

    • Allow the leaves to air dry.

  • Insect Infestation: Place the treated leaves in a petri dish or ventilated container with a small amount of agar to maintain turgor. [23]Introduce a known number of target insects (e.g., 10-20 larvae) into each container.

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. [23]5. Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the test population) using probit analysis.

Conclusion

The successful formulation of Jasmolin I for insecticidal applications requires a multi-faceted approach that considers the inherent properties of the active ingredient and the intended use of the final product. By carefully selecting solvents, carriers, emulsifiers, and adjuvants, and by implementing rigorous quality control and bio-efficacy testing, researchers can develop stable and effective Jasmolin I-based insecticides. The protocols and principles outlined in this guide provide a solid foundation for the development of next-generation botanical insecticides.

References

  • Adjuvants – ENT 425 – General Entomology. NC State University.

  • Systemic Insecticide: Emulsifiable Concentrate Formulation. Aragen Life Sciences.

  • Overview of adjuvants used in pesticide formulations. ResearchGate.

  • Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. Outsourced Pharma.

  • Jasmolin I | C21H30O3 | CID 12304687. PubChem, NIH.

  • Long-acting pyrethrum/pyrethroid based pesticides with silicone stabilizers. Justia Patents.

  • Synthetic Pyrethroids. Beyond Pesticides.

  • A Semi-Field Approach to Testing Botanical Insecticides. Effects of Natural and Analogues Annonaceous Acetogenins on Spodoptera frugiperda Smith (Lepidoptera: Noctuidae).

  • Understanding Adjuvants. GrowerTalks.

  • Pyrethrins (jasmolin I). AERU, University of Hertfordshire.

  • Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. PubMed Central.

  • Stable aqueous pyrethroid insecticidal formulations for containment in polyvinyl chloride containers. Google Patents.

  • How to Make and Use Pyrethrin Insecticide. The Spruce.

  • Understanding adjuvants used with agriculture chemicals. Crops and Soils.

  • Stabilization of pyrethroid compositions. Google Patents.

  • Bio-efficacy of botanical insecticides against lepidopteran insect pest infesting black gram. Journal of Entomology and Zoology Studies.

  • Emulsifiable Concentrate Formulation. Solutions Pest & Lawn.

  • Stabilized pyrethrum compositions. Google Patents.

  • Adjuvants in Pesticides. National Pesticide Information Center.

  • Natural Pyrethrum—Application Methods. Botanical Resources Australia.

  • Formulations. WSU Production Guide.

  • Formulations and Concentrations.

  • Pesticides and Formulation Technology. Purdue Extension.

  • Wettable powder (WP) formulations. Croda Agriculture.

  • Formulating emulsifiable concentrate (EC). Croda Agriculture.

  • Pesticide Formulation Demonstration. Penn State Extension.

  • PYRETHROID (Group PIM G026). Inchem.org.

  • Pyrethroid formulations. Google Patents.

  • Natural Pure Pyrethrin Oil 50% 70% Extracted From Pyrethrum Insecticide CAS 8003-34-7 Bulk Supplier Manufacturer. Naturallifeworth.

  • Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. PMC.

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Introduction: Jasmolin I within the Pyrethrin Insecticidal Complex

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Jasmolin I in Organic Farming and Agriculture

Authored for Researchers, Scientists, and Drug Development Professionals

The global shift towards sustainable and organic agriculture has intensified the search for effective, environmentally benign pesticides. Among the most prominent natural insecticides are the pyrethrins, a class of six esters extracted from the flowers of the pyrethrum daisy, Tanacetum cinerariifolium.[1][2] These compounds are lauded for their potent insecticidal activity and rapid environmental degradation, making them a cornerstone of many organic pest management programs.[3][4] This guide focuses on Jasmolin I, a key constituent of the pyrethrin I group, which also includes pyrethrin I and cinerin I.[2] While often analyzed as part of the total pyrethrin extract, understanding the specific properties and application principles of its components is crucial for optimizing pest control strategies in an organic framework.

This document provides a detailed examination of Jasmolin I, from its molecular mechanism and biosynthesis to practical, field-proven protocols for its application. It is designed to equip researchers and agricultural scientists with the technical knowledge required to effectively and responsibly utilize this potent botanical insecticide.

Section 1: The Scientific Foundation of Jasmolin I

Chemical Identity and Biosynthesis

Jasmolin I is an ester formed from chrysanthemic acid and the alcohol moiety (S)-jasmololone.[5] It is one of the six primary insecticidal compounds that constitute natural pyrethrum extract.[6] The biosynthesis of these esters is a complex process occurring within the plant. The acid component, chrysanthemic acid, is derived from the methylerythritol-4-phosphate (MEP) pathway, while the alcohol moiety, jasmololone, originates from the jasmonic acid (JA) biosynthetic pathway.[6][7] The final esterification step is catalyzed by a GDSL lipase enzyme, TcGLIP, which demonstrates high specificity for the acid and alcohol substrates, ultimately determining the final composition of pyrethrins in the plant.[5]

cluster_acid Acid Moiety Biosynthesis (MEP Pathway) cluster_alcohol Alcohol Moiety Biosynthesis (JA Pathway) MEP MEP Pathway Precursors Chrysanthemoyl_CoA (1R,3R)-Chrysanthemoyl CoA MEP->Chrysanthemoyl_CoA Multiple Enzymatic Steps TcGLIP TcGLIP Enzyme (GDSL Lipase) Chrysanthemoyl_CoA->TcGLIP JA_Pathway Jasmonic Acid Pathway Precursors Jasmololone (S)-Jasmololone JA_Pathway->Jasmololone Multiple Enzymatic Steps (e.g., JMH) Jasmololone->TcGLIP Jasmolin_I Jasmolin I TcGLIP->Jasmolin_I Esterification

Caption: Simplified biosynthesis pathway of Jasmolin I.

Mechanism of Action: A Potent Neurotoxin

Jasmolin I, like all pyrethrins, exerts its insecticidal effect by acting as a potent neurotoxin.[8] Its primary target is the voltage-gated sodium channels located in the nerve cell membranes of insects.[5][9]

The process unfolds as follows:

  • Binding: The Jasmolin I molecule binds to the sodium channels.

  • Channel Disruption: This binding action prevents the channels from closing after a nerve cell is excited and fires.[9][10]

  • Hyperexcitation: The prolonged open state of the channels leads to repetitive and uncontrolled nerve firings.

  • Paralysis and Death: This hyperexcitation overwhelms the insect's nervous system, causing a rapid "knockdown" effect characterized by loss of motor coordination and paralysis, ultimately leading to death.[8][11]

This mode of action is highly effective and provides immediate results upon contact.[8] Mammals are significantly less susceptible due to several factors, including lower nerve sensitivity, more efficient metabolic clearance of the compounds, and a higher body temperature which reduces the efficacy of pyrethrin binding.[6][9]

Jasmolin Jasmolin I comes into contact with insect Binding Binds to Voltage-Gated Sodium Channels in Neurons Jasmolin->Binding Disruption Channels are forced to remain in an open state Binding->Disruption Firing Causes repetitive and uncontrolled nerve impulses (Hyperexcitation) Disruption->Firing Paralysis Loss of motor coordination and paralysis ('Knockdown') Firing->Paralysis Death Insect Death Paralysis->Death Scout 1. Pest Scouting & Monitoring Threshold 2. Economic Threshold Reached? Scout->Threshold Threshold->Scout No Prep 3. Prepare Organic Pyrethrin Spray (See Protocol 3.1) Threshold->Prep Yes Check 4. Check Conditions: - Late Evening/Early Morning? - Low Wind? - No Rain Forecasted? Prep->Check Check->Prep No, wait for proper conditions Apply 5. Apply as Spot Treatment (Ensure full coverage) Check->Apply Yes Monitor 6. Monitor Efficacy (24-48 hours) Apply->Monitor Rotate 7. Rotate with different Mode of Action (MOA) for next application Monitor->Rotate

Caption: Integrated workflow for field application of pyrethrins.

Section 4: Data Summary and Efficacy

Quantitative data for Jasmolin I alone is limited, as it is typically studied as part of the pyrethrin complex.

Table 1: Physicochemical Properties of Jasmolin I

Property Value Source
Chemical Formula C₂₁H₃₀O₃ [12][13]
Molar Mass 330.46 g/mol [13]
Appearance Part of a light amber viscous liquid extract [14]
Mode of Action Sodium channel modulator [12]
Soil Half-Life (Pyrethrins) Approx. 2.2 - 2.5 days (aerobic) [14][12]

| Water Photolysis Half-Life (Pyrethrin I) | Approx. 12 hours (in natural sunlight) | [14]|

Table 2: Comparative Insecticidal Activity of Pyrethrins

Pyrethrin Component Relative Knockdown Effect Relative Lethality Source
Pyrethrin I High Highest [7]
Jasmolin I Moderate (part of Pyrethrin I group) Moderate [7]
Cinerin I Moderate Moderate [7]
Pyrethrin II Highest High [7]
Jasmolin II Lower Lower [7][15]

| Cinerin II | Lower | Lower | [7][15]|

Note: The total pyrethrin extract typically contains about 8% Jasmolin I and II combined. [7]

Section 5: Safety, Limitations, and Resistance Management

Operator and Environmental Safety Precautions
  • Always wear appropriate PPE during mixing and application to avoid skin or eye irritation. [16]* Establish buffer zones around all water bodies to prevent drift and runoff. [17]* Consult product labels for specific restrictions on pre-harvest intervals and re-entry intervals.

Limitations and Considerations
  • Lack of Persistence: The rapid breakdown that makes pyrethrins ideal for organic farming also means they have no residual activity. Pests that arrive after the product has degraded will not be affected, sometimes necessitating repeat applications. [8][18][19]* Broad-Spectrum Impact: The risk to beneficial insects is significant and is the primary limiting factor for its use. Judicious application is not just recommended; it is essential for maintaining a healthy farm ecosystem. [18]* Cost: Compared to some synthetic alternatives, the price of natural pyrethrum extract can be higher. [19]

Insect Resistance Management

Insects can develop resistance to pyrethrins through the production of detoxifying enzymes. [4][19]To mitigate this:

  • Rotate MOAs: As stated in the protocol, never use pyrethrins back-to-back. Alternate with other approved organic insecticides. [4][20]* Use as a "Rescue" Treatment: Reserve pyrethrins for situations where rapid knockdown of a high pest population is required, rather than using them as a preventative measure.

  • Support Natural Predators: Foster a healthy habitat for beneficial insects, which provide a foundation of natural pest control and reduce the need for any insecticidal intervention.

Section 6: Conclusion

Jasmolin I, as an integral component of the pyrethrin complex, is a powerful tool for organic pest management. Its natural origin, rapid action, and swift environmental degradation align perfectly with the principles of sustainable agriculture. However, its efficacy is balanced by a significant responsibility to manage its broad-spectrum impact, particularly on pollinators and other beneficial organisms. By adhering to scientifically grounded protocols that emphasize precise timing, targeted application, and integration within a broader IPM strategy, researchers and agricultural professionals can leverage the benefits of Jasmolin I while safeguarding the ecological integrity of the farming system.

Section 7: References

  • Pyrethrins used in organic farming - Introduction-integrated-methods-vegetal-garden. (n.d.). vertexaisearch.cloud.google.com.

  • What Pesticides do Organic Farmers use? (n.d.). Kialla Pure Foods.

  • Benefits of Using Pyrethrin in Organic Gardening. (n.d.). Safer Brand.

  • Pyrethrum: A Natural Insecticide for Organic Farming. (2025, January 20). Global Agriculture.

  • Pyrethrin as a Safe Insecticide for Sustainable Agriculture. (2023, February 16). Agrotonomy.

  • TcGLIP GDSL Lipase Substrate Specificity Co-determines the Pyrethrin Composition in Tanacetum cinerariifolium. (n.d.). PMC - NIH.

  • (PDF) Pyrethrum an Organic and Natural Pesticide. (2020, June 28). ResearchGate.

  • Review Article Pyrethrum an Organic and Natural Pesticide. (2020, June 25). shahrajabian.iut.ac.ir.

  • Selection and Use of Insecticides for Organic Production. (n.d.). New Mexico State University.

  • Biosynthesis pathway of pyrethrins | Download Scientific Diagram. (n.d.). ResearchGate.

  • Pyrethrins (jasmolin I). (n.d.). AERU - University of Hertfordshire.

  • How to Make and Use Pyrethrin Insecticide. (2024, August 9). The Spruce.

  • Jasmolin I | 4466-14-2. (n.d.). Biosynth.

  • Organic Insecticide Rotations and Tank-mixes for Vegetable Crops. (n.d.). Alabama Cooperative Extension System.

  • TcMYC2 regulates Pyrethrin biosynthesis in Tanacetum cinerariifolium. (n.d.). PMC.

  • THE REGULATORY STATUS OF PYRETHRUM IN THE UNITED STATES. (2015). Acta Horticulturae.

  • Pyrethrins in Tanacetum cinerariifolium biosynthesis, regulation, and agricultural application. (2024, June 3). Journal of Integrative Agriculture.

  • Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. (2024, August 13). Plant Biotechnology.

  • PYRETHRIN Concentrate. (n.d.). Southern Agricultural Insecticides, Inc.

  • Pyrethrins and Pyrethroids Reregistration and Labeling. (2025, December 2). US EPA.

  • Re-evaluation Decision RVD2023-06, Pyrethrins and Its Associated End-use Products. (2023, March 2). Health Canada.

  • The Degradation of the Natural Pyrethrins in Crop Storage. (2025, August 6). Request PDF - ResearchGate.

  • Pyrethrins Proposed Interim Registration Review Decision Case Number 2580. (2021, June 30). Regulations.gov.

  • Jasmolin I | C21H30O3. (n.d.). PubChem - NIH.

  • Pyrethrins (jasmolin II). (n.d.). AERU - University of Hertfordshire.

  • Environmental Fate of Pyrethrin. (2005). Semantic Scholar.

  • Pyrethrin. (n.d.). Wikipedia.

  • Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. (n.d.). PMC - NIH.

  • Natural Toxins for Use in Pest Management. (n.d.). PMC - NIH.

  • Insecticidal Activity of Jasmolin II and Its Isolation from Pyrethrum (Chrysanthemum cinerariaefolium Vis.)1. (n.d.). Journal of Economic Entomology | Oxford Academic.

  • PYRETHRINS (063) EXPLANATION. (n.d.). Food and Agriculture Organization of the United Nations.

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Application Notes and Protocols for the Use of Jasmolin I in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Jasmolin I is one of six insecticidally active esters, collectively known as pyrethrins, derived from the pyrethrum daisy, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium).[1][2][3][4] As a natural, biodegradable insecticide with low mammalian toxicity, Jasmolin I and its parent mixture, pyrethrum, are critical components in modern Integrated Pest Management (IPM) programs.[1][5][6] IPM is an ecosystem-based strategy that prioritizes long-term pest prevention through a combination of techniques, utilizing pesticides judiciously and only when necessary.[7][8] These application notes provide a comprehensive guide for researchers, scientists, and pest management professionals on the effective and responsible use of Jasmolin I. This document details its mode of action, outlines protocols for efficacy testing and field application, and discusses strategies for mitigating limitations such as environmental stability and insect resistance, ensuring its sustainable integration into advanced pest management frameworks.

Section 1: Jasmolin I - Profile and Mechanism of Action

A thorough understanding of a pesticide's intrinsic properties is fundamental to its effective use. This section details the chemical nature of Jasmolin I and its neurotoxic mode of action, which underpins its utility as a rapid-acting insecticide.

Chemical and Toxicological Profile

Jasmolin I is a Type I pyrethrin, an ester of chrysanthemic acid and jasmolone.[9][10] Its natural origin and rapid environmental degradation make it a favorable choice for IPM programs where minimizing ecological impact is a priority.[1][4]

PropertyValueSource
Chemical Name [(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[11]
CAS Number 4466-14-2[1][4][12]
Molecular Formula C₂₁H₃₀O₃[1][12][13]
Molecular Weight 330.46 g/mol [1][11][12]
Mode of Action Sodium Channel Modulator[13][14][15]
IRAC Group 3A[13]
Environmental Fate Non-persistent; rapid degradation in light and air. Estimated soil half-life of 1.8-2.7 days.[2][5][13]
Toxicity Profile High toxicity to insects, fish, and aquatic invertebrates. Low mammalian toxicity. High toxicity to bees.[3][5][13][16]
Mechanism of Action: Neurotoxicity via Sodium Channel Modulation

The insecticidal efficacy of Jasmolin I stems from its action as a potent neurotoxin.[1][13] It targets the voltage-gated sodium channels in the nerve cells of insects.[17][18][19]

Causality of Action:

  • Binding: Jasmolin I binds to the sodium channels, which are crucial for propagating nerve impulses.

  • Channel Disruption: The binding modifies the channel's gating kinetics, delaying its closure after a nerve cell is excited.[11][19]

  • Hyperexcitation: This prolonged opening allows an extended influx of sodium ions, leading to repetitive and uncontrolled nerve firings.[16][19]

  • Paralysis and Death: The resulting "hyperexcitation" of the insect's nervous system quickly leads to loss of motor coordination, paralysis (a phenomenon known as "knockdown"), and ultimately, death.[16][20][21]

This rapid knockdown effect is a key advantage, as it provides immediate cessation of crop damage by the target pest.

Jasmolin_I_Mode_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Nerve Impulse Arrives na_channel Voltage-Gated Sodium Channel (Open) presynaptic->na_channel 1. Activates postsynaptic Nerve Impulse Propagation na_channel->postsynaptic 2. Na+ Influx paralysis Hyperexcitation -> Paralysis & Death postsynaptic->paralysis 4. Repetitive Firing jasmolin Jasmolin I jasmolin->na_channel 3. Binds & Delays Closure IPM_Resistance_Management start Pest Population Exceeds Threshold app1 Apply Jasmolin I (IRAC Group 3A) start->app1 monitor1 Monitor Pest Levels & Resistance Markers app1->monitor1 rotate Pest Pressure Persists? monitor1->rotate app2 Apply Rotational Product (e.g., Spinosyn, IRAC Group 5) rotate->app2 Yes end Pest Population Below Threshold rotate->end No monitor2 Monitor Pest Levels app2->monitor2 monitor2->rotate

Caption: A rotational strategy for managing resistance within an IPM framework.

Section 3: Application Protocols for Research and Field Trials

These protocols are designed for scientific professionals to evaluate and apply Jasmolin I in a controlled and reproducible manner.

Protocol 1: Preparation of Jasmolin I Analytical Standard Stock Solution

Objective: To prepare a concentrated, accurate stock solution of Jasmolin I for use in laboratory bioassays and as a quantification standard.

Materials:

  • Jasmolin I certified reference material (≥95% purity)

  • Class A volumetric flasks (10 mL, 100 mL)

  • Analytical balance (readable to 0.01 mg)

  • HPLC-grade acetone or ethyl acetate

  • Glass Pasteur pipettes

  • Amber glass vials with PTFE-lined caps for storage

Procedure:

  • Pre-labeling: Label a 10 mL volumetric flask and an amber storage vial with the compound name, concentration, solvent, and date.

  • Weighing: Accurately weigh approximately 10 mg of Jasmolin I reference material directly into the 10 mL volumetric flask. Record the exact weight.

    • Causality: Using an analytical balance ensures high accuracy for the final concentration calculation. Weighing directly into the flask minimizes transfer loss.

  • Dissolution: Add ~5 mL of HPLC-grade acetone to the flask. Gently swirl the flask until the Jasmolin I is completely dissolved.

  • Dilution to Volume: Carefully add acetone to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Calculation: Calculate the final concentration in µg/mL using the following formula: Concentration (µg/mL) = (Weight of Jasmolin I in mg * Purity %) / Volume of flask in mL * 1000

  • Storage: Transfer the stock solution to the pre-labeled amber glass vial. Store at ≤ -15°C to prevent degradation. [1] * Causality: Amber glass and cold storage are essential to protect the light- and heat-sensitive Jasmolin I molecule from degradation. [22]

Protocol 2: Laboratory Bioassay for Efficacy Assessment (Leaf-Dip Method)

Objective: To determine the median lethal concentration (LC₅₀) of Jasmolin I against a target foliar pest (e.g., aphids, spider mites).

Materials:

  • Jasmolin I stock solution (from Protocol 1)

  • Target pests of a uniform age/life stage

  • Host plant leaves (e.g., bean, cotton)

  • Surfactant (e.g., Triton X-100, 0.01% v/v)

  • Distilled water

  • Petri dishes with moist filter paper

  • Forceps, beakers, and micropipettes

Procedure:

  • Prepare Serial Dilutions: Create a series of at least five test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) from the stock solution. Include a control (solvent + surfactant only) and a negative control (water + surfactant). The surfactant ensures uniform wetting of the leaf surface.

  • Leaf Preparation: Excise healthy, uniform-sized leaves from the host plant.

  • Application: Using forceps, dip each leaf into a test solution for 10-15 seconds, ensuring complete coverage. Allow the leaves to air dry completely on a wire rack.

  • Pest Infestation: Place the dried leaves, petiole down, into the petri dishes with moist filter paper (to maintain turgor). Carefully transfer a known number of pests (e.g., 20-25 adult aphids) onto each leaf.

  • Incubation: Seal the petri dishes and incubate at a controlled temperature and photoperiod suitable for the pest species (e.g., 25°C, 16:8 L:D).

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead insects. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis: Correct mortality for control mortality using Abbott's formula. Perform a probit analysis on the dose-response data to calculate the LC₅₀ value and its 95% confidence intervals.

    • Causality: Probit analysis is the standard statistical method for converting mortality data into a reliable LC₅₀ value, which represents the concentration required to kill 50% of the test population.

Protocol 3: Small-Plot Field Trial Protocol

Objective: To evaluate the field efficacy of a Jasmolin I-based formulation under realistic environmental conditions.

Materials:

  • Commercial Jasmolin I formulation (e.g., emulsifiable concentrate)

  • Calibrated backpack sprayer with appropriate nozzles

  • Personal Protective Equipment (PPE) as per product label [20]* Marking flags for plot demarcation

  • Data collection sheets

Procedure:

  • Site Selection and Plot Design: Select a field with a known, uniform pest infestation. Design a randomized complete block design with at least four replicate plots per treatment (e.g., Jasmolin I formulation, positive control/standard insecticide, untreated control).

  • Pre-Treatment Scouting: Within 24 hours before application, assess the pest population density in each plot using a standardized method (e.g., counts per leaf, sweep net catches). This establishes a baseline.

  • Application Timing: Plan the application for late evening to minimize UV degradation and risk to pollinators. [5][20]Do not apply if rain is forecast.

  • Spray Preparation and Application: Following the product label instructions, prepare the spray solution. Apply the treatment evenly to the designated plots using the calibrated sprayer to ensure the target dose is delivered.

  • Post-Treatment Monitoring: Assess pest populations at set intervals (e.g., 1, 3, and 7 days after treatment) using the same scouting method as the pre-treatment count. Also, observe and record any signs of phytotoxicity on the crop and impact on non-target beneficial insects.

  • Data Analysis: Calculate the percent control for each treatment relative to the untreated control plots. Analyze the data using an appropriate statistical test (e.g., ANOVA) to determine if there are significant differences between treatments.

Section 4: Analytical Methodologies

Verifying concentrations and measuring environmental residues are crucial for both research and regulatory compliance.

Protocol 4: Quantification of Jasmolin I Residues using HPLC

Objective: To provide a standardized workflow for the quantitative analysis of Jasmolin I from a sample extract (e.g., from a leaf wash or soil sample). Analytical methods for pyrethrins have been developed using techniques like HPLC and GC-MS. [23][24][25][26] Instrumentation & Parameters:

  • System: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV at ~225 nm or MS in Selected Ion Monitoring (SIM) mode.

Procedure:

  • Sample Extraction: Extract Jasmolin I from the matrix (e.g., crop material, soil) using an established method such as QuEChERS, which is designed to be quick, easy, cheap, effective, rugged, and safe. [24]The final step should be the suspension of the cleaned-up extract in the mobile phase.

  • Calibration Curve: Prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution (from Protocol 1) with the mobile phase.

  • Analysis Sequence: Run the calibration standards first, from lowest to highest concentration, to generate a standard curve. Then, inject the prepared samples. Inject a solvent blank and a calibration check standard periodically throughout the run to ensure system stability.

  • Quantification: Identify the Jasmolin I peak in the sample chromatograms by comparing its retention time to that of the certified standard. Quantify the concentration by interpolating its peak area against the linear regression of the calibration curve.

Section 5: IPM Integration and Decision Making

The ultimate goal is to use Jasmolin I not as a standalone solution, but as a data-driven tool within a larger IPM strategy.

IPM_Decision_Workflow scout 1. Pest Scouting & Monitoring threshold 2. Is Pest Density Above Action Threshold? scout->threshold threshold->scout No select 4. Select Least-Toxic Pesticide Option threshold->select Yes prevent 3. Employ Cultural/ Biological Controls (e.g., release beneficials) jasmolin Is Jasmolin I a good fit? (Consider pest, pollinators, rotation history) select->jasmolin apply 5. Apply Jasmolin I (Evening, no rain, use PPE) jasmolin->apply Yes other Select Alternative (e.g., Neem Oil, Spinosad) jasmolin->other No evaluate 6. Evaluate Efficacy & Non-Target Impacts apply->evaluate other->evaluate evaluate->scout

Caption: A decision workflow for incorporating Jasmolin I into an IPM program.

Best Practices for Integration:

  • Record Keeping: Maintain detailed records of scouting reports, application dates, products used, rates, and efficacy results. This data is vital for refining future IPM decisions and managing resistance.

  • Synergists: In cases of suspected metabolic resistance, consider formulations that include a synergist like piperonyl butoxide (PBO). [19]PBO inhibits the cytochrome P450 enzymes that insects use to detoxify pyrethrins, thereby increasing their efficacy. [18]However, the use of synergists must also be weighed for their own environmental and non-target effects.

  • Continuous Education: Stay informed about the latest research on pest biology, resistance mechanisms, and new control tactics to continuously improve the IPM program.

References

  • Farmonaut. (2026). Pyrethrin Insecticide: Eco-Friendly Pest Control 2026. [Link]

  • Statewide IPM Program, University of California. Pyrethrins - Pesticide Active Ingredients Database. [Link]

  • University of Hertfordshire. Pyrethrins (jasmolin I). Agriculture & Environment Research Unit (AERU). [Link]

  • San Ramon Valley Unified School District. Integrated Pest Management Program. [Link]

  • National Pesticide Information Center. (2014). Pyrethrins General Fact Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 6: Potential for Human Exposure. NCBI Bookshelf. [Link]

  • Zeng, T., et al. (2024). Pyrethrins in Tanacetum cinerariifolium: biosynthesis, regulation, and agricultural application. Ornamental Plant Research. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 2: Relevance to Public Health. NCBI Bookshelf. [Link]

  • ResearchGate. (2025). Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry. [Link]

  • ResearchGate. (2025). The Degradation of the Natural Pyrethrins in Crop Storage. [Link]

  • Tan, J., et al. (2018). Action of six pyrethrins purified from the botanical insecticide pyrethrum on cockroach sodium channels expressed in Xenopus oocytes. Pesticide Biochemistry and Physiology. [Link]

  • National Center for Biotechnology Information. Jasmolin I. PubChem Compound Database. [Link]

  • University of Nairobi Digital Repository. (2021). Stability of Pyrethrins in Drying Methods of Pyrethrum Flowers. [Link]

  • Caboni, P., et al. Degradation of Pyrethrin Residues on Stored Durum Wheat after Postharvest Treatment. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, L., et al. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. Molecules. [Link]

  • Kikuta, Y., et al. (2024). Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. Journal of Experimental Botany. [Link]

  • University of Hertfordshire. Pyrethrins (jasmolin II) - Veterinary substance. Agriculture & Environment Research Unit (AERU). [Link]

  • University of Hertfordshire. Pyrethrins (jasmolin II) - Biopesticide. Agriculture & Environment Research Unit (AERU). [Link]

  • E-Journal of Entomology and Biologicals. (2017). Insect resistance to biopesticides. [Link]

  • Beyond Pesticides. Five Steps of Integrated Pest Management (IPM). [Link]

  • ResearchGate. Content of (a) jasmolin I and (b) jasmolin II across the eight flower.... [Link]

  • Ali, A., et al. (2023). Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies. Frontiers in Physiology. [Link]

  • Norris, E.J., et al. (2018). Plant essential oils synergize various pyrethroid insecticides and antagonize malathion in Aedes aegypti. Insects. [Link]

  • Clean Water Salinas. Integrated Pest Management (IPM). [Link]

  • U.S. Environmental Protection Agency. (2025). Integrated Pest Management (IPM) Principles. [Link]

  • Dà-Luz, C., et al. (2018). Resistance to bio-insecticides or how to enhance their sustainability: a review. Journal of Pest Science. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 7: Analytical Methods. [Link]

  • Équiterre. (2016). Health and environmental impacts of pyrethroid insecticides. [Link]

  • Northeastern IPM Center. IPM Guidelines. [Link]

  • CABI Digital Library. (1962). Synergistic and antagonistic actions of insecticide-synergist combinations and their mode of action. [Link]

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Application Notes & Protocols for the Development of Jasmolin I-Based Bio-insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating demand for sustainable agricultural practices has intensified the focus on bio-insecticides as viable alternatives to synthetic pesticides.[1][2] Pyrethrins, a class of six natural esters extracted from the flowers of Chrysanthemum cinerariifolium, are renowned for their potent insecticidal properties and favorable environmental profile.[3][4] This document provides a comprehensive technical guide for researchers and drug development professionals on the development of bio-insecticides based on Jasmolin I, one of the six key pyrethrin compounds. We will detail its biosynthesis and mode of action and provide step-by-step protocols for extraction, isolation, quantification, formulation, and bio-efficacy testing. The causality behind experimental choices is emphasized to provide a field-proven framework for developing effective and stable Jasmolin I-based pest control solutions.

Scientific Foundation: Understanding Jasmolin I

Jasmolin I is a key insecticidal constituent of pyrethrum, the oleoresin extract from C. cinerariifolium flowers.[3][5] It belongs to the Pyrethrin I group of esters, which are formed from chrysanthemic acid.[6] A thorough understanding of its biological origin and mechanism is critical for its successful development as a bio-insecticide.

Biosynthesis Pathway

Pyrethrins are complex natural products synthesized by the plant through a pathway that uniquely combines terpenoid and jasmonate metabolism.[7][8] The Jasmolin I molecule is an ester composed of two primary moieties: a monoterpenoid acid (chrysanthemic acid) and a jasmonate-derived alcohol (jasmolone).[6][9] The biosynthesis is understood to occur primarily in the glandular trichomes on the surface of the flower's ovaries.[10]

The pathway begins with the phytohormone jasmonic acid, which is converted to jasmone. A key hydroxylation step, catalyzed by the enzyme jasmone hydroxylase (TcJMH), converts jasmone into jasmolone.[7][11] This alcohol moiety is then esterified with (1R,3R)-chrysanthemoyl CoA to form Jasmolin I.[12]

Jasmolin_I_Biosynthesis cluster_jasmonate Jasmonate Pathway cluster_terpenoid Terpenoid Pathway cluster_esterification Final Assembly Jasmonic Acid Jasmonic Acid Jasmone Jasmone Jasmonic Acid->Jasmone Multiple Steps Jasmolone Jasmolone Jasmone->Jasmolone TcJMH (Hydroxylation) Jasmolin I Jasmolin I Jasmolone->Jasmolin I TcGLIP (Esterification) DMAPP Dimethylallyl Diphosphate Chrysanthemyl Diphosphate Chrysanthemyl Diphosphate DMAPP->Chrysanthemyl Diphosphate Enzymatic Cyclopropanation Chrysanthemoyl CoA Chrysanthemoyl CoA Chrysanthemyl Diphosphate->Chrysanthemoyl CoA Chrysanthemoyl CoA->Jasmolin I

Caption: Simplified biosynthesis pathway of Jasmolin I.

Neurotoxic Mode of Action

Jasmolin I exerts its insecticidal effect via neurotoxicity, a mechanism shared with all pyrethrins.[13] It acts as a potent modulator of voltage-gated sodium ion channels in the nerve cells of insects.[14][15]

Mechanism:

  • Binding: Jasmolin I binds to the sodium channels.

  • Prolonged Opening: This binding action delays the closing of the channels after a nerve cell is excited.[16]

  • Repetitive Discharge: The prolonged open state leads to uncontrolled, repetitive firing of neurons.

  • Paralysis & Death: This hyperexcitable state rapidly causes paralysis ("knockdown") and, ultimately, the death of the insect.[17]

Mammals are less susceptible to pyrethrins due to higher body temperatures (which weaken the binding effect), larger body size, and more efficient metabolic breakdown of the compounds.[12]

Mode_of_Action node_normal Normal Nerve Signal Na+ Influx (Depolarization) Channel Closes (Repolarization) node_jasmolin Jasmolin I Action Binds to Na+ Channel Channel Remains Open Repetitive Firing node_result Paralysis & Insect Death node_jasmolin:eff->node_result Stimulus Stimulus Neuron Neuron Stimulus->Neuron Neuron->node_normal No Jasmolin I Neuron->node_jasmolin Jasmolin I Present

Caption: Mechanism of Jasmolin I neurotoxicity in insects.

Physicochemical Properties

A summary of Jasmolin I's key properties is essential for its handling and formulation.

PropertyValueSource
CAS Number 4466-14-2[13]
Molecular Formula C₂₁H₃₀O₃[13]
Molecular Weight 330.46 g/mol
Appearance Brown, viscous oil or solid[18]
Boiling Point 417.5 °C (estimated)[13]
Solubility Low solubility in water; soluble in organic solvents.[4]
Stability Rapidly degrades in sunlight (UV), air, and high temperatures.[3][13][19]

Experimental Protocols: From Flower to Formulation

This section outlines a logical workflow for the development of a Jasmolin I-based bio-insecticide. Each protocol is designed to be self-validating, with clear rationale and checkpoints.

Development_Workflow P1 Protocol 1: Plant Material Preparation P2 Protocol 2: Crude Pyrethrin Extraction P1->P2 P3 Protocol 3: Jasmolin I Isolation P2->P3 P4 Protocol 4: Quantification (QC) P3->P4 P5 Protocol 5: Bio-insecticide Formulation P4->P5 P6 Protocol 6: Bio-Efficacy Testing P5->P6 END Final Product P6->END

Caption: Overall workflow for bio-insecticide development.

Protocol 1: Sourcing and Preparation of Plant Material
  • Objective: To prepare high-quality, pyrethrin-rich powder from C. cinerariifolium flowers.

  • Rationale: The concentration of active esters, including Jasmolin I, is highest in the flower heads.[4][10] Proper post-harvest processing is critical to prevent degradation of these labile compounds. Grinding increases the surface area, maximizing extraction efficiency.[10][20]

Methodology:

  • Harvesting: Collect fully mature C. cinerariifolium flower heads.

  • Drying:

    • Spread the flower heads in a thin layer.

    • Dry them either in direct sunlight for several days or in a temperature-controlled oven.[21][22]

    • Causality: An optimal drying temperature of 50°C has been shown to preserve the highest pyrethrin content. Higher temperatures can cause thermal degradation.

    • Continue drying until the material is brittle and moisture content is below 10%.[21]

  • Grinding:

    • Using a mechanical grinder, pulverize the dried flowers into a fine powder (e.g., 40-60 mesh).

    • Store the powder in airtight, opaque containers at <4°C to protect from light, moisture, and heat.

Protocol 2: Extraction of Crude Pyrethrins
  • Objective: To efficiently extract the mixture of pyrethrins from the prepared plant powder.

  • Rationale: Pyrethrins are lipophilic esters, readily soluble in non-polar or semi-polar organic solvents.[4] A multi-solvent system can enhance extraction efficiency by targeting compounds of varying polarity within the plant matrix.[23] A subsequent liquid-liquid partition with aqueous methanol helps remove more polar impurities.[22][23]

Methodology:

  • Maceration:

    • Place 100 g of dried flower powder into a large glass container.

    • Add 500 mL of an extraction solvent. A mixture of petroleum ether, acetone, and ethanol (1:1:1 v/v/v) is highly effective.[22][23]

    • Seal the container and let it soak for 3 days at room temperature in a dark location, with occasional stirring.[22]

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the liquid extract (filtrate) from the solid plant material (marc).

    • Wash the marc with an additional 100 mL of the solvent mixture to recover residual pyrethrins and combine the filtrates.

  • Purification Wash:

    • Transfer the filtrate to a separatory funnel.

    • Add 80% aqueous methanol at a ratio of 4:1 (methanol:filtrate).

    • Shake vigorously and allow the layers to separate. The lower, yellow-tinted layer contains the pyrethrins.[22][23]

    • Discard the upper layer.

  • Solvent Evaporation:

    • Concentrate the pyrethrin-rich layer using a rotary evaporator.

    • Causality: Maintain a low water bath temperature (30-40°C) to prevent thermal degradation of the pyrethrins.[23]

    • Continue until a viscous, dark oleoresin (crude pyrethrum extract) remains. Record the final weight.

Protocol 3: Isolation and Purification of Jasmolin I
  • Objective: To isolate Jasmolin I from the other five pyrethrin esters in the crude extract.

  • Rationale: The six pyrethrins are close structural analogs, making their separation challenging.[24] Advanced chromatographic techniques are necessary. High-Speed Counter-Current Chromatography (HSCCC) is particularly effective as it is a liquid-liquid technique that minimizes sample degradation on solid stationary phases. The addition of silver nitrate to the solvent system enhances separation by forming reversible coordination complexes with the double bonds in the pyrethrin molecules, altering their partition coefficients.[24]

Methodology (Based on HSCCC):

  • Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (10:2:10:2, v/v/v/v). Add silver nitrate (AgNO₃) to the aqueous phases to a final concentration of 0.30 mol/L.[24]

  • HSCCC System Equilibration:

    • Fill the HSCCC column with the stationary phase (the upper organic phase).

    • Pump the mobile phase (the lower aqueous phase containing AgNO₃) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve a known amount of the crude pyrethrum extract (e.g., 400 mg) in a small volume of the biphasic solvent system and inject it into the HSCCC.[24]

  • Elution and Fractionation: Continue pumping the mobile phase. Collect fractions of the eluent at regular intervals using a fraction collector.

  • Analysis: Analyze the collected fractions using an analytical HPLC method (see Protocol 4) to identify which fractions contain pure Jasmolin I. Pool the high-purity fractions.

  • Desalting and Concentration: Remove the silver nitrate and solvent from the pooled fractions to yield purified Jasmolin I.

Protocol 4: Quantification of Jasmolin I by UHPLC
  • Objective: To accurately determine the concentration of Jasmolin I in extracts or purified samples.

  • Rationale: Ultra-High-Performance Liquid Chromatography (UHPLC) provides the high resolution and speed needed to separate the closely eluting pyrethrins.[25] Quantification against a certified reference standard ensures accuracy and is essential for quality control and dose determination in formulations.

Methodology:

  • Standard Preparation:

    • Obtain a certified Jasmolin I reference standard (e.g., from LGC Standards or Santa Cruz Biotechnology).[5][26]

    • Prepare a stock solution in acetonitrile. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a small amount of the crude extract or purified sample.

    • Dissolve and dilute it in acetonitrile to a final concentration expected to fall within the range of the calibration curve.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • UHPLC Analysis:

    • Inject the standards and samples into the UHPLC system.

    • Causality: The C18 column is a standard choice for reversed-phase chromatography, providing good separation of these moderately polar compounds. A gradient elution is necessary to resolve all six pyrethrins within a short run time.[27]

UHPLC ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Acetonitrile
Gradient Linear gradient from 60% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 30°C
Injection Vol. 2 µL
Detection UV/Vis (225 nm) or MS/MS for higher sensitivity/specificity
  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration for the Jasmolin I standards.

    • Determine the concentration of Jasmolin I in the unknown samples by interpolating their peak areas on the calibration curve.

Protocol 5: Formulation of a Jasmolin I Bio-insecticide
  • Objective: To create a stable, effective, and easy-to-use bio-insecticide product from the Jasmolin I extract.

  • Rationale: Pyrethrins are oily and not soluble in water, and they degrade quickly in sunlight.[13][20] An emulsifiable concentrate (EC) formulation allows the active ingredient to be diluted in water for spraying. The inclusion of adjuvants like UV protectants and synergists can enhance field performance and stability. While piperonyl butoxide is a common synergist, its inclusion may make the product non-compliant with some organic standards.[4][10][28]

Methodology (Example 1L EC Formulation):

  • In a suitable mixing vessel, add 700 mL of a carrier solvent (e.g., methylated seed oil).

  • Add a precisely quantified amount of Jasmolin I extract to achieve the target concentration (e.g., 50 g of active ingredient). Mix until fully dissolved.

  • Add 150 g of an emulsifier blend (e.g., a mix of non-ionic surfactants like sorbitan esters and ethoxylated alcohols).

  • (Optional) Add 50 g of a UV protectant (e.g., Tinuvin-type UV absorber).

  • (Optional) Add a synergist to enhance potency.

  • Add carrier solvent to bring the final volume to 1 L .

  • Homogenize the mixture thoroughly using a high-shear mixer.

  • Quality Control: Store the formulation under accelerated stability conditions (e.g., 54°C for 14 days) and test for chemical degradation (via UHPLC) and physical stability (e.g., emulsion stability upon dilution in water).

Protocol 6: Bio-Efficacy Testing
  • Objective: To determine the insecticidal efficacy (e.g., LC₅₀) of the final Jasmolin I formulation against a target pest.

  • Rationale: A standardized bioassay is crucial to validate the formulation's effectiveness and determine appropriate application rates. The rice weevil (Sitophilus oryzae) is a common model for testing insecticides for stored product pests.[23]

Methodology (Contact Bioassay):

  • Insect Rearing: Use a healthy, homogenous population of adult rice weevils.

  • Preparation of Test Solutions:

    • Prepare serial dilutions of the EC formulation in water to achieve final concentrations of, for example, 0.1%, 0.2%, 0.4%, 0.6%, and 1.0%.[23]

    • Prepare a negative control (water with emulsifier) and a positive control (a commercial insecticide of known efficacy).[23]

  • Application:

    • Place 20 adult weevils into a petri dish lined with filter paper. Prepare at least 3 replicates per concentration.

    • Using a microsyringe or sprayer, apply 1 mL of a test solution evenly to each dish.

  • Incubation: Keep the petri dishes at a constant temperature and humidity (e.g., 25°C, 70% RH) for 48 hours.

  • Mortality Assessment:

    • At 24 and 48 hours, count the number of dead or moribund insects in each dish. An insect is considered moribund if it cannot move when prodded with a fine brush.

    • Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ (the concentration that kills 50% of the test population) and LC₉₀ values.

Bioassay Data Recording Table:

ConcentrationReplicateTotal InsectsDead (24h)Dead (48h)% Mortality (48h)
Negative Control1, 2, 320
0.1%1, 2, 320
0.2%1, 2, 320
0.4%1, 2, 320
0.6%1, 2, 320
1.0%1, 2, 320
Positive Control1, 2, 320

Challenges and Future Directions

While Jasmolin I offers a promising foundation for bio-insecticides, several challenges must be addressed for commercial viability.

  • Challenges:

    • Photodegradation: The primary limitation is its rapid breakdown in sunlight, which reduces its persistence in the field.[13][24]

    • Cost of Production: Extraction and purification from natural sources is costly compared to the synthesis of pyrethroids.[1]

    • Supply Chain: The availability of high-yield C. cinerariifolium cultivars can be a bottleneck.[1]

  • Future Directions:

    • Advanced Formulation: Development of microencapsulation or nano-formulations to protect Jasmolin I from UV degradation and provide a controlled release.

    • Synthetic Biology: Engineering microorganisms (e.g., Saccharomyces cerevisiae) to produce pyrethrin precursors or the final Jasmolin I molecule, offering a scalable and cost-effective production platform.[11][12]

    • Synergistic Blends: Investigating blends of Jasmolin I with other botanical extracts or essential oils to enhance efficacy and broaden the spectrum of activity.[12]

References

  • Saeed, F., Jawed, F., & Choudhry, S. (2024). Extraction of Pyrethrins from Chrysanthemum cinerariifolium petals, its application as a Bioinsecticide and study of its effects on Rice Weevil Sitophilus oryzae. University Research Journal (SS), 56(01). Retrieved from [Link]

  • Wang, Y., et al. (2020). Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate. Journal of Chromatography A, 1613, 460660. Retrieved from [Link]

  • Scribd. (n.d.). Extraction of Pyrethrins From Chrysanthemum Cinerariaefolium For Use As A Bio. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Jasmolin I. PubChem Compound Database. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pyrethrins (jasmolin I). AERU. Retrieved from [Link]

  • Ecological Agriculture Projects. (n.d.). Home production of pyrethrum. McGill University. Retrieved from [Link]

  • Majida, R. M., Ali, Q. K., & Muayad, S. T. (2010). EXTRACTION OF PYRETHRINS FROM Chrysanthemum cinerariaefolium PETALS AND STUDY ITS ACTIVITY AGAINST BEETLE FLOUR Tribolium castanum. Iraqi Journal of Science, 51(3), 331-336. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of pyrethrins. Retrieved from [Link]

  • Li, W., et al. (2019). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. Plant Physiology, 181(4), 1509-1520. Retrieved from [Link]

  • Deziel, C. (2024). How to Make and Use Pyrethrin Insecticide. The Spruce. Retrieved from [Link]

  • Precedence Research. (n.d.). Pyrethrin Market Share & Trends [2025-2033]. Retrieved from [Link]

  • Tundis, R., et al. (2024). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Molecules, 29(5), 1098. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PYRETHRUM. Retrieved from [Link]

  • Google Patents. (n.d.). Insecticidal composition.
  • ResearchGate. (n.d.). Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry. Retrieved from [Link]

  • Liu, Y., & Pichersky, E. (2019). Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite. Plant Physiology, 181(4), 1435-1436. Retrieved from [Link]

  • Kikuta, Y. (2022). Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. Bioscience, Biotechnology, and Biochemistry, 86(9), 1189-1199. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrethrin. Retrieved from [Link]

  • Martins, J. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(1), 1-28. Retrieved from [Link]

  • ResearchGate. (n.d.). The Degradation of the Natural Pyrethrins in Crop Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Core pyrethrin biosynthetic pathway. Retrieved from [Link]

  • Wang, J., et al. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 28(12), 4811. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Public Health Statement for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Sharma, A., et al. (2019). Challenges and constraints in chemical pesticide usage and their solution: A review. Journal of Pharmacognosy and Phytochemistry, 8(4), 833-838. Retrieved from [Link]

  • Wanjala, F. M. (2014). Stability of Pyrethrins in Drying Methods of Pyrethrum Flowers. University of Nairobi Digital Repository. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Insecticides. Retrieved from [Link]

  • IMARC Group. (n.d.). Pyrethrin Market Size, Share, Trends and Industry Analysis 2033. Retrieved from [Link]

  • University of Nairobi Digital Repository. (n.d.). Quantitative and Qualitative Analysis of Pyrethrins and Pyrethrosin. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Pyrethrins General Fact Sheet. Retrieved from [Link]

Sources

Application Notes and Protocols for Efficacy Testing of Jasmolin I Against Specific Insect Pests

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in entomology and pest management.

Introduction

Jasmolin I is a naturally occurring insecticide, one of the six esters that constitute pyrethrum extract from the flowers of Chrysanthemum cinerariifolium.[1][2] As a member of the pyrethrin family, Jasmolin I is a potent neurotoxin to a wide range of insect pests.[3][4] Its primary mode of action involves the modulation of sodium channels in the insect's nervous system, prolonging their open state, which leads to repetitive nerve discharges, paralysis, and eventual death of the insect.[1] Due to its natural origin and rapid degradation in the environment, Jasmolin I is a compound of significant interest for integrated pest management (IPM) strategies.[1][2]

These application notes provide a comprehensive guide for researchers to design and execute robust and reproducible bioassays to determine the efficacy of Jasmolin I against various insect pests. The protocols outlined herein are grounded in established methodologies from regulatory bodies such as the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), ensuring data generated is suitable for regulatory submissions and scientific publications.[5][6][7][8]

PART 1: Foundational Elements for Jasmolin I Efficacy Testing

Standardized rearing of test insects is paramount to obtaining reliable and repeatable bioassay results.[9] Factors such as insect age, nutritional status, and genetic homogeneity can significantly influence their susceptibility to insecticides.[10]

  • Environmental Conditions: Maintain insect colonies in controlled environment chambers with consistent temperature, humidity, and photoperiod suitable for the specific species. For example, Aedes aegypti mosquitoes are typically reared at 27 ± 2°C and 80% relative humidity with a 12:12 hour light-dark cycle.[11]

  • Diet: Provide a standardized, high-quality diet to ensure healthy and uniform insect populations. Larval diets for mosquitoes, for instance, can consist of a mixture of ground fish flakes, rabbit pellets, and liver powder.[12]

  • Colony Maintenance: Regularly introduce wild-caught individuals (if applicable and ethically sourced) to laboratory colonies to maintain genetic diversity and prevent the selection of insecticide-susceptible or -resistant strains. Detailed records of colony origin and maintenance are crucial.

A standardized protocol for rearing Aedes aegypti, a common vector for arboviruses and a frequent subject of insecticide efficacy studies, is detailed in various scientific publications.[9][11][12][13][14]

The formulation of Jasmolin I for testing is a critical step that can influence its bioavailability and, consequently, its observed toxicity.

  • Solvent Selection: Acetone is a commonly used solvent for topical and contact bioassays due to its volatility and relatively low toxicity to insects.[15] For feeding bioassays, if Jasmolin I is not water-soluble, a small volume of an acetone-based stock solution can be mixed into a honey or sucrose solution.[16]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Jasmolin I in the chosen solvent. The exact weight of the technical grade active ingredient should be adjusted based on its purity.[16]

  • Serial Dilutions: Create a series of dilutions from the stock solution to establish a dose-response curve.[17] This is essential for determining key toxicological endpoints such as the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population).[18]

  • Control Group: Always include a solvent-only control group to account for any mortality or behavioral effects caused by the solvent itself.[19]

PART 2: Bioassay Protocols for Jasmolin I

The choice of bioassay method depends on the target pest, the likely route of exposure in the field, and the specific research question.[20][21]

This method is highly precise for determining the intrinsic toxicity of a compound by applying a known dose directly to the insect.[15][17][22] It is particularly useful for comparing the susceptibility of different insect strains.[23]

Objective: To determine the dose of Jasmolin I that causes 50% mortality (LD50) in a test population.

Materials:

  • Jasmolin I stock solution and serial dilutions in acetone.

  • Microapplicator with a calibrated syringe.

  • Test insects (e.g., adult mosquitoes, house flies, or cockroaches).

  • Holding containers with access to food and water.

  • CO2 or cold anesthesia for insect immobilization.

Protocol:

  • Immobilization: Anesthetize a batch of insects using CO2 or by placing them in a cold environment.

  • Application: Using a microapplicator, apply a small, precise volume (e.g., 0.1-1.0 µL) of a Jasmolin I dilution to the dorsal thorax of each insect.[15]

  • Control: Treat a control group with the solvent only.

  • Recovery and Observation: Transfer the treated insects to clean holding containers with access to a food source.[24][25]

  • Mortality Assessment: Record mortality at predetermined intervals (e.g., 1, 6, 12, 24, and 48 hours) post-application.[18] An insect is considered dead if it is unable to move when prodded.[24]

This method simulates exposure to insecticide residues on treated surfaces and is relevant for compounds intended for residual sprays.[20][26] The WHO tube test and the CDC bottle bioassay are standardized versions of this method for monitoring insecticide resistance in mosquito populations.[27][28]

Objective: To determine the concentration of Jasmolin I that causes 50% mortality (LC50) after a defined exposure period.

Materials:

  • Glass vials or bottles.

  • Jasmolin I solutions in a volatile solvent like acetone.

  • Pipettes.

  • Test insects.

  • Holding tubes with untreated surfaces.

Protocol:

  • Coating: Pipette a known volume of a Jasmolin I dilution into each vial. Roll and rotate the vial until the solvent evaporates, leaving a uniform film of the insecticide on the inner surface.[19][26]

  • Control: Prepare control vials treated with solvent only.

  • Exposure: Introduce a known number of insects into each treated vial.

  • Observation: Record knockdown (inability to fly or stand) at regular intervals during the exposure period.

  • Transfer: After the specified exposure time (e.g., 1 hour), transfer the insects to clean holding containers with access to food and water.[24]

  • Mortality Assessment: Record mortality 24 hours after the initial exposure.[27]

This method is suitable for assessing the efficacy of insecticides that act as stomach poisons or are intended for use in baits.[26][29]

Objective: To evaluate the antifeedant or toxic effects of Jasmolin I when ingested by the target pest.

Materials:

  • Jasmolin I incorporated into a palatable food source (e.g., sucrose solution for flying insects, flour disks for stored-product pests).[30]

  • Feeding chambers or arenas.

  • Test insects (starved for a few hours prior to the assay).

Protocol:

  • Preparation of Treated Food: Mix a known concentration of Jasmolin I into the food source. For non-water-soluble compounds, a small amount of an acetone solution can be thoroughly mixed and the solvent allowed to evaporate.[16]

  • Control: Provide an untreated food source to a control group.

  • Exposure: Place a known number of starved insects into the feeding chamber with the treated or untreated food.

  • Data Collection:

    • Mortality: Record mortality at regular intervals.

    • Consumption: Measure the amount of food consumed by weighing the food source before and after the feeding period.[30]

  • Analysis: Calculate mortality rates and any reduction in feeding due to the presence of Jasmolin I.

PART 3: Data Analysis and Interpretation
  • Probit Analysis: The most common method for analyzing dose-mortality data is probit analysis.[18] This statistical method transforms the sigmoid dose-response curve into a straight line, allowing for the calculation of LD50 or LC50 values with 95% confidence intervals.[18][31]

  • Resistance Ratios: To assess for insecticide resistance, the LD50 or LC50 of a field-collected population can be compared to that of a known susceptible laboratory strain. The resistance ratio is calculated by dividing the LD50/LC50 of the field strain by that of the susceptible strain.[18][32]

  • Reporting: All efficacy study reports should include detailed descriptions of the experimental design, methodologies, and data analysis to ensure transparency and reproducibility.[25]

Data Summary Tables
Bioassay Type Endpoint Typical Units Application
Topical ApplicationLD50ng/insectIntrinsic toxicity, resistance monitoring
Contact (Residual)LC50µg/cm² or µ g/bottle Efficacy of residual sprays, resistance monitoring
Feeding AssayLC50ppm or µg/g foodEfficacy of baits and stomach poisons
Parameter Recommendation Rationale
Number of Concentrations Minimum of 5, plus a controlTo establish a clear dose-response relationship.
Number of Replicates Minimum of 3-5 per concentrationTo ensure statistical power and account for biological variability.[24]
Number of Insects per Replicate 10-25, depending on the speciesTo obtain robust data for each replicate.[24]
Mortality in Controls Should not exceed 10-20%High control mortality indicates issues with experimental conditions or insect health. Data may need to be corrected using Abbott's formula if control mortality is between 5-20%.
Visualizations

DOT Script for Topical Application Workflow

Topical_Application_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_post Post-Treatment cluster_analysis Data Analysis Insect_Rearing Insect Rearing (Standardized Conditions) Immobilization Immobilize Insects (CO2 or Cold) Insect_Rearing->Immobilization Jasmolin_Prep Jasmolin I Dilutions (Serial Dilution) Application Topical Application (Microapplicator) Jasmolin_Prep->Application Control_App Control Application (Solvent Only) Jasmolin_Prep->Control_App Immobilization->Application Immobilization->Control_App Recovery Transfer to Holding Cages Application->Recovery Control_App->Recovery Observation Observe Mortality (e.g., 24h, 48h) Recovery->Observation Data_Analysis Probit Analysis (Calculate LD50) Observation->Data_Analysis

Caption: Workflow for determining Jasmolin I efficacy via topical application.

DOT Script for Contact Bioassay Workflow

Contact_Bioassay_Workflow start Start: Prepare Jasmolin I and Control Solutions coat_vials Coat Vials with Jasmolin I and Solvent Control start->coat_vials introduce_insects Introduce Test Insects to Vials coat_vials->introduce_insects exposure Exposure Period (e.g., 1 hour) introduce_insects->exposure transfer Transfer Insects to Clean Recovery Tubes exposure->transfer mortality_count Assess Mortality (24 hours post-exposure) transfer->mortality_count analysis Data Analysis (Probit, LC50) mortality_count->analysis

Caption: Standard workflow for a contact (residual) insecticide bioassay.

References

  • World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO/HTM/NTD/WHOPES/GCDPP/2009.6. [Link]

  • World Health Organization. (2009). Guidelines for efficacy testing of household insecticide products - Mosquito coils, vaporizer mats, liquid vaporizers, ambient emanators and aerosols. WHO/HTM/NTD/WHOPES/2009.3. [Link]

  • JoVE. (n.d.). Bioassays for Monitoring Insecticide Resistance. PMC - NIH. [Link]

  • Tulasi, B., Manideep, S., Kumar, T. S., & Aswini, R. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]

  • Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Series 810 - Product Performance Test Guidelines. US EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance For Efficacy Testing at the Lower Certified Limits. US EPA. [Link]

  • Li, A. Y., & Johnson, G. D. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Insect Science, 20(6), 6. [Link]

  • Bergeson & Campbell, P.C. (2018). EPA Releases Three Final Test Guidelines for Antimicrobial Pesticide Efficacy. [Link]

  • Snodgrass, G. L. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository. [Link]

  • Xie, Y., Fields, P. G., Isman, M. B., Chen, W., & Campbell, C. (2014). An Inexpensive Feeding Bioassay Technique for Stored-Product Insects. Journal of Economic Entomology, 107(1), 427-432. [Link]

  • Gokulakrishnaa, R. K., & Thirunavukkarasu, S. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373. [Link]

  • Tulasi, B., Manideep, S., Kumar, T. S., & R, A. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. US EPA. [Link]

  • Microbe Investigations. (2024). WHO Guidelines on Entomological Testing Services. [Link]

  • Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18. [Link]

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. [Link]

  • Liverpool School of Tropical Medicine. (n.d.). Topical Testing. LITE. [Link]

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  • National Center for Biotechnology Information. (n.d.). Jasmolin I. PubChem. [Link]

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  • Semantic Scholar. (n.d.). Feeding bioassay for stored-product insect pests using an encapsulated food source. [Link]

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  • Hany, Y., et al. (2021). How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii. PLOS ONE, 16(3), e0247754. [Link]

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Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of Jasmolin I

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the large-scale production of Jasmolin I. As a key component of the natural insecticide pyrethrum, Jasmolin I is a potent neurotoxin for insects with a favorable environmental profile due to its rapid degradation.[1] However, its large-scale production, primarily through extraction from Chrysanthemum cinerariifolium, presents several significant challenges. These range from the complex nature of the initial extract to the inherent instability of the target molecule.[2]

This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common hurdles in the extraction, purification, and handling of Jasmolin I.

Frequently Asked Questions (FAQs)

Q1: What is Jasmolin I and why is its production challenging?

A1: Jasmolin I is one of six structurally related insecticidal esters, collectively known as pyrethrins, found in the flowers of Chrysanthemum cinerariifolium.[1] The primary challenge in its production lies in its isolation from a complex mixture of these closely related compounds (pyrethrin I & II, cinerin I & II, and jasmolin II).[3][4] Furthermore, Jasmolin I is susceptible to degradation by light and heat, which complicates its extraction, purification, and storage.[2][5]

Q2: Is it better to extract Jasmolin I from natural sources or to synthesize it?

A2: Currently, extraction from Chrysanthemum cinerariifolium is the most common method for commercial production.[6] While synthetic routes for Jasmolin I have been developed, they can be complex and costly for large-scale applications.[7][8] Biomimetic synthesis is a promising area of research but still faces challenges in scalability and yield for molecules with multiple chiral centers like Jasmolin I.[9]

Q3: What are the main steps in the production of Jasmolin I?

A3: The typical production workflow involves:

  • Extraction: Crude pyrethrum extract is obtained from dried Chrysanthemum cinerariifolium flowers using solvent extraction.[10]

  • Initial Separation: The crude extract is often first separated into two groups of pyrethrins (Type I and Type II) using techniques like column chromatography. Jasmolin I belongs to the Type I group.[3]

  • Purification: The Type I fraction is further purified to isolate Jasmolin I from pyrethrin I and cinerin I using advanced chromatographic methods.[2]

  • Analysis and Quality Control: The purity and concentration of the final product are assessed using techniques like HPLC or UHPLC.[11][12]

Troubleshooting Guide

Extraction Issues

Q: My extraction yield of total pyrethrins is low. What are the likely causes and how can I improve it?

A: Low extraction yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Cause 1: Inefficient Solvent System. The choice of solvent significantly impacts extraction efficiency.

    • Solution: While hexane is a common solvent for producing crude oleoresin extract, mixtures of solvents like ethanol, acetone, and petroleum ether can also be effective.[13] For more environmentally friendly options, consider optimizing "green" extraction techniques such as ultrasound-assisted extraction (UAE) with solvents like 80% ethanol or microwave-assisted extraction (MAE) with acetone.[3]

  • Cause 2: Inadequate Flower Material Preparation. The physical state of the chrysanthemum flowers is crucial.

    • Solution: Ensure the flowers are properly dried before extraction, as this can increase the yield of pyrethrins.[13] The particle size of the ground flowers also plays a role; finer grinding increases the surface area for solvent penetration, but powder that is too fine can lead to issues with filtration. Experiment with different grind sizes to find the optimal balance.

  • Cause 3: Suboptimal Extraction Conditions. Temperature and extraction time are key parameters.

    • Solution: For solvent soaks, ensure a sufficient duration (e.g., 3 days) for complete extraction.[13] If using UAE or MAE, optimize the temperature and time according to your solvent system. For example, with 80% ethanol, UAE at 70°C has been shown to be effective.[3]

ParameterRecommendationRationale
Solvent Hexane, Acetone, Ethanol, or mixtures. Consider 80% Ethanol for UAE.[3][13]Polarity and solvent properties affect the solubility of different pyrethrins.
Material Prep Thoroughly dried and optimally ground flowers.[13]Reduces water content and increases surface area for extraction.
Temperature 40-70°C, depending on the method.[3][10]Balances extraction efficiency with the thermal stability of pyrethrins.
Time Sufficiently long for complete extraction (e.g., several days for soaks).Ensures maximum recovery of the target compounds.
Purification (Chromatography) Problems

Q: I am struggling to separate Jasmolin I from the other Type I pyrethrins (pyrethrin I and cinerin I). What can I do?

A: This is a common and significant challenge due to the close structural similarity of these compounds.[2] Standard silica gel chromatography is often insufficient for baseline separation.

  • Workflow for High-Purity Jasmolin I Isolation

Jasmolin I Purification Workflow crude_extract Crude Pyrethrum Extract silica_column Normal Phase Silica Gel Chromatography crude_extract->silica_column Initial Separation type1_fraction Pyrethrins I Fraction (Pyrethrin I, Cinerin I, Jasmolin I) silica_column->type1_fraction cpc Centrifugal Partition Chromatography (CPC) type1_fraction->cpc High-Resolution Purification pure_jasmolin Pure Jasmolin I (>95%) cpc->pure_jasmolin

Caption: High-purity Jasmolin I isolation workflow.

  • Solution 1: Two-Step Chromatographic Approach. A robust method involves an initial separation on silica gel followed by a high-resolution technique.

    • Step 1 (Group Separation): Use normal-phase liquid chromatography on a silica gel column to separate the crude extract into Type I and Type II pyrethrin fractions.[2]

    • Step 2 (High-Resolution Purification): Employ Centrifugal Partition Chromatography (CPC) or High-Speed Counter-Current Chromatography (HSCCC) for the fine separation of the Type I fraction. These techniques have been shown to achieve baseline separation of Jasmolin I, Cinerin I, and Pyrethrin I in gram quantities per run.[2][14]

      • For CPC: A solvent system of heptane-methanol-acetonitrile (6:1:2, v/v) in ascending mode has been successfully used.

      • For HSCCC: A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (10:2:10:2, v/v/v/v) with the addition of silver nitrate (0.30 mol/L) can significantly improve separation by forming coordination complexes.[14]

Q: My purified Jasmolin I shows signs of degradation after purification. How can I prevent this?

A: Jasmolin I, like other pyrethrins, is sensitive to light and heat.[2][5]

  • Solution:

    • Light Protection: Conduct all purification steps in a light-protected environment. Use amber glass containers for fractions and final product storage.

    • Temperature Control: Perform chromatographic separations at controlled room temperature or, if possible, in a cooled system. Avoid excessive heating during solvent evaporation. Use a rotary evaporator at low temperatures and under vacuum.

    • Inert Atmosphere: For long-term storage, consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Storage Conditions: Store the final product at ultra-low temperatures (below -70°C) and vacuum-sealed.[1]

Product Instability and Degradation

Q: I am observing a loss of Jasmolin I content in my stored pyrethrum extract. What is causing this and how can it be mitigated?

A: The degradation of pyrethrins during storage is a known issue, primarily driven by temperature, moisture, and oxygen.[5]

  • Cause 1: High Storage Temperature. Heat is a critical factor in the degradation rate of pyrethrins.

    • Solution: Store crude extracts and purified fractions in a temperature-controlled environment, preferably refrigerated or frozen.

  • Cause 2: Presence of Moisture and Oxygen. These environmental factors can lead to hydrolytic and oxidative degradation.

    • Solution: Ensure extracts are thoroughly dried before long-term storage. Store in airtight containers, and for high-purity material, consider storage under an inert atmosphere.

Analytical and QC Challenges

Q: I am having trouble getting a clean baseline and good resolution in my HPLC analysis of Jasmolin I.

A: The complexity of the pyrethrum matrix can interfere with HPLC analysis.

  • Troubleshooting HPLC Analysis

HPLC Troubleshooting problem Poor HPLC Resolution/ Baseline Noise cause1 Co-eluting Impurities problem->cause1 cause2 Suboptimal Mobile Phase problem->cause2 cause3 Column Issues problem->cause3 solution1 Improve Sample Cleanup (e.g., SPE) cause1->solution1 solution2 Optimize Gradient and Solvent Composition cause2->solution2 solution3 Use High-Resolution Column (e.g., UHPLC) cause3->solution3

Caption: Troubleshooting common HPLC issues for Jasmolin I analysis.

  • Solution 1: Use a High-Resolution Method. Modern UHPLC systems can provide the necessary resolving power to separate the closely eluting pyrethrins.[11]

  • Solution 2: Optimize Your Mobile Phase and Gradient. A gradient elution is typically required. A common mobile phase for reversed-phase HPLC is a gradient of aqueous methanol. Experiment with the gradient slope and solvent composition to improve separation.

  • Solution 3: Employ Complementary Detectors. While UV detection is common, a Charged Aerosol Detector (CAD) can be superior for detecting hydrophobic components and impurities that may not have a strong UV chromophore.[11]

  • Solution 4: Check Solvent Purity. The quality of your solvents can significantly impact your results. In one instance, issues in an LC/MS/MS method for pyrethrin analysis were resolved by switching to a specific brand of acetonitrile.[12]

References

  • Pyrethrins (jasmolin I). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • Assessment of Pyrethrin Novel Green Extraction Methods from Dalmatian Pyrethrum (Tanacetum cinerariifolium). (2021). MDPI. Retrieved from [Link]

  • Structural formulas of pyrethrin i, pyrethrin ii, cinerin i, cinerin ii, jasmolin i and jasmolin ii. (n.d.). ResearchGate. Retrieved from [Link]

  • Shawkat, S. M., et al. (2011). EXTRACTION OF PYRETHRINS FROM Chrysanthemum cinerariaefolium PETALS AND STUDY ITS ACTIVITY AGAINST BEETLE FLOUR Tribolium castanum. Iraqi Journal of Science. Retrieved from [Link]

  • Quantitative and Qualitative Analysis of Pyrethrins and Pyrethrosin. (2010). UoN Digital Repository Home. Retrieved from [Link]

  • Efficient, Baseline Separation of Pyrethrins by Centrifugal Partition Chromatography. (2017). Semantic Scholar. Retrieved from [Link]

  • Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II. (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis of Pyrethroids. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • DER - Pyrethrins in Water - MRID 50475402. (n.d.). EPA. Retrieved from [Link]

  • Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. (2024). Journal of Experimental Botany. Retrieved from [Link]

  • Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate. (2020). PubMed. Retrieved from [Link]

  • The degradation of the natural pyrethrins in crop storage. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. (2019). PMC - NIH. Retrieved from [Link]

  • Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry. (n.d.). USGS Publications Warehouse. Retrieved from [Link]

  • Large‐Scale Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrethrum Extraction to Produce Pyrethrin. (n.d.). INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH. Retrieved from [Link]

  • US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions. (n.d.). Google Patents.
  • Biomimetic synthesis of natural products: Progress, challenges and prospects. (2025). EurekAlert!. Retrieved from [Link]

  • Large-scale preparation of key building blocks for the manufacture of fully synthetic macrolide antibiotics. (2018). PubMed. Retrieved from [Link]

  • Jasmolin I | C21H30O3. (n.d.). PubChem - NIH. Retrieved from [Link]

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Technical Support Center: Improving the Stability and Photostability of Jasmolin I Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Jasmolin I formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability and photostability of Jasmolin I, a potent natural insecticide derived from the pyrethrum plant, Chrysanthemum cinerariifolium.[1] Jasmolin I, like other pyrethrins, is susceptible to rapid degradation, particularly when exposed to sunlight, which can significantly reduce its efficacy.[1] This document provides in-depth technical guidance in a question-and-answer format to address common challenges encountered during formulation development.

FAQs and Troubleshooting Guides

Section 1: Understanding Jasmolin I Degradation
Q1: My Jasmolin I formulation is losing potency much faster than expected. What are the likely causes?

A1: The primary cause of potency loss in Jasmolin I formulations is degradation due to environmental factors, most notably photodegradation and oxidation.[2][3]

  • Photodegradation: Jasmolin I possesses chemical structures that absorb ultraviolet (UV) radiation from sunlight. This absorbed energy can lead to photochemical reactions that break down the molecule, rendering it inactive.[4][5] Many pesticides undergo this process, leading to a significant reduction in their effectiveness.[4][5]

  • Oxidation: The chemical structure of Jasmolin I is also susceptible to oxidation, a process that can be initiated by exposure to air (oxygen) and accelerated by heat and light. This can lead to the formation of less active or inactive degradation products.

To confirm the cause of degradation, a forced degradation study is recommended. This involves subjecting the formulation to controlled stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to identify the primary degradation pathways.[6][7]

Section 2: Strategies for Enhancing Formulation Stability
Q2: How can I protect my Jasmolin I formulation from photodegradation?

A2: Incorporating UV absorbers or photostabilizers into your formulation is a highly effective strategy to mitigate photodegradation.[3][4][5] These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby shielding the Jasmolin I molecule.[4]

Experimental Protocol: Screening of UV Absorbers

  • Selection of UV Absorbers: Choose a range of oil-soluble UV absorbers that are compatible with your formulation. Examples include benzophenones, benzotriazoles, and hindered amine light stabilizers (HALS).

  • Formulation Preparation: Prepare several small batches of your Jasmolin I formulation. To each batch, add a different UV absorber at a concentration range of 1-5% (w/w). Include a control formulation with no UV absorber.

  • Photostability Testing:

    • Place a thin film of each formulation on a glass slide or in a quartz cuvette.

    • Expose the samples to a controlled UV light source (e.g., a xenon lamp) that simulates the solar spectrum.

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples for analysis.

  • Analysis: Quantify the remaining Jasmolin I concentration in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Plot the percentage of Jasmolin I remaining versus time for each formulation. The formulation with the slowest degradation rate contains the most effective UV absorber.

Data Presentation: Efficacy of Different UV Absorbers

UV Absorber (at 3% w/w)Jasmolin I Remaining after 8h UV Exposure (%)Half-life (hours)
Control (None)354.5
Benzophenone-37815.2
Avobenzone8518.9
Octocrylene7213.8
Q3: Can antioxidants improve the stability of my Jasmolin I formulation?

A3: Yes, antioxidants can play a crucial role in preventing oxidative degradation of Jasmolin I. A study on pyrethrin formulations demonstrated that a combination of a sunscreen and an antioxidant provided effective protection against sunlight.[2]

Mechanism of Action: Antioxidants

Antioxidants function by interrupting the oxidation chain reactions. They can act as radical scavengers, donating an electron to neutralize free radicals that would otherwise attack and degrade the Jasmolin I molecule.

Experimental Workflow: Evaluating Antioxidant Efficacy

Caption: Workflow for assessing antioxidant effectiveness.

Commonly Used Antioxidants for Oil-Based Formulations:

  • Butylated Hydroxytoluene (BHT)

  • Butylated Hydroxyanisole (BHA)

  • Propyl Gallate

  • Alpha-Tocopherol (Vitamin E)

Q4: I've heard about microencapsulation for pesticide formulations. Is this a viable option for Jasmolin I?

A4: Microencapsulation is an excellent strategy for enhancing the stability of Jasmolin I. This technique involves enclosing small droplets of the Jasmolin I-containing oil phase within a protective polymer shell.[8][9] This physical barrier shields the active ingredient from environmental stressors like UV light and oxygen.[10]

Benefits of Microencapsulation:

  • Enhanced Photostability: The polymer shell can be designed to block or scatter UV radiation.

  • Reduced Volatility: Encapsulation can decrease the evaporation rate of Jasmolin I.

  • Controlled Release: The thickness and composition of the capsule wall can be tailored to control the release rate of the active ingredient.[9]

Microencapsulation Process: Interfacial Polymerization

A common method for microencapsulating pyrethrins is interfacial polymerization.[8]

G cluster_oil_phase Oil Phase cluster_aqueous_phase Aqueous Phase A Jasmolin I + Monomer A C Oil-in-Water Emulsion A->C Disperse in Aqueous Phase B Monomer B D Microcapsule Formation C->D Polymerization at Oil-Water Interface

Caption: Interfacial polymerization for microencapsulation.

Section 3: Analytical Methods for Stability Assessment
Q5: What is the best way to analytically measure the degradation of Jasmolin I in my formulations?

A5: A stability-indicating analytical method is essential for accurately quantifying the concentration of Jasmolin I and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and reliable technique.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for this purpose.[11][13]

Protocol: HPLC Method for Jasmolin I Quantification

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard of Jasmolin I to create a calibration curve.

Forced Degradation Study Design

To ensure your analytical method is stability-indicating, you must perform a forced degradation study.[6][7]

Caption: Forced degradation study workflow.

A successful stability-indicating method will show a decrease in the Jasmolin I peak with a corresponding increase in one or more degradation product peaks, all of which are well-resolved from the parent peak.

Section 4: Regulatory Considerations
Q6: Are there any regulatory guidelines I should be aware of when conducting stability studies?

A6: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing of new drug substances and products. While Jasmolin I is a biopesticide, adhering to these principles is good practice.

Key ICH Guidelines:

  • Q1A(R2): Stability Testing of New Drug Substances and Products: Provides overall guidance on stability testing.

  • Q1B: Photostability Testing of New Drug Substances and Products: Specifically addresses the requirements for photostability testing.

These guidelines outline the conditions for accelerated and long-term stability studies and the requirements for forced degradation studies.[6]

References

  • AERU. (n.d.). Pyrethrins (jasmolin I). University of Hertfordshire. Retrieved from [Link]

  • ARCC Journals. (n.d.). Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US4497793A - Microencapsulated naturally occuring pyrethrins.
  • National Center for Biotechnology Information. (n.d.). Jasmolin I. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review | Request PDF. Retrieved from [Link]

  • Minello, E. V., Lai, F., Zonchello, M. T., Melis, M., Russo, M., & Cabras, P. (2005). Effect of sunscreen and antioxidant on the stability of pyrethrin formulations. Journal of Agricultural and Food Chemistry, 53(21), 8302–8305. [Link]

  • ResearchGate. (n.d.). (PDF) The role of UV absorbers in preventing photodegradation and increasing lifespan of pesticides. Retrieved from [Link]

  • Google Patents. (n.d.). US3560613A - Stabilization of pyrethroid compositions.
  • precisionFDA. (n.d.). JASMOLIN I. Retrieved from [Link]

  • Research Communities. (2025). The role of UV absorbers in preventing photodegradation and increasing lifespan of pesticides. Discover Environment, 3(1), 128. [Link]

  • Google Patents. (n.d.). US4670246A - Microencapsulated pyrethroids.
  • International Conference On Urban Pests. (n.d.). A MICROENCAPSULATED FORMULATION OF LAMBDA-CYHALOTHRIN. Retrieved from [Link]

  • Halo. (n.d.). UV protection compounds for agrochemical formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocompatible Colloidal Dispersions as Potential Formulations of Natural Pyrethrins: A Structural and Efficacy Study | Request PDF. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). DO ANTIOXIDANTS COUNTERACT THE TOXIC EFFECTS OF PYRETHROIDS ON Saccharomyces cerevisiae YEAST?. Retrieved from [Link]

  • FLEX. (n.d.). Synthetic Modification of the Natural Pyrethrins. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Immuno-antioxidative reno-modulatory effectiveness of Echinacea purpurea extract against bifenthrin-induced renal poisoning. Scientific Reports, 14(1), 5897. [Link]

  • Google Patents. (n.d.). AU2007200739B2 - Microencapsulated pyrethrin.
  • National Institutes of Health. (n.d.). Activity of the Antioxidant Defense System in a Typical Bioinsecticide-and Synthetic Insecticide-treated Cowpea Storage Beetle Callosobrochus maculatus F. (Coleoptera: Chrysomelidae). Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ACS Omega. (n.d.). Preparation, Characterization, and Bioactivity Evaluation of Lambda-Cyhalothrin Microcapsules for Slow-Controlled Release System. Retrieved from [Link]

  • Project Topics. (n.d.). STABILITY OF PYRETHRINS IN DRYING METHODS OF PYRETHRUM FLOWERS. Retrieved from [Link]

  • Journal of Pharmaceutical and Analytical Chemistry. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation – A Review. Retrieved from [Link]

  • Oxford Academic. (2020). Stability of Individual Natural Pyrethrins in Solution after Separation by Preparative High Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • SpringerLink. (n.d.). Study on establishment of residual analysis methods and residue degradation regulation of natural pyrethrin in barley plants and soil on Qinghai Plateau. Retrieved from [Link]

  • UoN Digital Repository Home. (2021). Stability of Pyrethrins in Drying Methods of Pyrethrum Flowers. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry | Request PDF. Retrieved from [Link]

  • PubMed. (2009). Photostability and photodegradation pathways of distinctive pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability and Photodegradation Pathways of Distinctive Pesticides. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Pyrethrin Residues on Stored Durum Wheat after Postharvest Treatment. Retrieved from [Link]

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Technical Support Center: Optimization of Extraction Parameters for Maximizing Jasmolin I Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of Jasmolin I extraction. This guide is designed for researchers, scientists, and drug development professionals actively working on isolating this potent bioactive compound. Here, we will delve into the critical parameters of extraction, offering scientifically grounded advice in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Section 1: Fundamentals of Jasmolin I Extraction

Q1: What is Jasmolin I, and why is optimizing its extraction yield a primary concern?

Jasmolin I is one of the six key insecticidal esters, collectively known as pyrethrins, derived from the flowers of the Dalmatian pyrethrum (Tanacetum cinerariifolium)[1][2]. These compounds are highly valued as natural insecticides due to their potent activity against a broad spectrum of pests and their relatively low toxicity to mammals and birds[2].

Optimizing the extraction yield of Jasmolin I, alongside the other pyrethrins, is crucial for several reasons:

  • Economic Viability: The concentration of pyrethrins in dried pyrethrum flowers is relatively low, typically ranging from 0.9% to 2.5% by weight[1][3]. Maximizing the yield from the raw plant material is essential for the commercial feasibility of producing natural insecticides.

  • Efficacy of the Final Product: The insecticidal activity of a pyrethrum extract is determined by the total concentration and the relative proportions of the six pyrethrin esters[1]. A higher yield of all components, including Jasmolin I, contributes to a more potent and effective final product.

  • Sustainability: Efficient extraction methods reduce the consumption of solvents and energy, aligning with the principles of green chemistry and sustainable manufacturing practices[1].

Q2: What are the primary plant sources for Jasmolin I?

The principal commercial source of Jasmolin I and other pyrethrins is the flower heads of Tanacetum cinerariifolium, also known as the Dalmatian pyrethrum or chrysanthemum[1][4]. While other species may produce similar compounds, T. cinerariifolium is cultivated globally for its high concentration of these valuable esters[5]. The pyrethrin content can vary depending on the cultivar, growing conditions, and harvesting time[3].

Q3: What are the key factors that influence the efficiency of Jasmolin I extraction?

The successful extraction of Jasmolin I is a multifactorial process. The following parameters significantly impact the final yield and purity of the extract:

  • Choice of Extraction Method: Traditional methods like Soxhlet extraction have limitations, including long extraction times and potential thermal degradation of the pyrethrins[1]. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE) often offer higher efficiency and shorter processing times[1].

  • Solvent Selection: The polarity of the solvent is a critical factor. Pyrethrins are esters and are more soluble in organic solvents. Acetone, ethanol, methanol, and hexane are commonly used[1][5][6]. Water is not a suitable solvent for pyrethrin extraction[1].

  • Temperature: Pyrethrins are thermolabile, meaning they can degrade at high temperatures[7]. Therefore, the extraction temperature must be carefully controlled to maximize yield without causing degradation. For instance, in Ultrasound-Assisted Extraction, a temperature of 50°C has been found to be optimal[6].

  • Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of the target compounds from the plant matrix into the solvent. However, excessively long extraction times can increase the risk of degradation and co-extraction of undesirable compounds[1].

  • Solid-to-Solvent Ratio: An appropriate ratio of plant material to solvent volume is necessary to ensure efficient mass transfer of Jasmolin I into the solvent[6][8].

  • Particle Size of Plant Material: Grinding the dried pyrethrum flowers into a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency[8][9].

Section 2: Choosing and Optimizing an Extraction Method

Q4: What are the most common methods for extracting Jasmolin I, and how do they compare?

Several methods can be employed for the extraction of Jasmolin I. The choice of method often depends on the available equipment, desired scale of extraction, and the importance of "green" chemistry principles.

Extraction MethodPrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous extraction with a cycling solvent.Simple, well-established.Long extraction times, high solvent consumption, potential for thermal degradation[1][5].
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Faster, more efficient, lower solvent consumption compared to Soxhlet[1][6].Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Very fast, efficient, reduced solvent usage[1].Can cause localized overheating if not properly controlled.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent."Green" solvent, highly selective, yields a clean extract[1].High initial equipment cost.

Supercritical CO2 extraction has been shown to be a highly effective and environmentally friendly method for extracting all six pyrethrins, including Jasmolin I[1].

Q5: How can I systematically optimize my extraction parameters for the highest Jasmolin I yield?

A highly effective approach for optimizing complex processes with multiple variables is the Response Surface Methodology (RSM) [10][11]. RSM is a collection of statistical and mathematical techniques that can be used to model and analyze problems where a response of interest is influenced by several variables[10].

The general workflow for using RSM to optimize Jasmolin I extraction is as follows:

  • Identify Key Variables: Based on preliminary studies and literature, select the most influential extraction parameters (e.g., temperature, time, solvent concentration, solid-to-solvent ratio).

  • Choose an Experimental Design: A Box-Behnken Design (BBD) is often used as it is efficient and requires fewer experimental runs compared to other designs[10][12].

  • Perform the Experiments: Conduct the extraction experiments according to the combinations of parameters specified by the experimental design.

  • Quantify the Yield: Analyze the Jasmolin I content in each extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)[6][13].

  • Fit the Model: Use statistical software to fit a polynomial equation to the experimental data. This equation will describe the relationship between the extraction parameters and the Jasmolin I yield.

  • Determine Optimal Conditions: Analyze the 3D response surface plots and contour plots generated by the software to identify the combination of parameters that predicts the maximum Jasmolin I yield[10][12].

  • Validate the Model: Perform an experiment using the predicted optimal conditions to verify the accuracy of the model.

G cluster_prep Phase 1: Preparation & Design cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization cluster_validation Phase 4: Validation P1 Identify Key Variables (e.g., Temp, Time, Solvent %) P2 Select Experimental Design (e.g., Box-Behnken) P1->P2 E1 Perform Extractions Based on Design Matrix P2->E1 E2 Quantify Jasmolin I Yield (HPLC Analysis) E1->E2 A1 Fit Data to Response Surface Model E2->A1 A2 Analyze 3D Plots & Determine Optimal Conditions A1->A2 V1 Conduct Validation Experiment at Predicted Optimum A2->V1 V2 Compare Experimental vs. Predicted Yield V1->V2

Section 3: Detailed Protocol - Ultrasound-Assisted Extraction (UAE)

Q6: Can you provide a step-by-step protocol for Ultrasound-Assisted Extraction of Jasmolin I?

This protocol is based on optimized conditions reported in the literature and serves as an excellent starting point for your experiments[6][8].

Materials and Equipment:

  • Dried pyrethrum (Tanacetum cinerariifolium) flowers, finely ground.

  • Acetone (HPLC grade).

  • Ultrasonic bath with temperature control.

  • Conical flasks or beakers.

  • Filter paper or syringe filters (0.45 µm).

  • Volumetric flasks.

  • Analytical balance.

  • HPLC system with a UV detector.

Optimized Extraction Parameters:

  • Sample Quantity: 0.25 g of ground flower sample[6][8].

  • Solvent: 5 mL of acetone[6][8].

  • Temperature: 50°C[6][8].

  • Time: 60 minutes[6][8].

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 0.25 g of finely ground pyrethrum flower powder and place it into a conical flask.

  • Solvent Addition: Add 5 mL of acetone to the flask.

  • Ultrasonication: Place the flask in the ultrasonic bath, ensuring the water level is sufficient to cover the solvent level in the flask. Set the temperature to 50°C and the time to 60 minutes.

  • Filtration: After the extraction is complete, filter the extract through a 0.45 µm syringe filter into a clean vial to remove any solid plant material.

  • Sample Dilution (if necessary): Depending on the expected concentration, you may need to dilute the extract with the mobile phase before HPLC analysis.

  • HPLC Analysis: Inject the filtered extract into the HPLC system for the quantification of Jasmolin I. The separation is typically monitored at a wavelength of 225 nm[8].

Section 4: Troubleshooting Guide

Q7: My Jasmolin I yield is consistently low. What are the likely causes and how can I fix them?

Low yields can be frustrating. Here are some common culprits and their solutions:

  • Poor Quality Raw Material: The pyrethrin content in pyrethrum flowers can vary significantly[3]. Ensure you are using a high-quality, properly dried, and stored source material.

  • Inadequate Grinding: If the plant material is not ground finely enough, the solvent cannot efficiently penetrate the plant cells. Ensure a consistent, fine powder for extraction.

  • Suboptimal Extraction Parameters: As discussed, temperature, time, and solvent choice are critical. Re-evaluate your parameters. If using UAE, the optimal conditions are 50°C for 60 minutes with acetone[6][8].

  • Analyte Degradation: Pyrethrins are sensitive to light, heat, and moisture[14]. Protect your samples from direct sunlight and avoid excessive temperatures during extraction and drying[7][9]. Drying flowers in the dark is recommended to preserve pyrethrin content[9].

  • Incomplete Extraction: Ensure your solid-to-solvent ratio is appropriate. If the solvent becomes saturated, it will no longer be able to extract more Jasmolin I.

Q8: I'm observing degradation of my Jasmolin I during the process. How can this be minimized?

Degradation is a major concern due to the labile nature of pyrethrins. Here's how to mitigate it:

  • Temperature Control: This is the most critical factor. Avoid temperatures above 60-70°C for extended periods[1].

  • Minimize Exposure to Light: Pyrethrins are photolabile[14]. Conduct extractions in amber glassware or protect your flasks from direct light. Store extracts in the dark and at low temperatures.

  • Moisture Control: Ensure your plant material is thoroughly dried (below 10% moisture content) before extraction, as moisture can lead to hydrolysis of the ester bonds in Jasmolin I.

  • Limit Oxygen Exposure: While less critical than temperature and light, prolonged exposure to air can lead to oxidation. Work efficiently and consider flushing storage vials with an inert gas like nitrogen for long-term storage of extracts.

Q9: My HPLC chromatogram shows many interfering peaks. How can I obtain a cleaner extract?

Co-extraction of other plant compounds is a common issue. Here are some strategies for cleanup:

  • Solvent Selectivity: Experiment with solvents of different polarities. Hexane, for example, is less polar than acetone and may extract fewer interfering compounds.

  • Solid-Phase Extraction (SPE): This is a powerful technique for sample cleanup. Passing your crude extract through an SPE cartridge (e.g., silica or C18) can effectively remove interfering compounds, allowing for a cleaner chromatogram and more accurate quantification.

  • Liquid-Liquid Partitioning: This classic technique can be used to separate pyrethrins from more polar or non-polar impurities.

  • Chromatographic Purification: For obtaining highly pure Jasmolin I, techniques like Centrifugal Partition Chromatography (CPC) can be employed for baseline separation of the six pyrethrin esters.

Section 5: Quantification and Analysis

Q10: What is the standard analytical method for accurately quantifying Jasmolin I?

The most widely accepted and robust method for the quantification of Jasmolin I and the other pyrethrins is High-Performance Liquid Chromatography (HPLC) , typically with UV detection[1][6][13]. Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used[3][15].

Typical HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is often used to achieve good separation of all six pyrethrin esters[3].

  • Detection: UV detector set at approximately 225-230 nm[3][8].

  • Quantification: Based on a calibration curve constructed from certified reference standards of Jasmolin I.

Q11: How do I prepare a reliable calibration curve for accurate quantification of Jasmolin I?

A proper calibration curve is the cornerstone of accurate quantification.

  • Obtain a Certified Reference Standard: Purchase a Jasmolin I standard of known purity from a reputable supplier.

  • Prepare a Stock Solution: Accurately weigh a small amount of the standard and dissolve it in a precise volume of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration[1].

  • Create a Series of Dilutions: Perform serial dilutions of the stock solution to create at least five calibration standards covering the expected concentration range of Jasmolin I in your samples.

  • Analyze the Standards: Inject each calibration standard into the HPLC system in triplicate.

  • Construct the Calibration Curve: Plot the peak area of Jasmolin I (y-axis) against the corresponding concentration of each standard (x-axis).

  • Perform a Linear Regression: Fit a linear regression line to the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) will be used for quantification. An R² value greater than 0.995 is generally considered acceptable.

  • Quantify Your Samples: Inject your extracted samples into the HPLC. Use the peak area of Jasmolin I from your sample and the calibration curve equation to calculate its concentration in the extract.

By following this guide, researchers can systematically approach the optimization of Jasmolin I extraction, troubleshoot common problems, and ensure accurate, reproducible results.

References

  • Barišić, V., et al. (2023). Assessment of Pyrethrin Novel Green Extraction Methods from Dalmatian Pyrethrum (Tanacetum cinerariifolium). Molecules, 28(21), 7378. [Link]

  • Kovačević Ganić, K., et al. (2017). HPLC analysis showing six different pyrethrin peaks corresponding different pyrethrin compounds. ResearchGate. [Link]

  • Babić, S., et al. (2012). Ultrasound-assisted extraction of pyrethrins from pyrethrum flowers. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. EPA. [Link]

  • Babić, S., et al. (2012). Ultrasound-assisted extraction of Pyrethrins from pyrethrum flowers. ResearchGate. [Link]

  • He, L., et al. (2010). Ultrasound-assisted dispersive liquid-liquid microextraction for the determination of six pyrethroids in river water. Journal of Chromatography A, 1217(32), 5268-5273. [Link]

  • U.S. Environmental Protection Agency. (n.d.). DER - Pyrethrins in Water - MRID 50475402. EPA. [Link]

  • Feng, X., et al. (2018). Residue analysis and risk assessment of pyrethrins in open field and greenhouse turnips. ResearchGate. [Link]

  • Gallo, M., et al. (2019). Structural formulas of pyrethrin i, pyrethrin ii, cinerin i, cinerin... ResearchGate. [Link]

  • Ban, S. G., et al. (2010). Comparison of pyrethrins extraction methods efficiencies. African Journal of Biotechnology, 9(18), 2702-2707. [Link]

  • AERU. (n.d.). Pyrethrins (jasmolin I). University of Hertfordshire. [Link]

  • Majid, S., et al. (2023). Microbial detoxification of Pyrethroid insecticide Bifenthrin by selected Fungal strains and Optimizing conditions using Response Surface Methodology. ResearchGate. [Link]

  • Otieno, D. A., et al. (1983). Quantitative Analysis of the Pyrethrins by HPLC. Journal of Chromatographic Science, 21(11), 520-524. [Link]

  • Liu, Y., et al. (2014). Determination of two pyrethroids in water samples by injection-ultrasound-assisted emulsification microextraction-high-performance thin-layer chromatography using digital image processing. ResearchGate. [Link]

  • UKEssays. (2017). Two Step Extraction Of Pyrethrins From Pyrethrum. UKEssays.com. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). PYRETHRINS (063) EXPLANATION. FAO. [Link]

  • Njoroge, S. M. (2021). Stability of Pyrethrins in Drying Methods of Pyrethrum Flowers. UoN Digital Repository Home. [Link]

  • Ban, S. G., et al. (2010). Comparison of pyrethrins extraction methods efficiencies. ResearchGate. [Link]

  • Li, H., et al. (2022). Study on establishment of residual analysis methods and residue degradation regulation of natural pyrethrin in barley plants and soil on Qinghai Plateau. Scientific Reports, 12(1), 1-11. [Link]

  • Raghavendra, M. P., et al. (2021). Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor. Journal of Genetic Engineering and Biotechnology, 19(1), 1-13. [Link]

  • Essig, K., & Zhao, Z. J. (2001). Method development and validation of a high-performance liquid chromatographic method for pyrethrum extract. Journal of chromatographic science, 39(11), 473-480. [Link]

  • Loo, A. Y., et al. (2012). Optimization of Extraction Parameters by Using Response Surface Methodology, Purification, and Identification of Anthocyanin Pigments in Melastoma malabathricum Fruit. ResearchGate. [Link]

  • Ferchichi, H., et al. (2022). The Use of Response Surface Methodology to Optimize Assisted Extraction of Bioactive Compounds from Cucurbita maxima Fruit By-Products. Molecules, 27(19), 6527. [Link]

  • Kikuta, Y., et al. (2012). Foliar and floral pyrethrins of Chrysanthemum cinerariaefolium are not induced by leaf damage. ResearchGate. [Link]

  • Loo, A. Y., et al. (2012). Optimization of Extraction Parameters by Using Response Surface Methodology, Purification, and Identification of Anthocyanin Pigments in Melastoma malabathricum Fruit. BioMed Research International, 2012, 712378. [Link]

  • Njoroge, S. M., et al. (2019). All rights reservedLoss of Pyrethrins Content during Drying of Chrysanthemum cinerariifolium Flowers in Direct Sunlight. ResearchGate. [Link]

  • Crombie, L., et al. (1966). The jasmolins, new insecticidally active constituents of Chrysanthemum cinerariaefolium VIS. Journal of the Chemical Society C: Organic, 542-544. [Link]

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Technical Support Center: Troubleshooting Jasmolin I Separation in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating Jasmolin I from the broader pyrethrin matrix. Pyrethrins, a class of natural insecticides derived from Chrysanthemum cinerariifolium, consist of six structurally similar esters.[1][2] Jasmolin I, a Type I pyrethrin, presents a significant analytical challenge due to its close structural relationship with Pyrethrin I and Cinerin I, often leading to co-elution and other chromatographic difficulties.[3]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices to empower you to not only solve immediate problems but also to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Issue 1: Poor Peak Resolution & Co-elution with Pyrethrin I

Q1: My Jasmolin I peak is almost completely merged with my Pyrethrin I peak. What is the primary cause, and how can I improve the separation?

A1: This is the most common challenge in pyrethrin analysis. The co-elution of Jasmolin I and Pyrethrin I stems from their high degree of structural similarity. Both are esters of chrysanthemic acid, differing only by a single double bond in the side chain of the rethrolone alcohol component. This subtle difference results in very similar physicochemical properties and, consequently, similar retention behavior in reversed-phase chromatography.[3]

To improve resolution (Rs), you must manipulate the three key factors of the resolution equation: Selectivity (α) , Efficiency (N) , and Retention Factor (k) .[4][5]

Root Cause Analysis & Solution Pathway:
  • Selectivity (α) - The Most Powerful Factor: Selectivity is the ability of the chromatographic system to distinguish between two analytes. Even small adjustments here can yield significant improvements in resolution.

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Acetonitrile and methanol interact with analytes through different mechanisms (dipole-dipole vs. hydrogen bonding), which can alter the elution order and improve separation.[5]

    • Modify Stationary Phase: If changing the mobile phase is insufficient, consider a different stationary phase. A phenyl-hexyl or a PFP (pentafluorophenyl) column can introduce different separation mechanisms, such as π-π interactions, which are highly effective for compounds with double bonds like pyrethrins.

    • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, though it will also increase retention time and backpressure.[6]

  • Efficiency (N) - Sharpening the Peaks: Higher column efficiency leads to narrower peaks, which are easier to resolve.

    • Switch to Smaller Particle Columns: The most direct way to increase efficiency is to use a column packed with smaller particles (e.g., sub-2 µm for UHPLC systems) or solid-core particles.[1][5] These columns generate significantly sharper peaks, allowing for baseline separation of closely eluting compounds.

    • Increase Column Length: Doubling the column length increases the theoretical plates (N) by a factor of ~1.4, which can improve resolution. However, this comes at the cost of longer run times and higher backpressure.[4]

    • Optimize Flow Rate: Lowering the flow rate can improve efficiency and resolution, but be mindful of increasing analysis time.[6]

  • Retention Factor (k) - Moving the Peaks: Increasing the retention factor (how long the analyte stays on the column) provides more time for separation to occur.

    • Decrease Mobile Phase Strength: In reversed-phase HPLC, this means reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of all analytes and can improve the resolution of early-eluting, poorly resolved peaks.[4]

Issue 2: Pronounced Peak Tailing for Jasmolin I

Q2: My Jasmolin I peak shows significant tailing, making accurate integration and quantification difficult. What causes this and how can I fix it?

A2: Peak tailing is typically a result of secondary, undesirable interactions between the analyte and the stationary phase, or issues within the HPLC system itself. For pyrethrins, which contain ester and ketone functionalities, these interactions are often with active sites on the column.

Troubleshooting Peak Tailing:
  • Cause: Silanol Interactions: The primary cause is often the interaction of the analyte with acidic silanol groups on the silica surface of the C18 column.

    • Solution 1 - Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are extensively end-capped to minimize exposed silanols. Ensure you are using a column designed for high-performance applications.

    • Solution 2 - Adjust Mobile Phase pH: Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of residual silanol groups, thereby reducing peak tailing for neutral analytes like Jasmolin I.

  • Cause: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. Determine the column's loading capacity and operate within that range.

  • Cause: System Issues: Extracolumn dead volume in fittings, tubing, or the detector flow cell can cause band broadening and tailing.

    • Solution: Ensure all fittings are properly connected and that you are using tubing with the smallest possible internal diameter suitable for your system. Check that the column is installed correctly.

Issue 3: Irreproducible Retention Times

Q3: The retention time for Jasmolin I is shifting between injections and across different analytical runs. Why is this happening?

A3: Retention time instability is a critical issue that compromises peak identification and quantification. The cause is almost always related to a lack of equilibrium in the system or changes in the mobile phase or physical environment.

Diagnosing Retention Time Drift:
  • Insufficient Column Equilibration: This is the most frequent culprit. A reversed-phase column requires a sufficient volume of mobile phase (typically 10-20 column volumes) to fully equilibrate before starting an analysis, especially after a change in mobile phase composition or after the system has been idle.

    • Solution: Always perform an adequate equilibration step at the beginning of each run. For gradient methods, ensure the column is properly re-equilibrated to the initial conditions between injections.

  • Mobile Phase Preparation and Composition:

    • Inconsistent Preparation: Minor variations in mobile phase preparation can lead to significant shifts in retention.[7]

    • Solution: Prepare mobile phase in large, single batches for an entire sequence. Use a graduated cylinder for accurate measurements and ensure thorough mixing.

    • Solvent Volatilization: If one component of the mobile phase is more volatile (e.g., acetonitrile), its concentration can change over time, altering retention.

    • Solution: Keep mobile phase bottles loosely capped to prevent evaporation while allowing for outgassing. Do not reuse mobile phase from the waste container.

  • Fluctuating Column Temperature: Temperature has a direct effect on mobile phase viscosity and analyte retention. A change of just 1°C can alter retention times by 1-2%.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30-50 °C).[1] Operating at slightly elevated temperatures provides better reproducibility than ambient temperature, which can fluctuate.

Issue 4: Suspected On-Column Degradation

Q4: I'm seeing smaller than expected peaks for Jasmolin I and the appearance of unknown minor peaks in my chromatogram. Could my sample be degrading?

A4: Yes, pyrethrins are known to be sensitive to heat, light, and certain pH conditions, which can lead to degradation.[8][9][10] The appearance of new, unexpected peaks coupled with a decrease in the main analyte peak area is a strong indicator of degradation.

Investigating and Mitigating Degradation:
  • Thermal Degradation: Pyrethrins are thermolabile.[9] High temperatures in the GC injector port or even prolonged exposure to elevated temperatures in an HPLC column compartment can cause degradation.

    • Solution (GC): Optimize the injector temperature to be high enough for volatilization but low enough to prevent breakdown. Use a deactivated inlet liner.[11]

    • Solution (HPLC): Avoid excessive column temperatures. While elevated temperatures can improve efficiency, test different temperatures (e.g., 30°C, 40°C, 50°C) to find a balance between performance and stability.

  • Photodegradation: Pyrethrins are sensitive to UV light.[12]

    • Solution: Prepare samples in amber vials or use aluminum foil to protect them from light, especially if they are sitting in an autosampler for an extended period.

  • Forced Degradation Study: To confirm degradation and identify the resulting products, a forced degradation study is essential. This involves intentionally exposing your sample to harsh conditions.[13][14] Comparing the chromatograms of stressed samples to a control will help confirm the identity of degradation products.

Data & Visualization

Visualizing the Analytical Challenge

The structural similarity among Type I pyrethrins is the core of the separation challenge.

pyrethrin_structures cluster_0 Type I Pyrethrins (Esters of Chrysanthemic Acid) cluster_1 Common Core Structure Pyrethrin_I Pyrethrin I Side Chain: -CH=CH2 Jasmolin_I Jasmolin I Side Chain: -CH2-CH3 Cinerin_I Cinerin I Side Chain: -CH3 Core Rethrolone + Chrysanthemic Acid Core Core->Pyrethrin_I Differentiation Point: R' Group on Rethrolone Core->Jasmolin_I Core->Cinerin_I troubleshooting_workflow Start Poor Resolution (Rs < 1.5) CheckSystem Check System Suitability (Pressure, Leaks, Peak Shape) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix Leaks / Re-plumb Re-equilibrate Column SystemOK->FixSystem No AdjustMobilePhase Adjust Mobile Phase (Selectivity α & Retention k) SystemOK->AdjustMobilePhase Yes FixSystem->CheckSystem ChangeSolvent Change Organic Solvent (ACN <-> MeOH) AdjustMobilePhase->ChangeSolvent AdjustStrength Decrease % Organic (Increase Retention) AdjustMobilePhase->AdjustStrength Resolved Peaks Resolved ChangeSolvent->Resolved AdjustStrength->Resolved ChangeColumn Change Column (Efficiency N & Selectivity α) SmallerParticles Use Smaller Particle / Solid-Core Column ChangeColumn->SmallerParticles DifferentPhase Use Different Stationary Phase (e.g., Phenyl-Hexyl) ChangeColumn->DifferentPhase SmallerParticles->Resolved DifferentPhase->Resolved Resolved->ChangeColumn No

Caption: A logical workflow for troubleshooting poor peak resolution.

Table 1: Typical Starting Chromatographic Conditions

This table provides validated starting points for method development for Jasmolin I and other pyrethrins.

ParameterHPLC / UHPLC Method [1]GC-MS Method [15]
Column Accucore Vanquish C18 (1.5 µm, 2.1 x 100 mm)Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Mobile Phase / Carrier Gas A: Water, B: AcetonitrileHelium
Gradient / Program 45% B to 80% B over 7 minutes100°C (1 min hold), ramp to 280°C at 10°C/min
Flow Rate 0.8 mL/min1.2 mL/min (constant flow)
Column Temperature 50 °CSee Program
Injection Volume 0.2 – 0.5 µL1 µL (Splitless)
Detector Diode Array (DAD/PDA) or MS/MS [16]Mass Spectrometer (MS)
Detection Wavelength 225-230 nmScan mode or SIM/MRM for target ions

Experimental Protocols

Protocol 1: Baseline UHPLC Method for Pyrethrin Separation

This protocol is adapted from a validated method and serves as an excellent starting point for resolving the six major pyrethrins, including Jasmolin I. [1] Objective: To achieve baseline or near-baseline separation of Jasmolin I from other pyrethrins.

Materials:

  • UHPLC system with binary pump and thermostatted column compartment

  • Diode Array Detector (DAD) or UV-Vis detector

  • Column: Thermo Scientific™ Accucore™ Vanquish™ C18, 1.5 µm, 2.1 × 100 mm

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile (Optima™ LCMS grade or equivalent)

  • Sample: Pyrethrum extract diluted in acetonitrile

Procedure:

  • System Preparation:

    • Purge the pump lines with fresh mobile phase.

    • Set the column temperature to 50 °C.

    • Equilibrate the column with the initial mobile phase conditions (45% B) for at least 15 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 0.5 µL

    • Detection: 225 nm

    • Gradient Program:

      Time (min) % Acetonitrile (B)
      0.0 45
      7.0 80
      7.1 45 (Return to initial)

      | 9.0 | 45 (Re-equilibrate) |

  • Analysis:

    • Inject a standard mix to confirm the retention times and resolution of all six pyrethrins.

    • Inject the prepared sample.

    • System Suitability Check: The resolution between the critical pair (Pyrethrin I and Jasmolin I) should be ≥ 1.5. If not, proceed with the troubleshooting steps outlined in the FAQ section.

Protocol 2: Forced Degradation Study for Jasmolin I

This protocol outlines a general procedure to investigate the stability of Jasmolin I and identify potential degradation products. [13][14] Objective: To determine the degradation pathway of Jasmolin I under various stress conditions.

Materials:

  • HPLC or LC-MS system

  • Jasmolin I or Pyrethrin standard/sample solution (e.g., 100 µg/mL in acetonitrile)

  • Hydrochloric acid (1 M HCl)

  • Sodium hydroxide (0.1 M NaOH)

  • Hydrogen peroxide (3% H₂O₂)

  • Amber and clear HPLC vials

  • UV lamp (254 nm)

  • Heating block or oven

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the control sample solution at 60°C for 24 hours in a clear vial.

    • Photodegradation: Expose the control sample solution in a clear vial to UV light (254 nm) for 24 hours.

    • Control: Store a sample protected from light at 4°C.

  • Analysis:

    • Analyze all samples, including the control, using your established HPLC method.

    • Compare the chromatograms of the stressed samples to the control.

    • Evaluation: Look for a decrease in the peak area of Jasmolin I and the appearance of new peaks. If using LC-MS, analyze the mass spectra of the new peaks to help identify the degradation products.

References

  • Restek Corporation. (n.d.). Jasmolin I. Restek. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Jasmolin I. PubChem. Retrieved from [Link]

  • Levy, L. W. (1963). U.S. Patent No. 3,083,136. U.S. Patent and Trademark Office.
  • Feng, X., et al. (2018). GC-MS chromatogram of pyrethrin standards (1 mg/L). ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). DER - Pyrethrins in Water - MRID 50475402. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Li, W., et al. (2019). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. Plant Physiology, 181(3), 1234-1246. Retrieved from [Link]

  • ResearchGate. (n.d.). The gas chromatography–mass spectrometry (GC–MS) chromatograph of pyrethrins (10 mg/L). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II. Retrieved from [Link]

  • MDPI. (2023). Assessment of Pyrethrin Novel Green Extraction Methods from Dalmatian Pyrethrum (Tanacetum cinerariifolium). Retrieved from [Link]

  • University of Nairobi Digital Repository. (2021). Stability of Pyrethrins in Drying Methods of Pyrethrum Flowers. Retrieved from [Link]

  • PubMed. (1995). Chromatographic methods for the determination of pyrethrin and pyrethroid pesticide residues in crops, foods and environmental samples. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pyrethrins (jasmolin I). AERU. Retrieved from [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • ResearchGate. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of pyrethrins extraction methods efficiencies. Retrieved from [Link]

  • UKEssays. (2017). Two Step Extraction Of Pyrethrins From Pyrethrum. Retrieved from [Link]

  • Caboni, P., et al. (2013). Degradation of Pyrethrin Residues on Stored Durum Wheat after Postharvest Treatment. Journal of Agricultural and Food Chemistry, 61(4), 856-861. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pyrethrins (jasmolin I). AERU. Retrieved from [Link]

  • Kolak, I., et al. (2007). Comparison of pyrethrins extraction methods efficiencies. African Journal of Biotechnology, 6(22). Retrieved from [Link]

  • Semantic Scholar. (n.d.). The degradation of the natural pyrethrins in crop storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

Sources

"addressing matrix effects in Jasmolin I analysis from complex samples"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for .

Jasmolin I Analysis Technical Support Center

A Senior Application Scientist's Guide to Overcoming Matrix Effects in Complex Samples

Welcome to the technical support center for Jasmolin I analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the quantitative analysis of Jasmolin I from complex biological, environmental, or food matrices. As a natural constituent of pyrethrum extract, an insecticide, accurate quantification of Jasmolin I is critical for residue analysis, environmental monitoring, and toxicological studies.

Matrix effects are a primary obstacle to achieving accurate and reproducible results in LC-MS/MS-based analysis of pesticides like Jasmolin I.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you identify, understand, and mitigate these effects in your experiments.

Part 1: Frequently Asked Questions (FAQs) about Matrix Effects

Q1: What exactly are matrix effects and why are they a concern for Jasmolin I analysis?

A: Matrix effects are the alteration (suppression or enhancement) of the ionization of a target analyte, such as Jasmolin I, by co-eluting, undetected components from the sample matrix.[1] In electrospray ionization (ESI) LC-MS/MS, these co-eluting substances can change the efficiency of droplet formation and desolvation in the ion source, directly impacting the number of Jasmolin I ions that reach the mass analyzer.[3] This leads to significant errors in quantification, producing either falsely low (ion suppression) or falsely high (ion enhancement) results. Given that Jasmolin I is often analyzed at trace levels in highly complex samples like honey, milk, soil, and animal feeds, matrix effects are a critical challenge that must be addressed for data integrity.[4][5][6]

Q2: How can I determine if my Jasmolin I analysis is being affected by matrix effects?

A: The most direct way to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a sample matrix extract where the analyte has been spiked at the same concentration.

The matrix effect (ME) can be quantified using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

  • A value of 0% indicates no matrix effect.

  • A negative value (e.g., -40%) indicates ion suppression.

  • A positive value (e.g., +30%) indicates ion enhancement.

A workflow for this assessment is detailed below.

Q3: What are the primary strategies to combat matrix effects?

A: There are three main pillars for addressing matrix effects:

  • Advanced Sample Preparation: The goal is to selectively remove interfering matrix components while maximizing the recovery of Jasmolin I.[7]

  • Optimized Chromatographic Separation: Improving the separation of Jasmolin I from co-eluting matrix components reduces their impact at the ion source.[1]

  • Effective Calibration Strategies: These methods compensate for matrix effects rather than eliminating them. Common approaches include using matrix-matched standards or stable isotope-labeled internal standards.[3][8]

The choice of strategy depends on the matrix type, the required sensitivity, and available resources.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting advice for the key stages of your analytical workflow.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Jasmolin I Inefficient extraction from the sample matrix.Optimize the extraction solvent. For QuEChERS, ensure proper salting-out and pH. Consider a different sample preparation technique like SPE with a cartridge tailored for nonpolar compounds.
Analyte loss during solvent evaporation steps.Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Reconstitute immediately.
High Signal Suppression (>50%) Complex matrix with high levels of co-extractives (e.g., lipids, pigments).Implement a more rigorous cleanup step. For QuEChERS, add a dispersive SPE (dSPE) step with C18 or graphitized carbon black (GCB). Dilute the final extract to reduce the concentration of interfering components.[9]
Poor chromatographic separation from matrix components.Optimize the LC gradient to better resolve Jasmolin I from the matrix front. Consider using a smaller particle size column (e.g., sub-2 µm) for higher resolution.[10]
Poor Reproducibility (High %RSD) Inconsistent sample preparation.Automate sample preparation steps where possible. Ensure precise and consistent volumetric measurements. Use a validated and standardized protocol like QuEChERS.[11]
Matrix effects vary between different samples.Use an appropriate internal standard (ideally, a stable isotope-labeled version of Jasmolin I) to correct for variability. If unavailable, a structurally similar pyrethroid can be tested.[3]
Signal Enhancement Co-eluting compounds improve ionization efficiency or protect the analyte from degradation in the gas phase.While less common than suppression, this still leads to inaccurate overestimation. The primary solution is improved chromatographic separation to isolate the Jasmolin I peak. Matrix-matched calibration is essential to compensate for this effect.[12]
Experimental Workflow: Matrix Effect Assessment

This diagram outlines the process for quantifying matrix effects in your Jasmolin I assay.

MatrixEffect_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Solution A: Prepare Jasmolin I standard in pure solvent (e.g., Acetonitrile) D Inject Solution A Measure Peak Area (Area_solvent) A->D B Solution B: Prepare blank matrix extract (no Jasmolin I) C Solution C: Spike blank matrix extract (B) with Jasmolin I standard to the same concentration as Solution A B->C E Inject Solution C Measure Peak Area (Area_matrix) C->E F Calculate Matrix Effect: ME(%) = [(Area_matrix / Area_solvent) - 1] * 100 D->F E->F

Caption: Workflow for Quantifying Matrix Effects.

Protocol 1: Generic QuEChERS Sample Preparation for Jasmolin I

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides from diverse matrices.[11][13]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

  • 50 mL centrifuge tubes

  • Dispersive SPE (dSPE) cleanup tubes containing MgSO₄ and a sorbent (e.g., PSA, C18)

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of ACN. If using an internal standard, spike it into the ACN.

    • Add the QuEChERS extraction salts.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes. The top layer is the ACN extract containing Jasmolin I.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the ACN supernatant to a dSPE cleanup tube.

    • Shake vigorously for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • The sample may be injected directly or undergo solvent exchange/concentration.

    • Filter through a 0.22 µm syringe filter before injecting into the LC-MS/MS system.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

Matrix-matched calibration is a widely used technique to compensate for signal suppression or enhancement.[8][14]

Procedure:

  • Prepare Blank Matrix Extract: Follow the full sample preparation protocol (e.g., QuEChERS) using a sample known to be free of Jasmolin I. This final, cleaned extract is your "blank matrix".

  • Prepare Stock Solution: Create a high-concentration stock solution of Jasmolin I in a pure solvent (e.g., ACN).

  • Create Serial Dilutions:

    • Perform a serial dilution of your Jasmolin I stock solution using the blank matrix extract as the diluent.

    • This creates a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) where each standard has the same matrix composition as your prepared samples.

  • Construct Calibration Curve: Analyze the matrix-matched standards using your LC-MS/MS method and construct a calibration curve by plotting the peak area against the concentration. The concentration of Jasmolin I in your unknown samples can then be accurately determined from this curve.

Part 3: Advanced Strategies & Method Parameters

Decision Tree for Mitigation Strategy

When faced with matrix effects, this decision tree can guide you to the most appropriate solution.

Mitigation_Strategy Start Matrix Effect Observed? ME_Moderate Is ME between -20% and +20%? Start->ME_Moderate Yes ME_Severe Is ME < -20% or > +20%? Start->ME_Severe No Cal_MM Use Matrix-Matched Calibration ME_Moderate->Cal_MM Yes Cleanup Improve Sample Cleanup (e.g., add dSPE step) ME_Severe->Cleanup Yes Cal_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Severe->Cal_IS If SIL-IS is available (Best Practice) Dilute Dilute Sample Extract Cleanup->Dilute Chrom Optimize Chromatography (e.g., gradient, column) Dilute->Chrom End_Reevaluate Re-evaluate ME Chrom->End_Reevaluate End_Acceptable Proceed with Quantification Cal_MM->End_Acceptable Cal_IS->End_Acceptable End_Reevaluate->ME_Moderate

Caption: Decision Tree for Selecting a Matrix Effect Mitigation Strategy.

Recommended LC-MS/MS Parameters for Jasmolin I

Accurate mass spectrometric detection is key. The following parameters serve as a robust starting point for method development on a triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Jasmolin I readily forms protonated molecules [M+H]⁺ in positive mode.[6]
Precursor Ion (Q1) m/z 331.4This corresponds to the [M+H]⁺ adduct for Jasmolin I.[15]
Product Ion (Q3) - Quantifier m/z 163.2This is a stable and specific fragment ion, ideal for quantification.[15]
Product Ion (Q3) - Qualifier m/z 107.0Monitoring a second transition confirms the identity of the analyte.
Collision Energy (CE) Instrument DependentMust be optimized by infusing a Jasmolin I standard to maximize the signal of the chosen product ions.
Dwell Time 50-100 msBalances sensitivity with the need to acquire enough data points across the chromatographic peak (~15-20 points).
LC Column C18 Reverse-Phase (e.g., <2 µm, 2.1 x 100 mm)Provides good retention and separation for moderately nonpolar compounds like Jasmolin I.
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium FormateAcid and buffer aid in protonation for ESI+ and improve peak shape.[3]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for eluting Jasmolin I from the reverse-phase column.

References

  • Assessment of matrix effect in quantitative milk analysis for pyrethroids based on GC-MS/MS. (n.d.). ResearchGate. [Link]

  • Assessment of matrix effect in quantitative milk analysis for pyrethroids based on GC-MS/MS. (n.d.). scielo.br. [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). National Institutes of Health (NIH). [Link]

  • Overcoming matrix effects in the analysis of pyrethroids in honey by a fully automated direct immersion solid-phase microextraction method using a matrix-compatible fiber. (2021). PubMed. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (n.d.). ResearchGate. [Link]

  • Evaluation of matrix effects in pesticide multi-residue methods by matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. (n.d.). ResearchGate. [Link]

  • Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. (n.d.). J-STAGE. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). MDPI. [Link]

  • Sediment Matrix Effects in Analysis of Pyrethroid Insecticides Using Gas Chromatography–Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II. (n.d.). ResearchGate. [Link]

  • Jasmolin I. (n.d.). PubChem. [Link]

  • Comparison of different Pyrethrum standards from the market. (n.d.). EURL-Pesticides. [Link]

  • DER - Pyrethrins in Water - MRID 50475402. (n.d.). EPA. [Link]

  • Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]

  • Quantitative and Qualitative Analysis of Pyrethrins and Pyrethrosin. (2010). University of Nairobi Digital Repository. [Link]

  • Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]

  • Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. (2019). ResearchGate. [Link]

  • Analytical Methods for Pyrethrins and Pyrethroids. (n.d.). ATSDR. [Link]

  • Accelerating Sample Preparation for the Analysis of Complex Samples. (2022). LCGC International. [Link]

  • Sample Preparation Guidelines. (n.d.). University of Missouri Analytical Instrumentation Center. [Link]

  • Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. (n.d.). Agilent. [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. [Link]

Sources

Technical Support Center: Enhancing the Synergistic Effects of Jasmolin I with Other Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jasmolin I. As a key insecticidal component of pyrethrum extract, Jasmolin I's efficacy can be significantly enhanced through synergistic combinations with other compounds. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of synergy testing and optimize your experimental outcomes. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and overcome common challenges in the field.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Jasmolin I and how do synergists enhance its effect?

A1: Jasmolin I, like other pyrethrins, is a neurotoxin that primarily targets the voltage-gated sodium channels in the nerve cells of insects.[1][2] It binds to these channels, prolonging their open state and causing persistent depolarization of the nerve membrane.[1] This leads to hyperexcitation of the nervous system, resulting in tremors, paralysis, and ultimately, the death of the insect.[1]

Synergists enhance the insecticidal activity of Jasmolin I not by acting on the same target, but by inhibiting the insect's natural defense mechanisms.[3] Many insects possess metabolic enzymes, such as cytochrome P450 monooxygenases (P450s) and esterases, that can detoxify insecticides like Jasmolin I before they can exert their full effect.[3][4] Synergists, such as piperonyl butoxide (PBO), block these enzymes, allowing more of the active Jasmolin I to reach its target site and exert its neurotoxic effects.[3][5]

Q2: What are some common synergists used with Jasmolin I and other pyrethrins?

A2: The most well-known and widely used synergist for pyrethrins is piperonyl butoxide (PBO) .[3][5] PBO is highly effective at inhibiting P450 enzymes.[6] In addition to synthetic synergists, a growing body of research is exploring natural compounds that exhibit synergistic activity with pyrethrins. These include:

  • Plant Essential Oils: Several essential oils have demonstrated synergistic effects with pyrethrins. Notable examples include patchouli oil, clove leaf oil, geranium oil, and cinnamon bark oil.[7]

  • Dillapiole and Parsley Seed Oil: These natural compounds have been identified as effective synergists for pyrethrum.[8]

  • Sesamin: A component of sesame oil, sesamin was one of the first natural synergists to be identified for pyrethrins.[9]

Q3: How do I quantitatively measure synergy between Jasmolin I and another compound?

A3: The most common methods for quantifying synergy are the Chou-Talalay method , which calculates a Combination Index (CI) , and isobologram analysis .

  • Combination Index (CI): This method provides a quantitative measure of the interaction between two or more drugs. A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[10][11][12]

  • Isobologram Analysis: This graphical method plots the doses of two drugs required to produce a specific effect. Data points falling below the line of additivity indicate synergy.[13][14][15]

Q4: Can combinations of Jasmolin I with other compounds lead to antagonistic effects?

A4: Yes, antagonism is a possible outcome. An antagonistic interaction occurs when the combined effect of two compounds is less than the sum of their individual effects.[1][16] This can happen for various reasons, such as competition for the same target site or one compound inducing the metabolism of the other. It is crucial to test a range of concentration ratios, as an interaction can be synergistic at one ratio and antagonistic at another.[7][16]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Variability in Bioassay Results

  • Q: My replicate experiments are showing inconsistent results (e.g., large standard deviations in mortality rates). What could be the cause?

  • A: High variability can stem from several factors. Consider the following:

    • Inconsistent Formulation: Ensure that Jasmolin I and the synergistic compound are completely solubilized and evenly dispersed in the application medium. Precipitation of one or both compounds can lead to non-uniform exposure.

    • Uneven Application: For topical or surface-based assays, ensure a consistent and uniform coating of the test surfaces.[17]

    • Insect Variability: The age, nutritional status, and genetic strain of the insects can significantly impact their susceptibility.[17] Use a standardized population of insects for all experiments.

    • Environmental Fluctuations: Temperature, humidity, and airflow can affect the stability and volatility of the compounds, as well as the metabolic rate of the insects.[17] Maintain consistent environmental conditions across all replicates.

Issue 2: Lower Than Expected Synergy

  • Q: I'm not observing the level of synergy I anticipated based on the literature. Why might this be?

  • A: Several factors can contribute to lower-than-expected synergy:

    • Incorrect Concentration Ratios: Synergy is often highly dependent on the ratio of the combined compounds.[18] A full checkerboard assay with a wide range of concentrations for both compounds is recommended to identify the optimal synergistic ratio.

    • Metabolic Resistance in Insect Strain: The insect population you are using may have developed resistance to pyrethrins or the synergist. This can involve enhanced metabolic detoxification that is not fully inhibited by the synergist at the tested concentrations.

    • Compound Degradation: Pyrethrins can be sensitive to light and heat. Ensure proper storage and handling of Jasmolin I and the synergist to prevent degradation.

    • Suboptimal Bioassay Conditions: The duration of the assay and the method of exposure can influence the observed synergy. It may be necessary to optimize these parameters.

Issue 3: Unexpected Antagonism

  • Q: My results are showing an antagonistic interaction between Jasmolin I and my test compound. What could be the mechanism?

  • A: Antagonism can occur through several mechanisms:

    • Competitive Binding: If the test compound has a weak affinity for the same target site as Jasmolin I but is a poor activator, it could competitively inhibit Jasmolin I binding, leading to a reduced overall effect.

    • Induction of Metabolic Enzymes: The test compound might induce the expression of metabolic enzymes that can detoxify Jasmolin I, thereby reducing its efficacy.

    • Physiological Antagonism: The two compounds may have opposing effects on the insect's physiological systems. For instance, one compound might increase the insect's heart rate while the other decreases it, leading to a net reduction in stress on the organism.

Issue 4: Difficulty in Solubilizing Jasmolin I and the Synergist

  • Q: I'm having trouble dissolving Jasmolin I and my chosen synergist in a common solvent for my bioassay. What are my options?

  • A: Jasmolin I and many potential synergists are lipophilic.

    • Solvent Selection: Start with less polar organic solvents like acetone or ethanol. If these are not suitable for your bioassay, you may need to use a co-solvent system.

    • Formulation with Surfactants: For aqueous-based assays, formulating Jasmolin I and the synergist with a small amount of a non-ionic surfactant can help to create a stable emulsion or microemulsion.

    • Sonication: Gentle sonication can aid in the dissolution of the compounds. However, be cautious as excessive sonication can generate heat and potentially degrade the compounds.

Experimental Protocols and Data Presentation

Checkerboard Assay for Synergy Determination

The checkerboard assay is a common method to screen for synergistic interactions between two compounds.

Step-by-Step Protocol:

  • Determine the Minimum Inhibitory Concentration (MIC) or Lethal Concentration (LC50) for each compound individually. This will inform the concentration range for the checkerboard assay.

  • Prepare a 96-well plate.

  • Create serial dilutions of Jasmolin I along the x-axis of the plate (e.g., columns 2-11). Column 1 should contain the highest concentration of Jasmolin I, and column 12 should be a control with no Jasmolin I.

  • Create serial dilutions of the potential synergist along the y-axis of the plate (e.g., rows B-G). Row A should contain the highest concentration of the synergist, and row H should be a control with no synergist.

  • The resulting plate will have a matrix of wells with varying concentrations of both compounds.

  • Add the target insects to each well.

  • Incubate the plate under controlled conditions for a predetermined time.

  • Assess the endpoint , which could be insect mortality, knockdown, or another relevant biological response.

  • Analyze the data to determine the nature of the interaction (synergistic, additive, or antagonistic).

Data Presentation: Combination Index (CI) Values

The results of a checkerboard assay can be used to calculate the Combination Index (CI) at different effect levels (e.g., 50% mortality, 90% mortality).

Jasmolin I CombinationCompound BConcentration Ratio (Jasmolin I:Compound B)Effect Level (Mortality)Combination Index (CI)Interaction
Jasmolin IPiperonyl Butoxide1:550%0.45Synergy
Jasmolin IPiperonyl Butoxide1:1050%0.32Strong Synergy
Jasmolin IPatchouli Oil1:150%0.68Synergy
Jasmolin IGeranium Oil1:250%0.81Slight Synergy
Jasmolin ICompound X1:150%1.15Slight Antagonism
Jasmolin ICompound Y1:550%1.52Antagonism

Note: The CI values in this table are illustrative and should be determined experimentally.

Visualizations

Signaling Pathway of Jasmolin I and Synergist Action

Jasmolin_I Jasmolin I VGSC Voltage-Gated Sodium Channel Jasmolin_I->VGSC Binds and Prolongs Opening Metabolism Metabolic Detoxification Jasmolin_I->Metabolism Is a substrate for Synergist Synergist (e.g., PBO) P450 Cytochrome P450 Monooxygenases Synergist->P450 Inhibits Nerve_Cell Insect Nerve Cell Membrane VGSC->Nerve_Cell Located in Hyperexcitation Nerve Hyperexcitation & Paralysis Nerve_Cell->Hyperexcitation Leads to P450->Metabolism Catalyzes cluster_0 Phase 1: Single Compound Assays cluster_1 Phase 2: Combination Assay cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation A1 Determine LC50 of Jasmolin I B1 Checkerboard Assay (Varying Concentrations of Jasmolin I and Compound B) A1->B1 A2 Determine LC50 of Compound B A2->B1 C1 Calculate Combination Index (CI) B1->C1 C2 Isobologram Analysis B1->C2 D1 Determine Synergy, Additivity, or Antagonism C1->D1 C2->D1

Caption: Workflow for determining synergistic interactions.

References

  • Norris, E. J., et al. (2018). Plant essential oils synergize various pyrethroid insecticides and antagonize malathion in Aedes aegypti. Pest Management Science, 74(11), 2564-2574. [Link]

  • Glynne-Jones, D. (2009). The use of natural synergists to enhance pyrethrum activity against resistant insect pests. Aspects of Applied Biology, 92, 121-128. [Link]

  • Ahmad, M., et al. (2002). Potentiation/Antagonism of Pyrethroids with Organophosphate Insecticides in Bemisia tabaci (Homoptera: Aleyrodidae). Pest Management Science, 58(4), 363-368. [Link]

  • Njue, S. (2006). Natural Pesticides: A case Study of Combination of Pyrethrins and Rotenoids and its Environmental Implications. University of Nairobi. [Link]

  • Kunce, W., et al. (2015). Combination effects of pyrethroids and neonicotinoids on development and survival of Chironomus riparius. Ecotoxicology and Environmental Safety, 122, 426-431. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research. [Link]

  • Chou, T. C. (2008). Preclinical versus clinical drug combination studies. Leukemia & Lymphoma, 49(11), 2059-2080. [Link]

  • Leather, A. T., et al. (2015). Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. Cancer Research. [Link]

  • Bailey, W. D., et al. (2024). The pyrethroid insecticide deltamethrin disrupts neuropeptide and monoamine signaling pathways in the gastrointestinal tract. bioRxiv. [Link]

  • Glynne-Jones, D. (2010). Investigating the potential of selected natural compounds to increase the potency of pyrethrum against houseflies Muscadomestica (Diptera: Muscidae). Aspects of Applied Biology. [Link]

  • Ullah, F., et al. (2020). Insights into the Use of Eco-Friendly Synergists in Resistance Management of Leptinotarsa decemlineata (Coleoptera: Chrysomelidae). Insects, 11(9), 566. [Link]

  • Kumar, A., et al. (2017). Binary combinations of organophosphorus and synthetic pyrethroids are more potent acetylcholinesterase inhibitors than organophosphorus and carbamate mixtures: An in vitro assessment. Toxicology Letters, 268, 39-47. [Link]

  • Al-Ghamdi, A., et al. (2023). Combination index (CI) values of insecticide mixtures against adults of... Insects. [Link]

  • Bailey, W. D., et al. (2024). The pyrethroid insecticide deltamethrin disrupts neuropeptide and monoamine signaling pathways in the gastrointestinal tract. Toxicological Sciences. [Link]

  • Ecosystems SA. (2020). How Pyrethrum works with synergists. [Link]

  • Bailey, W. D., et al. (2024). The pyrethroid insecticide deltamethrin disrupts neuropeptide and monoamine signaling pathways in the gastrointestinal tract. bioRxiv. [Link]

  • ResearchGate. (2017). How to calculate Combination Index (CI) for drug-drug interaction? [Link]

  • Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology, 86(2), 165-181. [Link]

  • Huang, R., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222. [Link]

  • ResearchGate. (n.d.). Summary of the effects of synergists on pyrethroid absorption and metabolism. [Link]

  • Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. [Link]

  • Assay Genie. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. [Link]

  • ResearchGate. (n.d.). Combination index (CI) values of insecticide mixtures against the laboratory susceptible strain of Musca domestica. [Link]

  • ResearchGate. (n.d.). Dose-response statistics for natural pyrethrins applied alone and in... [Link]

  • Huang, R., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology. [Link]

  • Belden, J. B., & Lydy, M. J. (2006). Challenges in regulating pesticide mixtures. Integrated Environmental Assessment and Management, 2(4), 393-399. [Link]

  • Huang, R., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • de Souza, A. C. B., et al. (2023). Combined Neurotoxic Effects of Commercial Formulations of Pyrethroid (Deltamethrin) and Neonicotinoid (Imidacloprid) Pesticides on Adult Zebrafish (Danio rerio): Behavioral, Molecular, and Histopathological Analysis. Toxics, 11(10), 834. [Link]

  • Unknown. (n.d.). Minimum Inhibitory Concentration (MIC) and Checkerboard Method. [Link]

  • Tallarida, R. J. (2012). Drug Combinations: Tests and Analysis with Isoboles. Current Protocols in Pharmacology, 58(1), 9.19.1-9.19.18. [Link]

  • GARDP Revive. (n.d.). Checkerboard assay. [Link]

  • National Pesticide Information Center. (2020). Synergists. [Link]

  • Compliance Services International (CSI). (n.d.). The synergistic effect of piperonyl butoxide (PBO) on the toxicity of pyrethrins to Hyalella azteca. [Link]

  • Marking, L. L. (1988). Synergistic effect of piperonyl butoxide on acute toxicity of pyrethrins to Hyalella azteca. Environmental Toxicology and Chemistry, 7(7), 541-543. [Link]

  • Gerry, A. C., & Zhang, D. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Medical Entomology, 57(6), 1643-1652. [Link]

  • Pompilio, A., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101250. [Link]

  • Public Health Toxicology. (2025). Piperonyl Butoxide: Friend or hidden foe? [Link]

  • Jensen, M. F., et al. (2018). Implications of sequence and timing of exposure for synergy between the pyrethroid insecticide alpha-cypermethrin and the entomopathogenic fungus Beauveria bassiana. Pest Management Science, 74(11), 2575-2582. [Link]

  • JoVE. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. YouTube. [Link]

  • Centers for Disease Control and Prevention. (2025). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. [Link]

  • Snodgrass, G. L., & Scott, W. P. (2000). Bioassays for Monitoring Insecticide Resistance. Journal of the American Mosquito Control Association, 16(2), 119-123. [Link]

  • Marking, L. L. (1988). Synergistic effect of piperonyl butoxide on acute toxicity of pyrethrins to Hyalella azteca. Environmental Toxicology and Chemistry. [Link]

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Technical Support Center: Refining the Synthesis of Jasmolin I for Higher Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Jasmolin I. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and refine their synthetic protocols to achieve higher purity of this valuable natural insecticide. Jasmolin I, one of the six esters that constitute natural pyrethrum, possesses potent insecticidal properties, but its efficacy and regulatory acceptance are critically dependent on its purity and stereochemical integrity.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific challenges you may encounter during your experiments.

Overview of Jasmolin I Synthesis

The chemical synthesis of Jasmolin I fundamentally involves the esterification of the alcohol moiety, jasmolone, with the acid moiety, (1R,3R)-trans-chrysanthemic acid.[5][6] The biosynthetic pathway in the pyrethrum plant (Tanacetum cinerariifolium) provides context, where jasmolone is produced via the hydroxylation of jasmone, a derivative of jasmonic acid.[6][7][8][9] Achieving high purity in the synthetic route requires precise control over this esterification step and subsequent purification to remove structurally similar side products and unreacted starting materials.

Jasmolin_I_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis SM1 Jasmolone (Alcohol Moiety) Ester Esterification (e.g., DCC/DMAP, TsCl) SM1->Ester SM2 (1R,3R)-trans-Chrysanthemic Acid (Acid Moiety) SM2->Ester Crude Crude Reaction Mixture Ester->Crude Quench Work-up & Extraction Crude->Quench Chroma Flash Column Chromatography Quench->Chroma HPLC Preparative HPLC (Optional, for >99% Purity) Chroma->HPLC QC Purity Analysis (HPLC, LC-MS, GC-MS) Chroma->QC In-process Control Final High-Purity Jasmolin I HPLC->Final Final->QC Final Release

Caption: General workflow for the synthesis and purification of Jasmolin I.

Troubleshooting Guide: Synthesis & Purification

This section addresses common issues encountered during the synthesis of Jasmolin I. The solutions provided are based on established chemical principles and practical laboratory experience.

Problem Area Potential Causes Recommended Solutions & Scientific Rationale
Low Reaction Yield 1. Incomplete esterification. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions (temperature, time). 4. Poor quality of reagents or solvents.1. Optimize Coupling: Use efficient coupling agents like DCC with DMAP or employ tosyl chloride (TsCl) in the presence of a base to drive the esterification to completion.[5] 2. Inert Atmosphere: Jasmolone and Jasmolin I can be sensitive to oxidation. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. 3. Temperature Control: Run the reaction at a controlled temperature (e.g., 0°C to room temperature) to balance reaction rate with stability. Monitor progress using TLC or LC-MS to avoid prolonged reaction times that can lead to side products. 4. Reagent Quality: Use freshly distilled, anhydrous solvents and high-purity starting materials to avoid unwanted side reactions.
Product Impurity 1. Stereochemical isomerization (epimerization). 2. Geometric isomerization of the pentenyl side chain (Z to E). 3. Presence of unreacted starting materials. 4. Contamination with other pyrethrins (if using natural extracts as starting material).1. Mild Conditions: Avoid harsh acidic or basic conditions and high temperatures, which can cause epimerization at the chiral centers. The biological activity of pyrethrins is highly dependent on their specific stereochemistry.[1] 2. Protect from Light: The double bonds in pyrethrins are susceptible to photoisomerization.[2] Protect the reaction and the final product from direct light. 3. Stoichiometry & Monitoring: Use a slight excess of the more valuable starting material and monitor the reaction to ensure the other is fully consumed. 4. Chromatographic Separation: Employ high-resolution flash chromatography or preparative HPLC. Jasmolin I is structurally very similar to Pyrethrin I and Cinerin I, making separation challenging.[1][3]
Difficult Purification 1. Co-elution of structurally similar compounds. 2. Product instability on silica gel. 3. Oily, non-crystalline nature of the product.1. Optimize Chromatography: Screen different solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) for column chromatography to maximize separation. A gradient elution is often necessary. For very high purity, reversed-phase preparative HPLC is recommended. 2. Deactivate Silica: If degradation on silica is suspected, use deactivated (neutral) silica gel or an alternative stationary phase like alumina. 3. Azeotropic Removal: After chromatography, remove residual solvents under high vacuum. Co-evaporation with a low-boiling-point solvent like dichloromethane can help remove higher-boiling-point residues to yield a clean oil.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanism

Q: My final product shows low purity after column chromatography. What are the most likely contaminants and how can I identify them?

A: The most common impurities are unreacted chrysanthemic acid, residual coupling agents (like DCU if using DCC), and geometric isomers. The most challenging impurities, however, are other Type I pyrethrins (Pyrethrin I and Cinerin I) if your jasmolone starting material was not perfectly pure.

To identify these, you must use high-resolution analytical techniques.

  • LC-MS/MS: This is the gold standard for identifying and quantifying pyrethrins.[10][11] It can differentiate between Jasmolin I, Pyrethrin I, and Cinerin I based on their molecular weights and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Using a C18 column with a gradient mobile phase (e.g., acetonitrile/water) and a UV detector can resolve the different pyrethrins.[12][13] Note that Jasmolin I and Pyrethrin I can sometimes co-elute, requiring careful method optimization.[12]

  • Reference Standards: Crucially, you must run certified reference standards for all suspected impurities alongside your sample for positive identification.[3][4]

Troubleshooting_Purity Start Low Purity Jasmolin I Detected Analyze Analyze by LC-MS/MS & HPLC with Reference Standards Start->Analyze Decision1 Major Impurity Identified? Analyze->Decision1 Impurity_SM Unreacted Starting Material (Jasmolone or Acid) Decision1->Impurity_SM Yes (Starting Material) Impurity_Iso Isomers Detected (Geometric or Stereo-) Decision1->Impurity_Iso Yes (Isomers) Impurity_Pyr Other Pyrethrins (Cinerin I, Pyrethrin I) Decision1->Impurity_Pyr Yes (Other Pyrethrins) Sol_SM Re-run Reaction: - Adjust Stoichiometry - Increase Reaction Time Impurity_SM->Sol_SM Sol_Iso Refine Reaction Conditions: - Lower Temperature - Protect from Light Impurity_Iso->Sol_Iso Sol_Pyr Improve Purification: - Optimize Chromatography Gradient - Use Preparative HPLC Impurity_Pyr->Sol_Pyr Check_SM_Purity Verify Purity of Jasmolone Starting Material Sol_Pyr->Check_SM_Purity

Caption: Decision tree for troubleshooting low purity issues in Jasmolin I synthesis.

Q: What is the critical importance of stereochemistry in Jasmolin I synthesis?

A: The insecticidal activity of Jasmolin I is intrinsically linked to its specific stereoisomeric form. The molecule contains three chiral centers and a double bond in the pentenyl side chain that introduces E/Z isomerism.[1] The biologically active form possesses a defined configuration at each of these points.[1][14] Any deviation from the natural stereochemistry can lead to a significant or total loss of biological activity. Therefore, the synthesis must start with enantiopure precursors—specifically (S)-jasmolone and (1R,3R)-trans-chrysanthemic acid—and the reaction conditions must be mild enough to prevent racemization or isomerization.

Purification & Handling

Q: Can you provide a baseline protocol for purifying Jasmolin I using flash column chromatography?

A: Certainly. This protocol assumes a successful esterification reaction followed by a standard aqueous work-up to remove water-soluble byproducts.

Experimental Protocol: Flash Chromatography Purification of Jasmolin I

  • Preparation of the Crude Sample:

    • Ensure your crude product is free of solvent by concentrating it on a rotary evaporator and then placing it under high vacuum for at least 1 hour.

    • Dissolve the crude oil in a minimal amount of dichloromethane or toluene.

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude oil) to this solution and concentrate it again until you have a dry, free-flowing powder. This "dry loading" technique generally results in better separation.

  • Column Packing:

    • Select a column size appropriate for your sample mass (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using a slurry method with your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the column bed is well-compacted and free of air bubbles.

  • Loading and Elution:

    • Carefully add your dry-loaded sample to the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). A slow, shallow gradient is key to separating the closely related pyrethrins. For example, you might increase to 95:5, then 90:10 Hexane:Ethyl Acetate over many column volumes.

    • Collect fractions continuously and monitor them by TLC, staining with a permanganate dip (which visualizes double bonds).

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC or HPLC to identify those containing pure Jasmolin I.

    • Pool the pure fractions and concentrate them under reduced pressure.

    • Place the resulting purified oil under high vacuum to remove all traces of solvent. The final product should be a viscous, pale yellow oil.

Q: How should I properly store high-purity Jasmolin I to prevent degradation?

A: Jasmolin I, like other pyrethrins, is sensitive to environmental factors.[2] Improper storage will lead to degradation and a loss of purity over time.

  • Temperature: Store at or below -15°C.[15]

  • Light: Protect from light by storing in an amber glass vial or by wrapping the vial in aluminum foil.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Purity: Store as a neat oil or in a non-polar, anhydrous solvent if necessary for future use. Avoid protic or acidic solvents.

By implementing these troubleshooting strategies and adhering to rigorous purification and handling protocols, you can significantly refine your synthesis to achieve consistently high-purity Jasmolin I for your research and development needs.

References

  • Li, W., Zhou, F., & Pichersky, E. (2018). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. Plant Physiology. Available at: [Link]

  • Matsuda, K., & Yamakawa, T. (2024). Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. Trends in Plant Science. Available at: [Link]

  • AERU, University of Hertfordshire. Pyrethrins (jasmolin I). Available at: [Link]

  • Matsuda, K. (2020). Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction. ResearchGate. Available at: [Link]

  • Li, J., et al. (2024). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Li, W., et al. (2019). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. Plant Physiology. Available at: [Link]

  • Lybrand, D. (2019). Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite. Plant Physiology. Available at: [Link]

  • Burt, T. M., & Coates, R. M. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions. Google Patents.
  • Pichersky, E., et al. (2020). How Plants Synthesize Pyrethrins: Safe and Biodegradable Insecticides. ResearchGate. Available at: [Link]

  • Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). DER - Pyrethrins in Water - MRID 50475402. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. Available at: [Link]

  • Peruga, A., et al. (2014). Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). A sensitive and selective method for the determination of pyrethrin residues in highland barley (kernel, stem, and root) and soil in the Qinghai Plateau by liquid chromatography (LC-MS/MS). Arabian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Jasmolin I. PubChem Compound Summary for CID 12304687. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II. Available at: [Link]

  • Li, W., et al. (2018). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. ResearchGate. Available at: [Link]

  • Li, W., et al. (2019). (PDF) Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing Jasmolin I Field Application through Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals dedicated to improving the field efficacy of Jasmolin I, a potent natural insecticide derived from Chrysanthemum cinerariifolium.[1] As a key component of pyrethrum extract, Jasmolin I offers a valuable, eco-friendly alternative to synthetic pesticides. However, its inherent instability, particularly its susceptibility to degradation by ultraviolet (UV) light and hydrolysis, presents significant challenges for field applications.[1]

This guide provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the development of robust Jasmolin I delivery systems. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your formulation development.

Part 1: Troubleshooting Common Formulation and Application Issues

This section addresses prevalent problems encountered during the formulation and field application of Jasmolin I, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting/Solution(s)
Rapid loss of insecticidal activity in the field. Photodegradation: Jasmolin I, like other pyrethrins, is highly susceptible to degradation by UV radiation from sunlight. The half-life of pyrethrins in agricultural settings can be as short as 2 hours to 2 days.[2]Incorporate UV Protectants: Add UV-absorbing compounds to your formulation. Lignin-based materials and other UV blockers can be effective.[3] Encapsulation: Encase Jasmolin I in a protective polymer shell (micro or nanoencapsulation) to shield it from UV exposure.[4][5]
Hydrolysis: The ester linkage in the Jasmolin I molecule is prone to hydrolysis, especially in alkaline conditions (high pH).pH Optimization: Buffer your formulation to a slightly acidic or neutral pH to minimize hydrolytic degradation. Formulation Type: Consider water-free formulations or emulsions with a stable internal phase.
Poor adhesion of spray to plant surfaces (runoff). High Surface Tension: Aqueous spray solutions can bead up on waxy leaf surfaces and roll off, leading to poor coverage.Add a Surfactant/Wetting Agent: Non-ionic surfactants are commonly used to reduce surface tension, allowing droplets to spread more evenly across the leaf surface.[6] Incorporate a Sticking Agent: Adjuvants like oils can improve the adhesion of the formulation to the foliage.
Inconsistent pest control efficacy. Uneven Spray Deposition: Poor spray characteristics can lead to inadequate coverage of the target pest's habitat.Optimize Droplet Size: Use deposition adjuvants to increase the average droplet size, reducing drift and improving canopy penetration.[6][7] Improve Spreading: Utilize spreader adjuvants to ensure a uniform film of the insecticide over the treated area.
Low Bioavailability: The active ingredient may not be effectively penetrating the insect cuticle.Use Penetrating Adjuvants: Crop oil concentrates and methylated seed oils can enhance the penetration of Jasmolin I through the insect's outer shell.[6]
Formulation instability (phase separation, precipitation). Incompatible Components: The active ingredient, adjuvants, and carrier solvents may not be compatible, leading to physical instability.Compatibility Testing: Always perform a jar test before tank mixing to ensure all components are compatible. Emulsifier Selection: For emulsifiable concentrates (ECs) or nanoemulsions, select an emulsifier or surfactant system that provides long-term stability.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the development of Jasmolin I delivery systems.

1. Q: What is the primary cause of Jasmolin I degradation in the field?

A: The most significant factor is photodegradation caused by UV radiation in sunlight.[2] Jasmolin I's complex structure is sensitive to UV rays, which break it down into inactive compounds, leading to a rapid loss of insecticidal activity. Hydrolysis of its ester bond is another key degradation pathway.

2. Q: How can I protect Jasmolin I from UV degradation?

A: There are two main strategies. Firstly, incorporating UV protectants into your formulation can absorb or block harmful UV radiation.[3] Secondly, microencapsulation or nanoencapsulation provides a physical barrier, shielding the Jasmolin I molecule from direct exposure to sunlight.[4][5]

3. Q: What type of adjuvant is most important for improving Jasmolin I spray application?

A: For aqueous spray applications, a non-ionic surfactant is crucial.[6] It reduces the surface tension of water, allowing the spray to spread evenly over waxy plant surfaces instead of beading up and rolling off. This ensures better coverage and contact with the target pest.

4. Q: What is the benefit of a controlled-release formulation for Jasmolin I?

A: A controlled-release system, such as microcapsules, can prolong the insecticidal effect of Jasmolin I in the field.[5][8] By slowly releasing the active ingredient over time, it compensates for degradation and reduces the need for frequent reapplication.[4]

5. Q: How do I choose the right polymer for microencapsulating Jasmolin I?

A: The choice of polymer depends on the desired release mechanism and environmental conditions. Biodegradable polymers like polylactic acid (PLA) are an environmentally friendly option.[5] The polymer wall should be designed to be permeable to Jasmolin I at a controlled rate and offer protection against UV light and hydrolysis. The ratio of the core material (Jasmolin I) to the wall material will also influence the release rate.[9]

6. Q: Can I create a nano-formulation of Jasmolin I in my lab?

A: Yes, nanoemulsions are a promising approach to improve the stability and bioavailability of botanical insecticides.[1] They can be prepared using high-energy methods like ultrasonication or high-pressure homogenization, or low-energy methods based on the self-assembly of surfactants.[10][11][12]

7. Q: How can I test the stability of my Jasmolin I formulation?

A: The most common method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector.[13][14][15][16] You would store your formulation under specific conditions (e.g., exposure to UV light, elevated temperature) and periodically measure the concentration of Jasmolin I to determine its degradation rate.[15]

8. Q: What is a simple way to test the insecticidal efficacy of my formulation?

A: A leaf-dip bioassay is a standard laboratory method.[17][18] In this method, leaves are dipped in different concentrations of your formulation, allowed to dry, and then infested with a target insect like aphids. Mortality is assessed at set time points to determine the lethal concentration (e.g., LC50).[19]

Part 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments in developing and evaluating Jasmolin I delivery systems.

Protocol 1: Preparation of a Jasmolin I Nanoemulsion via Low-Energy Method

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion, a promising delivery system for enhancing the stability and bioavailability of Jasmolin I.

Rationale: Nanoemulsions increase the surface area of the active ingredient, which can improve its efficacy and stability. The small droplet size also enhances penetration through the insect cuticle.

Materials:

  • Jasmolin I standard

  • Carrier oil (e.g., methylated seed oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., ethanol)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare the Oil Phase: Dissolve a known concentration of Jasmolin I in the carrier oil.

  • Prepare the Aqueous Phase: In a separate container, dissolve the surfactant and co-surfactant in deionized water.

  • Titration and Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer. The formation of a clear or translucent liquid indicates the formation of a nanoemulsion.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Analyze the nanoemulsion using a dynamic light scattering (DLS) instrument. Aim for a droplet size below 200 nm and a PDI below 0.3 for a stable formulation.

    • Zeta Potential: Measure the zeta potential to assess the stability of the emulsion. A value greater than |30| mV suggests good stability.

Diagram of Nanoemulsion Preparation Workflow:

Nanoemulsion_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Jasmolin Jasmolin I MixOil Dissolve Jasmolin I in Carrier Oil Jasmolin->MixOil CarrierOil Carrier Oil CarrierOil->MixOil Titration Titrate Oil Phase into Aqueous Phase with Stirring MixOil->Titration Surfactant Surfactant MixAqueous Dissolve Surfactants in Water Surfactant->MixAqueous CoSurfactant Co-surfactant CoSurfactant->MixAqueous Water Deionized Water Water->MixAqueous MixAqueous->Titration Nanoemulsion Nanoemulsion Formation Titration->Nanoemulsion Characterization Characterize: - Droplet Size - PDI - Zeta Potential Nanoemulsion->Characterization

Caption: Workflow for preparing a Jasmolin I nanoemulsion.

Protocol 2: Stability Testing of Jasmolin I Formulations using HPLC

This protocol outlines a method to quantify the degradation of Jasmolin I in a formulation over time when exposed to environmental stressors.

Rationale: A quantitative assessment of stability is essential for comparing different formulations and predicting their shelf-life and field performance. HPLC is a precise and reliable method for this purpose.[13][14][15][16]

Materials and Equipment:

  • Jasmolin I formulation

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile and water mixture)

  • Jasmolin I analytical standard

  • Volumetric flasks and pipettes

  • UV light chamber or access to direct sunlight

  • Temperature-controlled incubator

Procedure:

  • Prepare a Calibration Curve: Prepare a series of Jasmolin I standard solutions of known concentrations. Inject each standard into the HPLC and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Preparation: At time zero (t=0), take an aliquot of your Jasmolin I formulation and dilute it to a concentration within the range of your calibration curve.

  • Exposure to Stressors:

    • Photostability: Place a sample of your formulation in a quartz vial and expose it to a controlled UV light source or direct sunlight for a set period.

    • Thermal Stability: Place a sample of your formulation in a temperature-controlled incubator at an elevated temperature (e.g., 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the stressed sample, dilute it as in step 2, and inject it into the HPLC.

  • Quantification: Determine the concentration of Jasmolin I in your samples at each time point by comparing the peak areas to the calibration curve.

  • Data Analysis: Plot the concentration of Jasmolin I as a function of time. This data can be used to calculate the degradation rate and half-life (t½) of Jasmolin I in your formulation.

Diagram of Stability Testing Workflow:

Stability_Testing_Workflow Start Start: Jasmolin I Formulation TimeZero t=0 Analyze Initial Concentration Start->TimeZero PrepareStandards Prepare Jasmolin I Standard Solutions CalibrationCurve Generate HPLC Calibration Curve PrepareStandards->CalibrationCurve ExposeUV Expose to UV Light TimeZero->ExposeUV ExposeTemp Expose to Elevated Temperature TimeZero->ExposeTemp TimePoints Analyze at Time Intervals (t=x) ExposeUV->TimePoints ExposeTemp->TimePoints DataAnalysis Calculate Degradation Rate and Half-life TimePoints->DataAnalysis

Caption: Workflow for assessing the stability of Jasmolin I formulations.

Protocol 3: Leaf-Dip Bioassay for Insecticidal Efficacy

This protocol details a standard laboratory method for evaluating the toxicity of a Jasmolin I formulation against a common pest, such as aphids.

Rationale: A standardized bioassay is necessary to determine the lethal concentration of a formulation and to compare the efficacy of different delivery systems.

Materials:

  • Jasmolin I formulation

  • Host plants (e.g., fava bean or cabbage seedlings)

  • Target insects (e.g., aphids, Aphis fabae)

  • Petri dishes

  • Agar

  • Fine paintbrush

  • Distilled water

  • Wetting agent (optional)

Procedure:

  • Prepare Test Solutions: Create a series of dilutions of your Jasmolin I formulation in distilled water. Include a control treatment with only distilled water (and the same concentration of any adjuvants used in the formulation).

  • Leaf Disc Preparation: Cut leaf discs from healthy, untreated host plants.

  • Dipping: Dip each leaf disc into a test solution for a set time (e.g., 10 seconds) with gentle agitation.[19]

  • Drying: Place the dipped leaf discs on a clean, non-absorbent surface to air dry.

  • Petri Dish Setup: Prepare petri dishes with a layer of agar at the bottom to maintain leaf turgidity. Place one dried leaf disc in each petri dish.

  • Insect Infestation: Using a fine paintbrush, carefully transfer a known number of insects (e.g., 10-20 adult aphids) onto each leaf disc.

  • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead insects in each petri dish. An insect is considered dead if it is immobile or unable to right itself when gently prodded.[20]

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values.[19]

Diagram of Bioassay Workflow:

Bioassay_Workflow Start Prepare Serial Dilutions of Jasmolin I Formulation LeafDip Dip Leaf Discs in Test Solutions Start->LeafDip DryLeaves Air Dry Leaf Discs LeafDip->DryLeaves Infest Infest Leaf Discs with Insects DryLeaves->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Assess Assess Mortality at 24, 48, 72 hours Incubate->Assess Analyze Calculate LC50/LC90 using Probit Analysis Assess->Analyze

Caption: Workflow for conducting a leaf-dip bioassay.

References

  • Abo-El-Saad, M. M., et al. (2011). New and simple bioassay method for monitoring pesticide toxicity in aphid species. Journal of King Saud University - Science, 23(1), 57-62.
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  • Li, Y., et al. (2023). Preparation, Characterization, and Bioactivity Evaluation of Lambda-Cyhalothrin Microcapsules for Slow-Controlled Release System. ACS Omega, 8(3), 3249-3257.
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  • Sari, N. M., et al. (2020). Microencapsulation of Cypermethrin Via Interfacial Polymerization for Controlled Release Application.
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  • Antonious, G. F., et al. (2019). Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II.
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Validation & Comparative

A Comparative Guide to the Insecticidal Efficacy of Natural vs. Synthetic Jasmolin I

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Jasmolin I is one of the six esters that constitute pyrethrum, a natural insecticide extracted from the flowers of Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium)[1][2]. These compounds, collectively known as pyrethrins, are potent neurotoxins in insects and have been used for centuries for pest control[1][2]. The advent of modern organic chemistry has enabled the synthesis of pyrethrins, including Jasmolin I, offering a potentially more consistent and scalable alternative to natural extraction[3]. This guide provides a comprehensive framework for validating and comparing the insecticidal activity of synthetically derived Jasmolin I against its natural counterpart. We will delve into the underlying scientific principles, present a rigorous experimental design, and discuss the potential factors that can influence efficacy.

Chemical Profiles: Natural vs. Synthetic Jasmolin I

Natural Jasmolin I:

Natural Jasmolin I is obtained through the extraction and purification of pyrethrum from chrysanthemum flowers[4]. The crude extract, known as pyrethrum, is a complex mixture of six insecticidal esters: Pyrethrin I, Pyrethrin II, Cinerin I, Cinerin II, Jasmolin I, and Jasmolin II[5][6]. The relative concentrations of these components can vary depending on factors such as the plant's growing conditions and harvesting time[7]. This inherent variability can be a drawback for applications requiring high precision. Furthermore, the presence of other pyrethrins can lead to synergistic effects, where the combined insecticidal activity is greater than the sum of the individual components[8].

Synthetic Jasmolin I:

The chemical synthesis of Jasmolin I allows for the production of a highly pure, single-isomer compound[3][9]. This eliminates the variability associated with natural extracts and provides a consistent active ingredient for formulation. However, the synthetic process may introduce impurities that are not present in the natural product, which could potentially affect its biological activity. The stereochemistry of the synthetic molecule is also a critical factor, as different stereoisomers can exhibit varying levels of insecticidal potency[4][10].

Mechanism of Action

Both natural and synthetic Jasmolin I share the same primary mode of action. They are neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects[4][11][12]. By binding to these channels, they prolong the open state, leading to repetitive nerve discharges, paralysis, and ultimately, death of the insect[11][13]. This mechanism is highly effective against a broad spectrum of insect pests[4].

Mechanism_of_Action cluster_neuron Insect Neuron Membrane Na_Channel_Closed Voltage-Gated Sodium Channel (Closed) Na_Channel_Open Sodium Channel (Open) Prolonged by Jasmolin I Na_Channel_Closed->Na_Channel_Open Opens Channel Repetitive_Discharges Repetitive Nerve Discharges Na_Channel_Open->Repetitive_Discharges Continuous Na+ Influx Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel_Closed Depolarization Jasmolin_I Jasmolin I Jasmolin_I->Na_Channel_Open Binds & Prevents Closure Paralysis_Death Paralysis & Death Repetitive_Discharges->Paralysis_Death

Caption: Mechanism of Jasmolin I neurotoxicity in insects.

Experimental Design for Comparative Efficacy

To objectively compare the insecticidal activity of natural and synthetic Jasmolin I, a well-controlled bioassay is essential. The following protocol outlines a topical application bioassay, a method that ensures precise dosing of individual insects, leading to reliable and reproducible data[14][15][16].

Objective

To determine and compare the median lethal dose (LD50) of natural and synthetic Jasmolin I against a representative insect species. The LD50 is the dose required to kill 50% of a test population and is a standard measure of acute toxicity[17][18].

Materials
  • Test Insects: Aedes aegypti (yellow fever mosquito), 3-5 day old non-blood-fed adult females. A susceptible laboratory strain should be used to ensure consistent results.

  • Natural Jasmolin I: A commercially available, high-purity pyrethrum extract with a certified concentration of Jasmolin I.

  • Synthetic Jasmolin I: A high-purity (>98%) synthetic standard of Jasmolin I.

  • Solvent: High-purity acetone.

  • Equipment: Micro-applicator, CO2 source for anesthesia, holding cages, petri dishes, fine-point paintbrushes.

Experimental Protocol
  • Preparation of Dosing Solutions:

    • Create a stock solution of both natural and synthetic Jasmolin I in acetone.

    • Perform serial dilutions to create a range of at least five concentrations that are expected to produce mortality between 10% and 90%.[19] A preliminary range-finding study may be necessary.

    • Prepare a solvent-only control (acetone).

  • Insect Handling and Dosing:

    • Anesthetize a batch of 20-25 mosquitoes with a brief exposure to CO2.

    • Using the micro-applicator, apply a 0.1 µL droplet of the dosing solution to the dorsal thorax of each mosquito.[20]

    • Treat at least three replicates for each concentration and the control.

  • Post-Treatment Observation:

    • Place the treated mosquitoes in clean holding cages with access to a 10% sucrose solution.

    • Maintain the cages under controlled conditions (e.g., 27°C ± 2°C and 80% ± 10% relative humidity).

    • Record mortality at 24 hours post-treatment. Mosquitoes unable to stand or fly when gently prodded are considered moribund and counted as dead.

Data Analysis
  • Correct the observed mortality for any control mortality using Abbott's formula.

  • Perform a probit analysis on the dose-response data to calculate the LD50 value and its 95% confidence intervals for both natural and synthetic Jasmolin I.

  • The LD50 values can then be statistically compared. If the 95% confidence intervals do not overlap, the difference in toxicity is considered statistically significant.

Experimental_Workflow Start Start: Acquire Compounds Prep_Solutions Prepare Stock & Serial Dilutions of Jasmolin I (Natural & Synthetic) Start->Prep_Solutions Topical_Application Topical Application of 0.1 µL Dose to Thorax Prep_Solutions->Topical_Application Anesthetize Anesthetize Test Insects (e.g., Aedes aegypti) Anesthetize->Topical_Application Incubate Incubate Under Controlled Conditions (24 hours) Topical_Application->Incubate Record_Mortality Record Mortality Data Incubate->Record_Mortality Data_Analysis Data Analysis: - Abbott's Correction - Probit Analysis Record_Mortality->Data_Analysis Calculate_LD50 Calculate LD50 and 95% Confidence Intervals Data_Analysis->Calculate_LD50 Compare Compare LD50 Values (Natural vs. Synthetic) Calculate_LD50->Compare End End: Conclude Efficacy Compare->End

Caption: Workflow for comparing insecticide efficacy.

Data Presentation and Interpretation

The results of the comparative bioassay should be summarized in a clear and concise table.

CompoundLD50 (ng/insect)95% Confidence Interval
Natural Jasmolin I1.20.9 - 1.5
Synthetic Jasmolin I1.10.8 - 1.4
Hypothetical Data

In this hypothetical example, the 95% confidence intervals for the LD50 values of natural and synthetic Jasmolin I overlap. This would suggest that there is no statistically significant difference in their insecticidal activity against Aedes aegypti under these experimental conditions.

Discussion and Field-Proven Insights

While a direct comparison of pure compounds is crucial, it is important to consider factors that may influence performance in real-world applications.

  • Synergistic Effects in Natural Extracts: Natural pyrethrum contains a mixture of six insecticidal esters[5]. These compounds can act synergistically, potentially making the natural extract more potent than any single component on its own[8]. This is a key consideration when evaluating the performance of a single synthetic compound versus a multi-component natural product.

  • Purity and Isomeric Composition: The insecticidal activity of pyrethrins is highly dependent on their stereochemistry[4][10]. Synthetic routes may produce a racemic mixture of isomers, some of which may have lower activity than the naturally occurring isomer. Therefore, the isomeric purity of the synthetic Jasmolin I is a critical parameter.

  • Formulation and Stability: Both natural and synthetic pyrethrins are susceptible to degradation by UV light and heat[21]. Formulations often include stabilizers and synergists, such as piperonyl butoxide (PBO), to enhance their stability and efficacy[1][22]. The performance of the final formulated product will depend on these additional components.

Conclusion

The validation of synthetic Jasmolin I as a viable alternative to its natural counterpart requires a rigorous and multi-faceted approach. While the direct insecticidal activity of the pure compounds may be comparable, factors such as synergistic effects in natural extracts, isomeric purity of the synthetic product, and the final formulation must be carefully considered. The experimental framework provided in this guide offers a robust methodology for generating the critical data needed to make an informed assessment. Ultimately, the choice between natural and synthetic Jasmolin I will depend on a balance of efficacy, consistency, scalability, and cost-effectiveness for the intended application.

References

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A Comparative Analysis of Jasmolin I with Pyrethrin I and Cinerin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of natural insecticides, the pyrethrins, extracted from the flowers of Chrysanthemum cinerariifolium, represent a cornerstone of pest control research and development. This guide provides a detailed comparative analysis of Jasmolin I, a lesser-discussed constituent, with its more prominent counterparts, Pyrethrin I and Cinerin I. By examining their structural nuances, insecticidal efficacy, and physicochemical properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform future innovations in pest management.

Structural Comparison: Subtle Differences with Significant Implications

Jasmolin I, Pyrethrin I, and Cinerin I are all esters of chrysanthemic acid, categorizing them as "Type I" pyrethrins.[1][2] Their shared core structure is responsible for their insecticidal properties. However, the variation lies in the side chain of the rethrolone alcohol moiety, a distinction that influences their biological activity and physical characteristics.

  • Pyrethrin I possesses a penta-2,4-dienyl side chain, featuring two double bonds.[3]

  • Cinerin I has a but-2-enyl side chain, with one double bond.[4]

  • Jasmolin I is characterized by a pent-2-enyl side chain, also with one double bond.[5]

These subtle differences in the length and saturation of the side chain have a direct impact on the molecule's interaction with the target site in insects.

Caption: Structural relationship of Jasmolin I, Pyrethrin I, and Cinerin I.

Mechanism of Action: A Shared Neurotoxic Pathway

All three pyrethrins—Jasmolin I, Pyrethrin I, and Cinerin I—exert their insecticidal effects through a common mechanism of action: modulation of voltage-gated sodium channels in the nerve cells of insects.[6][7] By binding to these channels, they prolong their open state, leading to a persistent influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing hyperexcitation, paralysis, and ultimately, the death of the insect.

Pyrethrin Mechanism of Action Pyrethrin Jasmolin I / Pyrethrin I / Cinerin I SodiumChannel Voltage-Gated Sodium Channel Pyrethrin->SodiumChannel Binds to ProlongedOpening Prolonged Channel Opening SodiumChannel->ProlongedOpening Causes NaInflux Increased Na+ Influx ProlongedOpening->NaInflux Hyperexcitation Nerve Hyperexcitation NaInflux->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: The neurotoxic mechanism of action for Type I pyrethrins.

Comparative Analysis of Physicochemical and Insecticidal Properties

A direct, side-by-side comparison of Jasmolin I, Pyrethrin I, and Cinerin I reveals important distinctions in their physical behavior and biological potency. The following table summarizes key parameters based on available data.

PropertyJasmolin IPyrethrin ICinerin I
Molecular Formula C21H30O3[8]C21H28O3C20H28O3
Molecular Weight ( g/mol ) 330.5[8]328.4316.4
Volatility (from soil) Low; Estimated half-life of 1.8 to 2.7 days[9][10]Low; Estimated half-life of 1.8 to 2.7 days[9][10]Low; Estimated half-life of 1.8 to 2.7 days[9][10]
Photodegradation Susceptible to rapid degradation in sunlight[5]Susceptible to rapid degradation in sunlight; half-life of hours to 2 days in agricultural settings[11]Susceptible to rapid degradation in sunlight[4]

Insecticidal Activity:

While comprehensive, directly comparative LD50 data for all three compounds against a single insect species under identical conditions is scarce in publicly available literature, the general understanding is that Pyrethrin I is the most potent of the Type I pyrethrins, followed by Cinerin I, with Jasmolin I generally considered to be of lower, though still significant, insecticidal activity. The higher degree of unsaturation in the side chain of Pyrethrin I is often correlated with its increased potency.

Experimental Protocols

To facilitate further research and direct comparison, the following section outlines standardized methodologies for the analysis and evaluation of these pyrethrins.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a robust method for the separation and quantification of Jasmolin I, Pyrethrin I, and Cinerin I.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for Jasmolin I, Pyrethrin I, and Cinerin I

  • Sample extracts dissolved in the mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare individual stock solutions of Jasmolin I, Pyrethrin I, and Cinerin I in acetonitrile (e.g., 1000 µg/mL). From these, prepare a mixed working standard solution and a series of calibration standards by serial dilution with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 225 nm

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample extracts. Identify and quantify the peaks based on the retention times and calibration curves of the reference standards.

Caption: Workflow for the HPLC-UV analysis of pyrethrins.

Insecticidal Bioassay: Topical Application

This method, adapted from established protocols such as those outlined by the OECD, determines the contact toxicity (LD50) of the individual pyrethrins against a model insect like the housefly (Musca domestica).[12][13]

Materials:

  • Susceptible strain of adult houseflies (3-5 days old)

  • Microsyringe or automated microapplicator

  • Acetone (analytical grade)

  • Jasmolin I, Pyrethrin I, and Cinerin I reference standards

  • Holding cages with food and water

  • Carbon dioxide for anesthetization

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions for each pyrethrin in acetone. The concentration range should be chosen to produce mortality between 10% and 90%. A control group receiving only acetone should be included.

  • Anesthetization: Briefly anesthetize the houseflies using carbon dioxide.

  • Topical Application: Using a microsyringe, apply a precise volume (e.g., 1 µL) of each dosing solution to the dorsal thorax of each anesthetized fly.

  • Observation: Place the treated flies in holding cages with access to food and water. Record mortality at 24 and 48 hours post-treatment.

  • Data Analysis: Calculate the LD50 values and their 95% confidence intervals using probit analysis.

Conclusion and Future Directions

This guide provides a foundational comparison of Jasmolin I with Pyrethrin I and Cinerin I, highlighting the critical role of subtle structural variations in determining their physicochemical properties and insecticidal efficacy. While Pyrethrin I is recognized for its superior potency, a comprehensive understanding of all pyrethrin constituents is vital for the development of optimized and sustainable insect control strategies.

Future research should focus on obtaining direct, comparative toxicological data for all six natural pyrethrins against a wider range of insect pests. Furthermore, investigations into the synergistic and antagonistic interactions between these compounds within the natural pyrethrum extract could unveil novel approaches to enhance insecticidal activity and manage resistance. The detailed protocols provided herein offer a standardized framework for researchers to contribute to this critical area of study.

References

  • AERU. (n.d.). Pyrethrins (jasmolin I). University of Hertfordshire. Retrieved from [Link]

  • PubChem. (n.d.). Pyrethrin I. National Center for Biotechnology Information. Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Mougin, C., & Polge, N. (1982). Quantitative Analysis of the Pyrethrins by HPLC.
  • Angioni, A., Dedola, F., Minelli, E. V., Barra, A., Cabras, P., & Caboni, P. (2005). Residues and half-life times of pyrethrins on peaches after field treatments. Journal of Agricultural and Food Chemistry, 53(10), 4059–4063.
  • ResearchGate. (n.d.). Half-lives and 90%-degradation of 1 in water-sediment and photodegradation studies. Retrieved from [Link]

  • Gerry, A. C., & Zhang, D. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Medical Entomology, 57(6), 1643–1653.
  • Ulbrich, K., & Schulte, S. (2013). The OECD guidelines for the testing of chemicals and pesticides. Methods in Molecular Biology, 947, 37–56.
  • JoVE. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry. (2003). Potential for Human Exposure. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid analysis of pyrethroids in whole urine by high-performance liquid chromatography using a monolithic column and off-line preconcentration in a restricted access material cartridge. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrethroid Insecticides: An analysis of use patterns, distributions, potential toxicity and fate in the Sacramento-San Joaquin Delta and Central Valley. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. Retrieved from [Link]

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  • ResearchGate. (n.d.). Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Relevance to Public Health. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structural formulas of pyrethrin i, pyrethrin ii, cinerin i, cinerin ii, jasmolin i and jasmolin ii. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Photodegradation of some insecticide residues. Retrieved from [Link]

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  • MDPI. (2022). Accumulation Patterns of Six Pyrethrin Compounds across the Flower Developmental Stages—Comparative Analysis in Six Natural Dalmatian Pyrethrum Populations. Retrieved from [Link]

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Sources

A Comparative Guide to the Efficacy of Jasmolin I and Synthetic Pyrethroids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the insecticidal efficacy of Jasmolin I, a natural pyrethrin, and modern synthetic pyrethroids. It is intended for researchers, scientists, and professionals in drug development and pest management who require a nuanced understanding of these compounds, supported by experimental data and methodologies.

Executive Summary

Natural pyrethrins, such as Jasmolin I, are lauded for their rapid knockdown of insects and low mammalian toxicity. However, their environmental instability has driven the development of synthetic pyrethroids, which offer enhanced potency and persistence. This guide dissects the trade-offs between these two classes of insecticides, examining their mechanisms of action, comparative potency, metabolic resistance pathways, and the experimental protocols required for their evaluation. While synthetic pyrethroids are chemically engineered for superior stability and toxicity to insects, this has also led to widespread resistance.[1][2][3][4] Jasmolin I, as a component of the multi-ester natural pyrethrum, contributes to a complex insecticidal action that may present a more challenging resistance profile for insects to overcome.[4][5]

Molecular and Mechanistic Overview

Chemical Structures: Nature vs. Synthesis

Natural pyrethrum is an extract from the flowers of Chrysanthemum cinerariifolium containing six insecticidal esters: Pyrethrin I and II, Cinerin I and II, and Jasmolin I and II.[5][6][7] Jasmolin I is an ester of chrysanthemic acid and jasmolone.[1]

Synthetic pyrethroids are analogues of these natural esters, modified to enhance their stability, particularly against UV light, and to increase their insecticidal potency.[1][2][8] They are broadly classified into two types:

  • Type I Pyrethroids (e.g., Permethrin): Lack an α-cyano group and primarily induce repetitive nerve firing.[1][9]

  • Type II Pyrethroids (e.g., Deltamethrin, Cypermethrin): Contain an α-cyano group, which significantly increases their potency and causes a more persistent nerve depolarization.[1][9]

FeatureJasmolin I (Natural Pyrethrin)Permethrin (Type I Pyrethroid)Deltamethrin (Type II Pyrethroid)
Origin Natural (from C. cinerariifolium)[10]SyntheticSynthetic
α-Cyano Group AbsentAbsentPresent
Photostability Low; rapidly degrades in sunlight.[1][11][12]Moderate; chlorinated to increase stability.[1]High; structurally modified for persistence.[2]
Environmental Persistence Low; biodegrades within hours to days.[1][12]Moderate to high; can persist for days to months.[1]High; can persist in soil and aquatic environments.[1]
Shared Mechanism of Action: Sodium Channel Modulation

Both Jasmolin I and synthetic pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[10][13][14][15] By binding to the open state of the channel, they prevent its closure, leading to a prolonged influx of sodium ions.[13] This action causes repetitive nerve firing, which progresses to paralysis (known as "knockdown") and eventual death of the insect.[13][14]

Type II pyrethroids, due to the α-cyano group, induce a much longer delay in channel closing compared to Type I pyrethroids and natural pyrethrins, which accounts for their greater toxicity.[9]

cluster_membrane Axonal Membrane VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Action Potential (Na+ Influx) VGSC_open->VGSC_closed Repolarization VGSC_blocked VGSC (Blocked Open) VGSC_open->VGSC_blocked Paralysis Paralysis & Death VGSC_blocked->Paralysis Prolonged Na+ Influx (Hyperexcitation) Insecticide Pyrethrin / Pyrethroid Insecticide->VGSC_open Binds to open channel

Caption: Mechanism of action for pyrethrins and pyrethroids.

Comparative Efficacy: A Data-Driven Analysis

Direct, isolated efficacy data for Jasmolin I is scarce as it is almost always used within the natural pyrethrum extract. The data presented here compares the efficacy of the total pyrethrin mixture and representative synthetic pyrethroids against the house fly, Musca domestica, a common model organism for insecticide testing.

Potency and Lethal Dose (LD50)

The median lethal dose (LD50) is a standard measure of acute toxicity, representing the dose required to kill 50% of a test population. It is typically measured in micrograms (µg) per insect via topical application. A lower LD50 value indicates higher toxicity.

CompoundTypeTarget SpeciesLD50 (µ g/fly )Source(s)
Pyrethrins (Natural Mix) NaturalMusca domestica (Susceptible)~0.3-0.6General literature consensus
Permethrin Type I SyntheticMusca domestica (Susceptible)~0.02-0.04[16]
Cypermethrin Type II SyntheticMusca domestica (Susceptible)~0.0223[17]
Deltamethrin Type II SyntheticMusca domestica (Susceptible)~0.0185[17]

Note: LD50 values can vary significantly between insect strains (susceptible vs. resistant), testing conditions, and laboratories.

Analysis : Synthetic pyrethroids, particularly Type II compounds like Deltamethrin, are significantly more potent than the natural pyrethrin mix.[17] Their chemical modifications have successfully enhanced their intrinsic toxicity to insects by orders of magnitude.

Knockdown Speed vs. Residual Activity

A key advantage of natural pyrethrins is their rapid knockdown effect .[12][14] They quickly paralyze insects upon contact. However, this is offset by their poor residual activity due to rapid degradation by UV light and environmental factors.[4][11][12]

Synthetic pyrethroids were engineered specifically to overcome this limitation.[1][2] Their enhanced stability provides longer-lasting control, a critical feature for agricultural applications and residual surface sprays.[4] However, this increased environmental persistence also raises concerns about impacts on non-target organisms.[1]

The Challenge of Insecticide Resistance

The continuous and widespread use of pyrethroids has imposed strong selective pressure on insect populations, leading to the evolution of resistance.[1] Two primary mechanisms are responsible:

  • Target-Site Insensitivity (kdr) : Point mutations in the gene encoding the voltage-gated sodium channel reduce the binding affinity of pyrethroids.[18][19][20][21] The most common mutation is L1014F, often referred to as "knockdown resistance" (kdr).[19][20]

  • Metabolic Resistance : Insects evolve enhanced abilities to detoxify the insecticide before it reaches the target site. This is primarily mediated by three enzyme families: Cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).[20][21]

Often, these mechanisms coexist in a single insect population, conferring high levels of resistance.[19][22] Synergists like Piperonyl Butoxide (PBO) can be added to formulations to inhibit P450 enzymes, thereby increasing the efficacy of the pyrethroid against certain resistant populations.[1][13]

cluster_insect Insect cluster_cuticle Cuticle cluster_nervous_system Nervous System cluster_detox Detoxification Pyrethroid_Ext External Pyrethroid Pyrethroid_Int Internal Pyrethroid Pyrethroid_Ext->Pyrethroid_Int Penetration VGSC_Mutated Mutated VGSC (kdr) Pyrethroid_Int->VGSC_Mutated Target-Site Resistance P450 P450s, Esterases, GSTs Pyrethroid_Int->P450 Metabolic Resistance VGSC_Normal Normal VGSC VGSC_Mutated->Pyrethroid_Int Reduced Binding Metabolites Harmless Metabolites P450->Metabolites Detoxification

Caption: The two primary mechanisms of pyrethroid resistance in insects.

Experimental Protocol: Topical Application Bioassay

To quantitatively compare the efficacy of insecticides like Jasmolin I and synthetic pyrethroids, the topical application bioassay is a gold standard method.[23][24] This protocol ensures a precise dose is delivered to each insect, minimizing variability and allowing for the calculation of accurate dose-response curves and LD50 values.[24][25][26]

Objective

To determine the median lethal dose (LD50) of an insecticide against a target insect species (e.g., Musca domestica).

Materials
  • Technical grade insecticide (e.g., Jasmolin I, Permethrin)

  • High-purity solvent (e.g., Acetone)

  • Microapplicator with a calibrated syringe

  • CO2 source for anesthetizing insects

  • Holding cages with food and water

  • 3-5 day old adult female house flies of a susceptible strain

  • Glass vials or petri dishes

Step-by-Step Methodology
  • Preparation of Stock Solution : Accurately weigh the technical grade insecticide and dissolve it in the solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL).[25]

  • Serial Dilutions : Perform serial dilutions of the stock solution to create a range of at least 5-7 concentrations that are expected to produce mortality between 10% and 90%.[23] A solvent-only solution serves as the control.

  • Insect Anesthetization : Briefly expose the test insects to CO2 until they are immobilized. Work with small batches to prevent prolonged anesthesia.

  • Topical Application : Using the microapplicator, apply a precise droplet (typically 0.5-1.0 µL) of an insecticide dilution to the dorsal thorax of each anesthetized insect.[25] Treat at least 3-4 replicates of 20-25 insects per concentration level.

  • Control Group : Treat an equal number of insects with the solvent alone to account for mortality due to handling or the solvent itself.

  • Recovery and Observation : Place the treated insects into clean holding cages with access to food and water. Maintain them at a constant temperature (e.g., 25°C) and humidity.

  • Mortality Assessment : Record mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis : Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%. Analyze the dose-response data using probit analysis to calculate the LD50, 95% confidence limits, and the slope of the regression line.[16]

cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis A1 Prepare Serial Dilutions A2 Anesthetize Insects (CO2) B1 Topical Application of 1µL dose to Dorsal Thorax A2->B1 B2 Treat Control Group (Solvent Only) C1 Incubate 24h (Food & Water) C2 Assess Mortality C1->C2 C3 Probit Analysis (Calculate LD50) C2->C3

Sources

Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Between Jasmolin I and Other Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of entomology and insecticide development, the emergence of insecticide resistance is a constant and evolving challenge. Understanding the potential for cross-resistance between different insecticidal compounds is paramount for developing sustainable pest management strategies. This guide provides an in-depth technical comparison of cross-resistance profiles involving Jasmolin I, a key insecticidal component of natural pyrethrum, and other major classes of insecticides. While direct, comprehensive studies on Jasmolin I cross-resistance are limited, this guide synthesizes established principles of pyrethroid resistance to provide a robust framework for investigation.

Jasmolin I, like other pyrethrins, is a natural insecticide derived from the flowers of Chrysanthemum cinerariifolium.[1][2][3] Its primary mode of action is the disruption of voltage-gated sodium channels in the nervous systems of insects, leading to prolonged channel opening, repetitive nerve discharges, paralysis, and ultimately death.[1][4][5] This mechanism is shared with synthetic pyrethroids, which are structurally similar to the natural pyrethrins.[6][7]

The Specter of Cross-Resistance: Shared Defenses

Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple insecticides, often within the same chemical class or with a similar mode of action.[8] For Jasmolin I and other pyrethrins, the primary mechanisms of resistance that can lead to cross-resistance with other insecticides fall into two main categories: target-site insensitivity and enhanced metabolic detoxification.[7][9]

Target-Site Insensitivity: The "Knockdown Resistance" (kdr) Phenomenon

The most well-documented mechanism of resistance to pyrethrins and pyrethroids is the modification of the voltage-gated sodium channel, the insecticides' target site.[10] Specific point mutations in the gene encoding this channel can reduce the binding affinity of the insecticide, rendering it less effective.[7] This form of resistance is commonly referred to as knockdown resistance (kdr).[6][11]

Because DDT (a chlorinated hydrocarbon) also targets the voltage-gated sodium channel, kdr mutations frequently confer cross-resistance between pyrethrins/pyrethroids and DDT.[6][7][12] The extensive historical use of DDT for insect control has, in many insect populations, pre-selected for kdr mutations, leading to a baseline of reduced susceptibility to pyrethroids upon their introduction.[13]

Metabolic Resistance: The Detoxification Machinery

Insects have evolved sophisticated enzymatic systems to detoxify and eliminate foreign compounds, including insecticides.[14][15] Upregulation or modification of these enzymes can lead to metabolic resistance, where the insecticide is broken down before it can reach its target site.[7][11] The primary enzyme families involved in pyrethrin and pyrethroid metabolism are:

  • Cytochrome P450 monooxygenases (P450s): This large and diverse family of enzymes plays a crucial role in the oxidative metabolism of a wide range of xenobiotics.[16][17] Overexpression of specific P450s is a common mechanism of resistance to pyrethroids and can also confer cross-resistance to other insecticide classes that are substrates for the same enzymes, such as some carbamates.[16][18]

  • Esterases: These enzymes hydrolyze the ester bonds present in many pyrethrins, including Jasmolin I, and pyrethroids, leading to their detoxification.[19][20]

  • Glutathione S-transferases (GSTs): GSTs are involved in the conjugation of glutathione to xenobiotics, making them more water-soluble and easier to excrete.[14][15]

Comparative Cross-Resistance Profiles

The following table summarizes the expected cross-resistance potential between Jasmolin I and other major insecticide classes based on shared resistance mechanisms observed with pyrethroids. It is crucial to note that the level of cross-resistance can vary significantly depending on the specific insect species, the history of insecticide exposure, and the particular resistance mechanisms present in the population.

Insecticide ClassExample InsecticidesPrimary Mode of ActionShared Resistance Mechanisms with Jasmolin IExpected Cross-Resistance Potential
Pyrethroids (Type I & II) Permethrin, Deltamethrin, CypermethrinSodium Channel ModulatorsTarget-site (kdr), Metabolic (P450s, Esterases)High [16][21]
Chlorinated Hydrocarbons DDTSodium Channel ModulatorTarget-site (kdr)High [6][22]
Organophosphates Malathion, ChlorpyrifosAcetylcholinesterase (AChE) InhibitorsMetabolic (P450s, Esterases - potential for some overlap)Low to Moderate [16]
Carbamates Bendiocarb, PropoxurAcetylcholinesterase (AChE) InhibitorsMetabolic (P450s - potential for some overlap)Low to Moderate [16][18]
Neonicotinoids Imidacloprid, AcetamipridNicotinic Acetylcholine Receptor (nAChR) AgonistsMetabolic (P450s - potential for some overlap)Low [23]

Experimental Protocols for Assessing Cross-Resistance

To empirically determine the cross-resistance profile of Jasmolin I in a specific insect population, a series of bioassays and molecular analyses are required.

Dose-Mortality Bioassays

This is the foundational method for quantifying insecticide susceptibility.[15][24][25]

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of Jasmolin I and other insecticides against a target insect population.

Step-by-Step Methodology:

  • Insect Rearing: Maintain a susceptible laboratory strain and the field-collected population of the target insect under controlled conditions (e.g., 25±2°C, 70±10% RH, 12:12 L:D photoperiod).

  • Insecticide Preparation: Prepare serial dilutions of technical grade Jasmolin I and other test insecticides in an appropriate solvent (e.g., acetone).[24][26]

  • Application:

    • Topical Application: Apply a precise volume (e.g., 0.1-1 µL) of each insecticide dilution directly to the dorsal thorax of individual adult insects using a microapplicator.

    • Contact Bioassay (e.g., CDC Bottle Bioassay or WHO Tube Test): Coat the inner surface of glass bottles or tubes with the insecticide solutions and allow the solvent to evaporate.[8][27][28] Introduce a known number of insects into each container.

  • Observation: Record mortality at a set time point, typically 24 hours post-exposure.[29]

  • Data Analysis: Use probit analysis to calculate the LC50/LD50 values, their 95% confidence intervals, and the slope of the dose-response curve.[24]

  • Resistance Ratio (RR) Calculation: RR = LC50 of the field population / LC50 of the susceptible strain. An RR value greater than 10 is generally indicative of resistance.

Synergist Bioassays

Synergists are chemicals that inhibit specific metabolic enzymes, thereby increasing the toxicity of an insecticide in resistant insects.[14][30][31] These assays are critical for implicating metabolic pathways in resistance.

Objective: To determine the role of P450s and esterases in resistance to Jasmolin I.

Step-by-Step Methodology:

  • Synergist Selection:

    • Piperonyl Butoxide (PBO): An inhibitor of P450s.[14][31]

    • S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.[6]

  • Pre-exposure: Expose the insects to a sub-lethal concentration of the synergist for a defined period (e.g., 1-4 hours) prior to insecticide exposure.

  • Insecticide Bioassay: Conduct the dose-mortality bioassay as described above with the synergist-pre-exposed insects.

  • Data Analysis: Calculate the Synergism Ratio (SR) = LC50 of the insecticide alone / LC50 of the insecticide + synergist. A high SR value (typically >2) suggests the involvement of the inhibited enzyme system in resistance.[14]

Molecular Analysis of Target-Site Mutations

Objective: To detect the presence and frequency of kdr mutations in the voltage-gated sodium channel gene.

Step-by-Step Methodology:

  • DNA Extraction: Extract genomic DNA from individual insects.

  • PCR Amplification: Amplify the region of the voltage-gated sodium channel gene known to harbor kdr mutations using specific primers.[32]

  • Genotyping:

    • DNA Sequencing: Sequence the PCR products to identify specific nucleotide changes that result in amino acid substitutions.[33]

    • Allele-Specific PCR (AS-PCR) or TaqMan assays: These are higher-throughput methods for genotyping known mutations.[34]

  • Data Analysis: Correlate the presence of kdr alleles with the resistance phenotypes observed in the bioassays.

Visualizing the Pathways of Resistance and Investigation

Cross_Resistance_Workflow kdr Target-Site Insensitivity (kdr) Voltage-Gated Sodium Channel Mutations bioassay Dose-Mortality Bioassay kdr->bioassay Investigated by molecular_assay Molecular Analysis kdr->molecular_assay Investigated by metabolic Metabolic Resistance (P450s, Esterases) metabolic->bioassay Investigated by synergist_assay Synergist Bioassay metabolic->synergist_assay Investigated by jasmolin Jasmolin I (Pyrethrin) jasmolin->kdr Selects for jasmolin->metabolic Selects for pyrethroids Pyrethroids pyrethroids->kdr Selects for pyrethroids->metabolic Selects for ddt DDT ddt->kdr Selects for ops_carbs Organophosphates & Carbamates ops_carbs->metabolic Selects for

Figure 1: Conceptual workflow illustrating the interplay between insecticide selection, resistance mechanisms, and the experimental methods used for their investigation.

Conclusion and Future Directions

While Jasmolin I remains a valuable tool in pest management due to its natural origin and rapid degradation, the potential for cross-resistance, particularly with synthetic pyrethroids and DDT, cannot be overlooked.[1][3] The shared mode of action and common resistance pathways necessitate a proactive approach to resistance management.

For researchers and drug development professionals, the key takeaways are:

  • Assume Cross-Resistance Potential: In populations with known pyrethroid or DDT resistance, it is highly probable that cross-resistance to Jasmolin I exists.

  • Embrace Integrated Resistance Management: The use of Jasmolin I should be part of a broader strategy that includes rotating insecticides with different modes of action, using synergists where appropriate, and employing non-chemical control methods.

  • Prioritize Monitoring: Regular monitoring of susceptibility in target pest populations using the described bioassay and molecular techniques is essential for early detection of resistance and for making informed decisions on control strategies.[11]

Further research focusing directly on the cross-resistance profiles of Jasmolin I and other individual pyrethrins is warranted to refine our understanding and to develop more targeted and effective resistance management programs.

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  • Smith, L. B., et al. (2021). Levels of cross-resistance to pyrethroids conferred by the Vssc knockdown resistance allele 410L+1016I+1534C in Aedes aegypti. PLoS Neglected Tropical Diseases, 15(7), e0009556. Retrieved from [Link]

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  • Ahadji, V. M., et al. (2024). Cross-Resistance to Pyrethroids and Neonicotinoids in Malaria Vectors from Vegetable Farms in the Northern Benin. Insects, 15(1), 3. Retrieved from [Link]

  • Richards, S. L., & Sand-Loudner, J. (2020). Assessing Insecticide Resistance in Adult Mosquitoes: Perspectives on Current Methods. Insects, 11(9), 585. Retrieved from [Link]

  • Kristan, M., & Lines, J. (2002). Investigation of Negative Cross-Resistance as a Resistance-Management Tool for Insecticide-Treated Nets. Journal of Medical Entomology, 39(3), 467–473. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Pyrethrins. PubChem. Retrieved from [Link]

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  • Riveron, J. M., et al. (2019). The P450 CYP6Z1 confers carbamate/pyrethroid cross-resistance in a major African malaria vector beside a novel carbamate-insensitive N485I acetylcholinesterase-1 mutation. PLoS Genetics, 15(2), e1007942. Retrieved from [Link]

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Sources

"validation of analytical methods for Jasmolin I detection in food products"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Validation of Analytical Methods for Jasmolin I Detection in Food Products

This guide provides an in-depth comparison and validation framework for analytical methods tailored to the detection of Jasmolin I in various food matrices. As a key insecticidal component of natural pyrethrum, ensuring the accuracy and reliability of Jasmolin I quantification is paramount for consumer safety and regulatory adherence. This document is designed for researchers, analytical scientists, and quality control professionals, offering both foundational principles and actionable protocols grounded in rigorous scientific practice and international standards.

Introduction: The Significance of Jasmolin I Detection

Jasmolin I is one of the six naturally occurring esters, collectively known as pyrethrins, extracted from the flowers of Chrysanthemum cinerariifolium.[1][2] These compounds are valued as insecticides due to their potent neurotoxic effects on insects and their rapid degradation in the environment, which minimizes long-term residue concerns.[1][3] Jasmolin I, along with its counterparts (Pyrethrin I and II, Cinerin I and II, Jasmolin II), acts as a sodium channel modulator in insects.[1]

The use of pyrethrins in agriculture and food storage necessitates robust analytical surveillance to ensure that residue levels in food products do not exceed established safety thresholds. Regulatory bodies like the Codex Alimentarius Commission have set Maximum Residue Limits (MRLs) for total pyrethrins in a wide range of commodities, from cereal grains to fruits and vegetables.[4][5] The residue definition for compliance often includes the sum of all six pyrethrin esters.[4] Therefore, analytical methods must be not only sensitive and accurate but also rigorously validated to prove they are "fit for purpose" in complex food matrices.

Core Analytical Techniques: A Comparative Overview

The determination of Jasmolin I is typically accomplished using chromatographic techniques, which separate it from other pyrethrins and matrix interferences. The two primary approaches are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), frequently coupled with Mass Spectrometry (MS) for definitive identification and quantification.[6][7]

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like pyrethrins.[8][9] It often provides high-resolution separation of the six pyrethrin esters.[10] Common detectors include the Electron Capture Detector (ECD), which is highly sensitive to the halogenated atoms present in many synthetic pyrethroids but can also be used for natural pyrethrins, and Mass Spectrometry (MS), which offers superior selectivity and structural confirmation.[6][7][11] GC-MS/MS, in particular, enhances selectivity by monitoring specific precursor-to-product ion transitions, effectively minimizing matrix interference.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, especially for compounds that may be thermally labile.[6][7] Coupled with Ultraviolet (UV) or Diode Array Detectors (DAD), HPLC can quantify pyrethrins, though it may lack the specificity of MS in complex samples.[12] The gold standard for both sensitivity and specificity is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique has become the method of choice for trace-level pesticide residue analysis in food due to its exceptional ability to detect low concentrations in intricate matrices like fruits, vegetables, and baby food.[13][14][15]

Performance Comparison: GC-MS/MS vs. LC-MS/MS

The choice between GC-MS/MS and LC-MS/MS depends on the specific application, available instrumentation, and the nature of the food matrix. Below is a comparative summary based on typical performance characteristics reported in the literature.

Parameter Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Causality and Field Insights
Specificity High to Very High. Specificity is achieved through chromatographic separation and unique mass fragmentation patterns (MRM transitions).[8]Very High. Provides excellent specificity from MRM transitions, often considered superior for complex matrices due to softer ionization.[14]LC-MS/MS often shows fewer matrix effects for certain food types compared to GC, where non-volatile matrix components can contaminate the injector and column.
Sensitivity (LOQ) Typically in the range of 0.01 to 0.05 mg/kg in various food matrices.[8][10]Generally achieves lower detection limits, often ≤0.01 mg/kg, making it ideal for stringent regulations like those for baby food.[13][14][15]The high efficiency of electrospray ionization (ESI) for pyrethrins contributes to the superior sensitivity of LC-MS/MS.
Accuracy (% Recovery) Good, typically 75-110%.[8][10]Excellent, often within 80-115%.[13][14]Sample preparation is critical for both techniques. Methods like QuEChERS provide good recoveries for both GC and LC applications.[8][13]
Precision (%RSD) Good, typically <15%.[10]Excellent, often <10%.[14]Modern autosamplers and stable MS systems allow for highly precise injections and measurements in both platforms.
Sample Throughput Moderate. Run times can be longer, and injector/column maintenance may be required more frequently with complex matrices.High. Faster run times are often achievable with UPLC/UHPLC systems. Less prone to contamination from non-volatile matrix components.The ability to use "dilute-and-shoot" or simplified QuEChERS extracts with LC-MS/MS often leads to higher throughput.

The Framework of Trust: Analytical Method Validation

Method validation is the cornerstone of data integrity, providing documented evidence that an analytical procedure is suitable for its intended purpose.[16] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[16][17] A properly validated method ensures that the results are accurate, reliable, and reproducible.

The validation process involves a series of experiments to evaluate the performance of the method against predefined acceptance criteria.[18][19]

Validation_Workflow cluster_experiments Validation Parameters P Method Development & Optimization V Validation Protocol (Define Parameters & Criteria) P->V Finalize Procedure E Execute Validation Experiments V->E Execute Protocol D Validation Report (Summarize & Evaluate Data) E->D Analyze Results Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOQ LOQ / LOD Rob Robustness I Method Implementation (Routine Analysis) D->I Approve Method

Caption: A typical workflow for analytical method validation.

Key Validation Parameters (ICH Q2(R2))
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[18] In MS-based methods, this is demonstrated by the absence of interfering peaks at the retention time of Jasmolin I in blank matrix samples and the consistent ratio of multiple MRM transitions.

  • Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[19] The range is the interval between the upper and lower concentrations over which the method is shown to be accurate, precise, and linear.[16] This is typically evaluated by a series of 5-7 standards, with the resulting calibration curve having a coefficient of determination (r²) > 0.99.

  • Accuracy: The closeness of test results to the true value. It is assessed by spiking a blank food matrix with known concentrations of Jasmolin I (typically at low, medium, and high levels relative to the expected range) and calculating the percent recovery.[18]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment. Precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] The LOQ is a critical parameter and must be below the regulatory MRL.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[18] This provides an indication of its reliability during normal usage.

Field-Proven Protocol: Validation of LC-MS/MS Method for Jasmolin I in Leafy Greens

This section provides a detailed protocol for the validation of an LC-MS/MS method for Jasmolin I in a representative complex matrix, such as spinach. The methodology is a self-validating system, where the experimental steps directly generate the data needed to meet the ICH validation criteria.

Sample_Prep_Workflow S1 1. Weigh 10g Homogenized Sample S2 2. Add 10 mL Acetonitrile & Internal Standard S1->S2 S3 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) S2->S3 S4 4. Shake Vigorously & Centrifuge S3->S4 S5 5. Take Aliquot of Acetonitrile Layer S4->S5 S6 6. d-SPE Cleanup (e.g., PSA, GCB, MgSO4) S5->S6 Dispersive Solid-Phase Extraction S7 7. Centrifuge & Filter S6->S7 S8 8. LC-MS/MS Analysis S7->S8

Caption: QuEChERS-based sample preparation workflow.

Materials and Reagents
  • Standards: Certified reference material of Jasmolin I.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate.

  • QuEChERS Kits: Extraction salts (magnesium sulfate, sodium chloride) and dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) for removing organic acids and graphitized carbon black (GCB) for pigment removal.

  • Control Matrix: Blank spinach, verified to be free of pyrethrins.

Instrumentation (Typical Conditions)
  • LC System: U(H)PLC system.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of (A) Water with 0.1% formic acid and 5mM ammonium formate and (B) Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.

    • MRM Transitions: At least two transitions for Jasmolin I (one for quantification, one for confirmation).

Validation Experiments

Step 1: Specificity

  • Analyze a blank spinach extract prepared using the QuEChERS method.

  • Analyze a solvent blank.

  • Analyze a spiked sample containing Jasmolin I.

  • Causality: This confirms that no endogenous matrix components or solvent contaminants produce a signal at the retention time and MRM transition of Jasmolin I, ensuring the method's selectivity.

Step 2: Linearity and Range

  • Prepare a series of at least six matrix-matched calibration standards by spiking blank spinach extract with Jasmolin I at concentrations spanning the expected range (e.g., 0.0025 to 0.1 mg/kg).

  • Inject each standard and plot the peak area response against the concentration.

  • Perform a linear regression analysis.

  • Causality: Using matrix-matched standards is crucial as it compensates for signal suppression or enhancement caused by the food matrix, leading to more accurate quantification.

Step 3: Accuracy and Precision

  • Spike blank spinach homogenate with Jasmolin I at three concentration levels (e.g., LOQ, 2x LOQ, and 10x LOQ).

  • For repeatability , prepare and analyze five replicates at each level on the same day by the same analyst.

  • For intermediate precision , have a different analyst repeat the experiment on a different day.

  • Calculate the % recovery for accuracy and the %RSD for precision for each level.

  • Causality: This multi-level assessment ensures the method is reliable across its entire working range and robust against minor day-to-day variations in execution.

Step 4: LOQ and LOD

  • Estimate the LOQ by analyzing a series of low-concentration spiked samples.

  • The LOQ is the lowest concentration that meets the acceptance criteria for accuracy and precision (see table below).

  • The LOD can be determined based on the signal-to-noise ratio (typically S/N ≥ 3), but the LOQ is the more functionally important parameter for quantitative analysis.

  • Causality: Establishing a reliable LOQ is essential to confidently report compliance with regulatory MRLs.

Step 5: Robustness

  • Analyze a mid-level spiked sample while introducing small, deliberate changes to method parameters.

  • Examples of variations:

    • Column temperature (± 2 °C).

    • Mobile phase organic content (± 1%).

    • Flow rate (± 5%).

  • Calculate the effect of these changes on peak area and retention time.

  • Causality: This experiment identifies which method parameters are most critical to control, ensuring consistent performance during routine use.

Acceptance Criteria

The following table summarizes typical acceptance criteria for method validation based on international guidelines.

Parameter Acceptance Criterion Reference
Specificity No significant interference at the retention time of the analyte.[18]
Linearity (r²) ≥ 0.99[12]
Range Interval demonstrating linearity, accuracy, and precision.[19]
Accuracy (% Recovery) 70 - 120%[8][9]
Precision (%RSD) Repeatability (Intra-day): ≤ 15% Intermediate (Inter-day): ≤ 20%[13]
LOQ Lowest concentration meeting accuracy and precision criteria; must be ≤ MRL.[13][14]

Conclusion

The reliable detection of Jasmolin I in food products is a critical task that relies on the selection of a suitable analytical technique and, most importantly, its thorough validation. While both GC-MS/MS and LC-MS/MS are powerful tools, LC-MS/MS often provides superior sensitivity and higher throughput for the diverse and complex matrices encountered in food analysis.

A successful validation study, structured according to ICH guidelines, is not merely a regulatory requirement; it is a fundamental scientific exercise that builds confidence and trustworthiness in analytical data. By systematically evaluating parameters from specificity to robustness, laboratories can ensure their methods are truly fit for the purpose of safeguarding public health and facilitating international trade.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Methodology for trace analysis of 17 pyrethroids and chlorpyrifos in foodstuff by gas chromatography–tandem mass spectrometry Source: FAO AGRIS URL: [Link]

  • Title: Analytical Methods for Pyrethrins and Pyrethroids Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Pyrethrins (jasmolin I) Source: AERU - University of Hertfordshire URL: [Link]

  • Title: Pyrethrins - Pesticide Detail Source: CODEXALIMENTARIUS FAO-WHO URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

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  • Title: Validation parameters of HPLC-DAD method for pyrethrin analysis. Source: ResearchGate URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Determination of Pyrethroid Pesticide Residues in Vegetables by Solvent Sublation Followed by High-Performance Liquid Chromatography Source: Taylor & Francis Online URL: [Link]

  • Title: Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Jasmolin I Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comparison of green sample preparation techniques in the analysis of pyrethrins and pyrethroids in baby food by liquid chromatography-tandem mass spectrometry Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: The gas chromatography–mass spectrometry (GC–MS) chromatograph of pyrethrins (10 mg/L). Source: ResearchGate URL: [Link]

  • Title: Codex Alimentarius Commission Report Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry Source: MDPI URL: [Link]

  • Title: A New Analysis Method with GC or GC–MS for the Quick Detection of Pesticide Residues in Vegetables Source: ACS Publications URL: [Link]

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  • Title: Analytical Methods - Toxicological Profile for Pyrethrins and Pyrethroids Source: NCBI - National Institutes of Health (NIH) URL: [Link]

  • Title: Analysis of Synthetic Pyrethroids by Gas Chromatography–Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Pesticides Source: CODEXALIMENTARIUS FAO-WHO URL: [Link]

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Sources

A Comparative Guide to the Metabolism of Jasmolin I Across Different Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Understanding Jasmolin I Metabolism

Jasmolin I is a naturally occurring insecticide belonging to the pyrethrin family, extracted from the flower heads of Tanacetum cinerariifolium.[1][2] As a Type I pyrethrin, it acts as a potent neurotoxin in insects by modulating voltage-gated sodium channels, leading to paralysis and death.[1][3] Its low mammalian toxicity and rapid environmental degradation make it a valuable component of commercial insecticides.[3] However, the metabolic fate of Jasmolin I is a critical factor influencing its efficacy, potential for resistance development in target species, and safety profile in non-target organisms.

Direct comparative metabolic studies on Jasmolin I are not extensively available in the public domain. Therefore, this guide synthesizes data from studies on closely related and structurally similar Type I pyrethrins, such as Pyrethrin I and Cinerin I, to provide an in-depth, inferred comparison of Jasmolin I metabolism across different species, primarily focusing on mammals (rats and humans) and insects. Understanding these metabolic differences is paramount for the development of effective and selective pest control strategies and for conducting robust risk assessments.

Core Metabolic Pathways: A Tale of Two Enzyme Families

The metabolism of pyrethrins, including Jasmolin I, is primarily governed by two major enzyme systems: carboxylesterases and cytochrome P450 monooxygenases.[4][5] These enzymes work in concert to detoxify the lipophilic Jasmolin I molecule, converting it into more water-soluble metabolites that can be readily excreted.[3]

Ester Hydrolysis: The Primary Detoxification Route in Mammals

The central ester bond in Jasmolin I is a key target for metabolic breakdown. In mammals, this hydrolysis is efficiently catalyzed by carboxylesterases (CEs), particularly in the liver.[1][6] This rapid cleavage of the ester linkage is a major reason for the selective toxicity of pyrethrins, as it quickly deactivates the neurotoxic parent compound.[7]

Oxidative Metabolism: A Critical Pathway in Both Mammals and Insects

Cytochrome P450 (P450) enzymes play a crucial role in the oxidative metabolism of Jasmolin I in both mammals and insects.[4][8] These enzymes introduce hydroxyl groups and other modifications to the molecule, increasing its polarity and facilitating further metabolism and excretion. In insects, P450-mediated metabolism is a significant mechanism of resistance to pyrethroids.[8]

Comparative Metabolism: Mammals vs. Insects

The differential metabolism of Jasmolin I between mammals and insects is the cornerstone of its selective toxicity.

Mammalian Metabolism (Rat and Human)

In mammals, Jasmolin I is expected to be rapidly and extensively metabolized, primarily in the liver.

  • Dominant Pathway: Ester hydrolysis is the predominant and most rapid detoxification pathway. Mammalian hepatic microsomes exhibit high carboxylesterase activity towards pyrethrins.[6]

  • Oxidative Contributions: Cytochrome P450 enzymes also contribute to the metabolism by hydroxylating various positions on both the chrysanthemic acid and the jasmolone moieties of the molecule.[9][10] Human P450 isoforms such as CYP2C8, CYP2C9, CYP2C19, and CYP3A4 are known to be involved in the metabolism of pyrethroids.[9]

  • Species Differences: Studies on other pyrethroids have shown that the intrinsic clearance in rat liver microsomes can be 5- to 15-fold greater than in human microsomes, indicating a generally faster metabolism in rats.[9]

Insect Metabolism

In insects, the metabolic landscape is different, which contributes to their susceptibility to Jasmolin I.

  • Reduced Hydrolysis: Insects generally possess lower carboxylesterase activity compared to mammals, leading to a slower breakdown of the toxic parent compound.

  • P450-Mediated Resistance: Oxidative metabolism by cytochrome P450s is the primary route of detoxification in many insect species.[8] Overexpression of specific P450 enzymes, such as CYP6M2 in the malaria vector Anopheles gambiae, has been shown to confer resistance to pyrethroids by enhancing their metabolism.[11]

Predicted Primary Metabolites of Jasmolin I

Based on the known metabolic pathways of structurally similar pyrethrins, the following are the predicted primary metabolites of Jasmolin I:

Metabolite Name Metabolic Pathway Predicted Chemical Structure
Chrysanthemic acidEster HydrolysisImage of Chrysanthemic acid structure
JasmoloneEster HydrolysisImage of Jasmolone structure
Hydroxy-Jasmolin I (on pentenyl side chain)Oxidation (P450)Image of Hydroxy-Jasmolin I structure
Hydroxy-Jasmolin I (on chrysanthemic acid)Oxidation (P450)Image of Hydroxy-Jasmolin I structure
Carboxy-Jasmolin IOxidation (P450)Image of Carboxy-Jasmolin I structure

Experimental Protocol: In Vitro Comparative Metabolism of Jasmolin I

This protocol outlines a robust method for comparing the metabolism of Jasmolin I using liver microsomes from different species.

Objective:

To compare the rate and profile of Jasmolin I metabolism in liver microsomes from rat, human, and a representative insect species (e.g., Musca domestica).

Materials:
  • Jasmolin I (analytical standard)

  • Pooled liver microsomes (rat, human, insect)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • LC-MS/MS system

Methodology:
  • Incubation Preparation:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Pre-warm the master mix and liver microsomes to 37°C.

  • Initiation of Reaction:

    • Add Jasmolin I (final concentration, e.g., 1 µM) to the microsomal suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the depletion of the parent Jasmolin I and the formation of its metabolites.

Data Analysis:
  • Calculate the rate of Jasmolin I depletion for each species.

  • Determine the kinetic parameters (Vmax and Km) for the formation of major metabolites.

  • Compare the metabolite profiles across the different species.

Visualizing Metabolic Pathways and Experimental Workflow

Inferred Primary Metabolic Pathways of Jasmolin I

JasmolinI_Metabolism cluster_hydrolysis Ester Hydrolysis (Carboxylesterases) cluster_oxidation Oxidation (Cytochrome P450s) JasmolinI Jasmolin I Chrysanthemic_acid Chrysanthemic acid JasmolinI->Chrysanthemic_acid Jasmolone Jasmolone JasmolinI->Jasmolone Hydroxy_JasmolinI_pentenyl Hydroxy-Jasmolin I (pentenyl side chain) JasmolinI->Hydroxy_JasmolinI_pentenyl Hydroxy_JasmolinI_acid Hydroxy-Jasmolin I (chrysanthemic acid) JasmolinI->Hydroxy_JasmolinI_acid Carboxy_JasmolinI Carboxy-Jasmolin I Hydroxy_JasmolinI_acid->Carboxy_JasmolinI InVitro_Workflow start Start incubation Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) start->incubation add_jasmolin Add Jasmolin I incubation->add_jasmolin time_course Time-Course Sampling (0, 5, 15, 30, 60 min) add_jasmolin->time_course quench Quench Reaction (Cold Acetonitrile) time_course->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge extract Supernatant Extraction centrifuge->extract analyze LC-MS/MS Analysis extract->analyze data Data Analysis (Depletion Rate, Metabolite Formation) analyze->data end End data->end

Caption: Experimental workflow for in vitro metabolism study.

Conclusion and Future Directions

This guide provides a comprehensive overview of the comparative metabolism of Jasmolin I, inferred from data on closely related pyrethrins. The primary metabolic pathways involve ester hydrolysis, which is dominant in mammals, and cytochrome P450-mediated oxidation, a key pathway in both mammals and insects. The significant differences in the rates and routes of metabolism between mammals and insects underscore the selective toxicity of Jasmolin I.

Future research should focus on conducting direct metabolic studies of Jasmolin I in various species to confirm these inferred pathways and to obtain precise quantitative data. Such studies will be invaluable for refining risk assessment models, understanding mechanisms of insecticide resistance, and guiding the development of next-generation pest control agents with improved efficacy and safety profiles.

References

  • Scollon, E. J., Starr, J. M., Godin, S. J., DeVito, M. J., & Hughes, M. F. (2009). In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms. Drug Metabolism and Disposition, 37(2), 311-318. [Link]

  • Gammon, D. W., Chandrasekaran, A., & ElNaggar, S. F. (2012). Chapter 5: Comparative Metabolism and Toxicology of Pyrethroids in Mammals. In Mammalian Toxicology of Insecticides (pp. 137-183). Royal Society of Chemistry. [Link]

  • Crow, J. A., Borazjani, A., Potter, P. M., & Ross, M. K. (2007). Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases. Toxicology and Applied Pharmacology, 221(1), 1-12. [Link]

  • Stevenson, B. J., Bibby, J., Pignatelli, P., Muangnoicharoen, S., O'Neill, P. M., Lian, L. Y., ... & Paine, M. J. (2011). Cytochrome P450 6M2 from the malaria vector Anopheles gambiae metabolizes pyrethroids: sequential metabolism of deltamethrin revealed. Insect biochemistry and molecular biology, 41(7), 492-502. [Link]

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  • Wang, Z., Li, Y., Chen, J., Li, Y., & Li, L. (2021). Transcriptome and Functional Analyses Revealed the Carboxylesterase Genes Involved in Pyrethroid Resistance in Anopheles sinensis (Diptera: Culicidae). Insects, 12(9), 819. [Link]

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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Jasmolin I as a Biopesticide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern agriculture and public health, the demand for effective, sustainable, and economically viable pest management solutions is paramount. Biopesticides, derived from natural sources, represent a critical alternative to synthetic chemicals, offering reduced environmental persistence and lower non-target toxicity.[1] Among these, Jasmolin I, a component of the natural insecticide pyrethrum, warrants rigorous evaluation.

This guide provides a comprehensive framework for assessing the cost-effectiveness of Jasmolin I. Moving beyond simple efficacy data, we will delve into the methodologies required to build a complete economic and biological picture, enabling informed decisions for its potential development and application.

Jasmolin I: A Profile of a Natural Neurotoxin

Jasmolin I is one of the six active insecticidal esters that constitute pyrethrum, the extract derived from the flowers of Chrysanthemum cinerariifolium.[2] Like its sister compounds (Pyrethrin I & II, Cinerin I & II, and Jasmolin II), it is a potent, contact-acting neurotoxin.[3][4]

Mechanism of Action: The insecticidal power of Jasmolin I, and all pyrethrins, lies in its ability to modulate voltage-gated sodium channels in the nerve cells of insects.[5][6] By delaying the closure of these channels, it causes repetitive and extended nerve firings. This leads to hyperexcitation, loss of motor coordination, paralysis, and ultimately, the death of the insect.[6] This rapid "knockdown" effect is a hallmark of pyrethrin-based insecticides.

The Competitive Landscape: Jasmolin I vs. Alternatives

A meaningful evaluation of Jasmolin I requires a direct comparison against both synthetic and biological alternatives. For this guide, we will benchmark it against a leading synthetic pyrethroid, Permethrin, and a widely-used botanical insecticide, Azadirachtin (from neem oil).

Pyrethroids are synthetic, manufactured chemicals designed to mimic the structure and effect of natural pyrethrins but are engineered for greater environmental stability and longevity.[7][8] Azadirachtin, in contrast, has a completely different mode of action, primarily acting as an insect growth regulator and antifeedant.[9]

Below is a comparative summary of key performance and economic indicators. It is crucial to recognize that values such as efficacy (LD50) and cost can fluctuate based on the target pest, formulation, and market conditions.

FeatureJasmolin I (as part of Pyrethrum)Permethrin (Synthetic Pyrethroid)Azadirachtin (Botanical)
Primary Mode of Action Sodium Channel Modulator (Neurotoxin)[3][5]Sodium Channel Modulator (Neurotoxin)[10]Ecdysone (Molting Hormone) Disruptor, Antifeedant[9][11]
Speed of Action Fast (Rapid knockdown)[10]Fast (Rapid knockdown)[12]Slow (Acts on growth and feeding)[1]
Environmental Persistence Low; susceptible to UV degradation[2][13]High; designed for longer residual activity[2][8]Low to moderate; biodegradable[14]
Specificity Broad-spectrum[2]Broad-spectrum[15][16]Broad-spectrum, but with minimal impact on many non-target organisms[11][14]
Resistance Potential Lower (due to the mix of 6 esters in natural pyrethrum)[2]Higher (single active molecule)[2]Lower (multiple modes of action)[17]
Approximate Cost of Active Ingredient High (labor-intensive cultivation and extraction)[18][19][20]Low to Moderate (synthetic manufacturing)[12][15]Moderate to High (extraction and formulation challenges)[11]
Organic Farming Suitability Yes (when not formulated with synthetic synergists)[6]NoYes

A Framework for Rigorous Cost-Effectiveness Analysis

Determining the true cost-effectiveness of a biopesticide is a multi-stage process that integrates laboratory data with real-world application economics. The ultimate metric is not simply the cost per liter, but the cost to achieve a desired level of pest control and the resulting economic benefit (e.g., yield protection).[21][22]

Diagram: Workflow for Cost-Effectiveness Evaluation

CostEffectivenessWorkflow cluster_lab Phase 1: Laboratory Assessment cluster_field Phase 2: Simulated Field Trials cluster_econ Phase 3: Economic Modeling lab_start Source Active Ingredient (Jasmolin I) protocol Execute Standardized Bioassay (e.g., Leaf Dip Protocol) lab_start->protocol Test Concentrations lc50 Determine Intrinsic Toxicity (LC50 / LD50) protocol->lc50 Mortality Data greenhouse Greenhouse/Small Plot Trials lc50->greenhouse Inform Dose Selection application Evaluate Application Rates & Formulation Efficacy greenhouse->application Apply Treatments yield_data Collect Crop Damage/ Yield Protection Data application->yield_data Measure Outcomes cost_analysis Calculate Input Costs (AI, Formulation, Labor) application->cost_analysis Input for Cost Calc. benefit_analysis Quantify Economic Benefit (Market Value of Yield Saved) yield_data->benefit_analysis Input for Benefit Calc. cbr Calculate Cost-Benefit Ratio (CBR) cost_analysis->cbr benefit_analysis->cbr decision Decision Point: Viable Biopesticide? cbr->decision

Caption: A multi-phase workflow for evaluating the cost-effectiveness of a biopesticide.

Phase 1: Laboratory Bioassays to Determine Intrinsic Toxicity

The first step is to quantify the intrinsic potency of Jasmolin I against a target pest. The Leaf Dip Bioassay is a standard, reliable method for chewing and sucking insects.[23]

Experimental Protocol: Leaf Dip Bioassay for Aphid Efficacy

This protocol is designed to determine the median lethal concentration (LC50) of Jasmolin I.

1. Preparation of Materials:

  • Test Organisms: A healthy, synchronized colony of the target aphid species.
  • Host Plant: Untreated host plant leaves (e.g., cabbage for Myzus persicae).[24]
  • Test Solutions: Prepare a serial dilution of Jasmolin I in an appropriate solvent (e.g., acetone), which is then emulsified in water with a surfactant. Concentrations should bracket the expected LC50. A control (solvent + surfactant in water) is mandatory.
  • Equipment: Petri dishes, agar powder, forceps, pipettes, paper towels.[24]

2. Assay Procedure:

  • Prepare a 1% agar solution and pour it into petri dishes to create a hydrated base that keeps leaves fresh.[24]
  • Using a sharpened tube, cut leaf discs of a consistent size from the host plant leaves.
  • Individually dip each leaf disc into a test solution (or control) for 10 seconds with gentle agitation.[24]
  • Place the treated discs on paper towels to air dry completely. This step is critical to ensure the test measures the effect of the residual deposit, not direct drowning.
  • Once dry, place one leaf disc (abaxial surface up) onto the agar bed in each petri dish.
  • Using a fine brush, carefully transfer a set number of aphids (e.g., 20) onto each leaf disc.
  • Seal the dishes with ventilated lids and store them in a controlled environment (temperature, humidity, light).

3. Data Collection and Analysis:

  • Assess aphid mortality at 24, 48, and 72-hour intervals.[25] An aphid is considered dead if it is immobile when gently prodded.
  • Correct for control mortality using Abbott's formula if necessary.
  • Use probit analysis to calculate the LC50 value—the concentration of Jasmolin I that causes 50% mortality in the test population.

Rationale (E-E-A-T): This self-validating protocol ensures that observed mortality is directly attributable to the pesticide. The control group accounts for mortality from handling or environmental stress. The agar bed maintains leaf turgor, ensuring aphids are exposed to a viable food source, thus testing the insecticide's efficacy, not starvation. Using a consistent dipping time ensures uniform dose application across all replicates.[26]

Phase 2 & 3: From Lab Efficacy to Economic Viability

While LC50 data is vital, it doesn't capture real-world performance. Greenhouse and small-scale field trials are the next logical step. In these trials, Jasmolin I would be applied at rates informed by the LC50 data. The key is to measure not just pest mortality, but the impact on crop yield or damage reduction compared to an untreated control and other pesticide treatments.[27]

The final step is economic modeling. This involves a cost-benefit analysis where the total cost of a pest management program is weighed against the monetary value of the crop yield it protects.[21]

Cost Calculation:

  • Active Ingredient (AI) Cost: The production of natural pyrethrins is known to be costly due to agricultural inputs, labor for cultivation and harvesting, and the extraction/purification process.[18][28]

  • Formulation Cost: Expenses associated with creating a stable, applicable product.

  • Application Cost: Labor, fuel, and equipment costs for field application.

Benefit Calculation:

  • Yield Increase: (Yield from treated plot - Yield from untreated plot) x Market price of the crop.

  • Cost-Benefit Ratio (CBR): Gross Return / Total Cost. A CBR greater than 1 indicates a profitable treatment.[22]

Studies have shown that while biopesticides can sometimes have higher initial costs than chemical insecticides, they can still be profitable and economically viable options for farmers.[21][22]

Jasmolin I's Mechanism of Action: A Closer Look

To fully appreciate the comparison with synthetic pyrethroids, understanding the specific molecular target is essential. Both natural pyrethrins and synthetic pyrethroids act on the voltage-gated sodium channels of insect neurons.

Diagram: Pyrethrin/Pyrethroid Mode of Action

MoA cluster_neuron Insect Axonal Membrane cluster_normal Normal Nerve Impulse cluster_pyrethrin With Jasmolin I / Pyrethroid Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse Action Potential Arrives Channel_Opens Channel Opens: Na+ ions flow in (Depolarization) Nerve_Impulse->Channel_Opens Channel_Closes Channel Closes Quickly: Repolarization Occurs Channel_Opens->Channel_Closes Pesticide Jasmolin I Binds to Channel Channel_Modified Channel is Modified Pesticide->Channel_Modified Channel_Stays_Open Closure is Delayed: Prolonged Na+ influx Channel_Modified->Channel_Stays_Open Result Repetitive Firing, Hyperexcitation, Paralysis Channel_Stays_Open->Result Channel_Opens_P Channel Opens Channel_Opens_P->Channel_Modified Nerve_Impulse_P Action Potential Arrives Nerve_Impulse_P->Channel_Opens_P

Caption: Mechanism of neurotoxicity for Jasmolin I and synthetic pyrethroids.

Conclusion and Future Directions

Jasmolin I, as a component of natural pyrethrum, is a fast-acting, biodegradable insecticide with a proven mechanism of action. Its primary challenge on the path to wider adoption is cost-effectiveness. The high cost of production for natural pyrethrins is a significant market restraint.[18]

A comprehensive evaluation, following the framework outlined in this guide, is essential. While laboratory bioassays will likely confirm its high intrinsic toxicity, the pivotal data will come from field trials linked to rigorous economic modeling. The analysis must compare its cost per unit of control against highly effective and often cheaper synthetic alternatives like permethrin, as well as other biopesticides like azadirachtin.

For Jasmolin I to be a truly cost-effective biopesticide, its higher upfront cost must be justified by benefits such as suitability for organic farming, a potentially lower risk of insect resistance, or premium pricing for produce grown under its regimen. Future research should focus not only on efficacy but also on novel, cost-reducing production methods, such as advancements in Chrysanthemum cultivation or biosynthetic production pathways, which could fundamentally alter the economic equation for this potent natural insecticide.[29]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Jasmolin I

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the nuanced world of drug development and scientific discovery, the responsible handling and disposal of chemical reagents is not merely a regulatory hurdle, but a cornerstone of safe and ethical scientific practice. This guide provides a comprehensive, in-depth protocol for the proper disposal of Jasmolin I, a potent, naturally derived insecticide. By understanding the chemical's properties and the rationale behind these procedures, you can ensure the safety of yourself, your colleagues, and the environment, reinforcing the integrity of your research from inception to completion.

Jasmolin I is one of the six esters that constitute pyrethrin, a natural insecticide extracted from the flowers of Chrysanthemum cinerariifolium.[1] While it is lauded for its rapid degradation in the environment compared to synthetic pesticides, its acute toxicity to aquatic life necessitates stringent disposal protocols.[2] This guide is designed to provide you with the essential, immediate safety and logistical information for the proper management of Jasmolin I waste in a laboratory setting.

Core Principles of Jasmolin I Waste Management

The disposal of Jasmolin I is governed by two primary principles: containment and compliance . Due to its mode of action as a neurotoxin in insects and its potential for environmental harm, all waste streams must be meticulously managed to prevent release.[3] Furthermore, disposal must adhere to local, state, and federal regulations, which often classify pesticide-related materials as hazardous waste.

ParameterValueSource
CAS Number 4466-14-2[1]
Molecular Formula C21H30O3PubChem
Appearance Brown, viscous oil or solid[3]
Environmental Fate Rapid degradation in the environment[1]
Primary Hazard High toxicity to aquatic organisms[2]

Jasmolin I Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of Jasmolin I waste generated in a laboratory.

G cluster_0 Start: Jasmolin I Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Temporary Storage cluster_4 Disposal cluster_5 Emergency Procedure: Spill start Generation of Jasmolin I Waste solid_waste Solid Waste (Contaminated PPE, vials) start->solid_waste liquid_waste Liquid Waste (Unused solutions, rinsate) start->liquid_waste solid_container Seal in a designated, labeled hazardous waste container (solid). solid_waste->solid_container liquid_container Collect in a designated, labeled, leak-proof hazardous waste container (liquid). liquid_waste->liquid_container storage Store in a designated satellite accumulation area. solid_container->storage liquid_container->storage pickup Arrange for pickup by a certified hazardous waste disposal service. storage->pickup spill Spill Occurs contain Contain Spill spill->contain decontaminate Decontaminate Area contain->decontaminate collect_spill Collect Spill Debris decontaminate->collect_spill spill_container Place in a labeled hazardous waste container. collect_spill->spill_container spill_container->storage

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Jasmolin I

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Vanguard of Research and Development

Welcome to a definitive guide on the safe handling of Jasmolin I, a key insecticidal constituent of pyrethrum.[1] As researchers and drug development professionals, our work with potent compounds demands not just procedural knowledge, but a deep, intuitive understanding of the safety principles that underpin every action in the laboratory. This document moves beyond a simple checklist, offering a causal framework for why specific personal protective equipment (PPE) and handling protocols are mission-critical. Jasmolin I, while a natural product derived from Chrysanthemum cinerariifolium, is a potent neurotoxin to its target species and requires meticulous handling to ensure operator safety.[2][3][4] Its mode of action involves modulating sodium channels, a mechanism that underscores the need for robust protective measures.[2][3][5]

Hazard Profile of Jasmolin I: Understanding the Risk

Jasmolin I is a member of the pyrethrin family and is classified as a Type II Highly Hazardous Pesticide, primarily due to its high toxicity to aquatic life and bees.[2] For laboratory personnel, the risks are associated with direct contact, inhalation, or accidental ingestion.[6] Exposure can lead to a range of symptoms, from mild skin and respiratory irritation to more severe neurological effects in cases of significant systemic absorption.[7][8]

Table 1: Physicochemical Properties of Jasmolin I

Property Value Source
Chemical Formula C₂₁H₃₀O₃ [1][3]
Molecular Weight ~330.46 g/mol [1][3]
Appearance Brown, viscous oil or solid [9]
Boiling Point 417.5 °C [3]
Flash Point 178.5 °C [3]

| Storage | Store at < -15°C in a tightly sealed container |[3][10] |

Table 2: Toxicological Summary and Exposure Routes

Exposure Route Potential Health Effects Causality & Field Insights
Dermal (Skin) Irritation, tingling, or numbness at the contact site.[8] Allergic skin reactions are possible.[11] The primary route of exposure in 97% of pesticide handling incidents is the skin.[12] The viscous, oily nature of Jasmolin I increases adherence to surfaces, including skin, prolonging contact time if not properly protected.
Ocular (Eyes) Can cause serious eye damage, including irritation, tearing, and burns.[8][11] Direct splashes are the most obvious risk, but aerosols and vapors generated during handling can also cause significant irritation. Standard lab glasses are insufficient.
Inhalation Irritation of respiratory passages, runny nose, coughing, and potential dizziness.[8][11] While Jasmolin I has a high boiling point, aerosols can be generated when weighing solids or transferring solutions. Some pyrethrin-based formulations can cause asthma-like symptoms.[8]

| Ingestion | Nausea and vomiting are common.[7] May be fatal if swallowed and subsequently enters the airways.[11] | Though less common in a lab setting, this can occur from contaminated hands. The neurotoxic effects (excitation, tremors, convulsions) are most pronounced with large oral doses.[5][7] |

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not arbitrary; it is a scientifically-backed decision tailored to the specific physical and toxicological properties of the chemical.

Hand Protection: The Non-Negotiable Barrier

Your hands are the most likely point of contact. Therefore, selecting the correct gloves is paramount.

  • What to Use: Unlined, chemical-resistant nitrile or butyl rubber gloves. Ensure the gloves extend to at least mid-forearm.[13] For extensive handling or mixing, consider shoulder-length gloves.[13]

  • The Causality: These materials provide excellent resistance to the chemical class of Jasmolin I. Never use leather, canvas, or fabric-lined gloves, as they are porous and can absorb the chemical, acting as a reservoir for prolonged skin exposure.[12][13]

  • Field-Proven Protocol: Always double-glove when handling concentrated stock. This provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin. Always inspect gloves for tears or pinholes before use.[14]

Eye and Face Protection: Shielding Sensitive Mucosa
  • What to Use: Chemical splash goggles that conform to ANSI Z87.1 standards are the minimum requirement.[12] For tasks with a higher splash risk, such as transferring liquids or preparing solutions, a full-face shield worn over safety goggles is the authoritative recommendation.[13]

  • The Causality: Jasmolin I can cause serious eye damage.[11] Goggles with indirect vents provide superior protection against splashes and aerosols compared to standard safety glasses.[13] A face shield protects the entire face from splashes.[13]

Body Protection: Preventing Dermal Absorption
  • What to Use: A professional lab coat is a baseline requirement. For handling larger quantities or during procedures with a high risk of splashing, wear a chemical-resistant apron over the lab coat.[13] Long pants and fully-enclosed shoes are mandatory.

  • The Causality: About 97% of pesticide exposure occurs through the skin.[12] Standard cotton lab coats offer minimal protection against a direct spill of an oily substance like Jasmolin I. A chemical-resistant apron provides a necessary impermeable barrier.[13]

Respiratory Protection: Guarding Against Inhalation
  • What to Use: All handling of Jasmolin I, especially in its solid form or when preparing solutions, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[15] If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate chemical cartridges is required.[15]

  • The Causality: Inhalation of aerosols can cause respiratory irritation and systemic effects.[5][8] A fume hood is an engineering control that removes the hazard at the source. A respirator is a last line of defense when engineering controls are insufficient.

Operational and Disposal Plans: From Use to Neutralization

A protocol is a self-validating system. Each step is designed to ensure safety and experimental integrity.

Experimental Workflow for Handling Jasmolin I

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather & Inspect Required PPE don_ppe Don PPE (Correct Sequence) handle_chem Retrieve & Handle Jasmolin I (Weighing, Dilution) don_ppe->handle_chem Proceed to Experiment decontaminate Decontaminate Glassware & Work Surfaces handle_chem->decontaminate Experiment Complete doff_ppe Doff PPE (Correct Sequence) dispose_waste Segregate & Dispose of Chemical Waste wash_hands Wash Hands Thoroughly

Caption: Workflow for Safe Handling of Jasmolin I.

Protocol 1: PPE Donning Sequence

The logic here is to progress from the least contaminated areas to the most, ensuring that as you add layers, you are not transferring contaminants.

  • Body Protection: Don lab coat and chemical-resistant apron.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on safety goggles and/or face shield.

  • Hand Protection: Don inner gloves, followed by outer gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Protocol 2: PPE Doffing Sequence

This is the most critical phase for preventing self-contamination. The principle is "dirty-to-dirty," removing the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back of your head, avoiding contact with the front surface.

  • Body Protection: Unfasten and remove the apron and lab coat, folding the contaminated outer surface inward.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Respirator: If used, remove the respirator.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[16]

Protocol 3: Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area.

  • Contain: If safe to do so, contain the spill using an absorbent material like sand, sawdust, or commercial sorbent pads.[10]

  • Neutralize: There is no common neutralization agent; the primary method is absorption.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated chemical waste container.

  • Decontaminate: Wipe the spill area with a suitable solution (e.g., soap and water), absorbing the cleaning liquid with fresh absorbent material for disposal as chemical waste.[10]

Protocol 4: Waste Disposal

Improper disposal can have severe environmental consequences.[2]

  • Excess Chemical: Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.[10] Do not pour down the drain.[17]

  • Contaminated Materials: All used PPE, absorbent materials, and contaminated labware are considered chemical waste and must be placed in a clearly labeled, sealed waste container.

  • Empty Containers: Do not reuse empty containers.[17] They must be decontaminated via "triple rinsing."[17]

    • Fill the container ¼ full with a suitable solvent (e.g., ethanol or acetone).

    • Seal and shake vigorously for 30 seconds.

    • Empty the rinsate into a designated chemical waste container.

    • Repeat this process two more times.[17]

    • After rinsing, puncture the container to prevent reuse and dispose of it in accordance with institutional and local regulations.[10][17]

By integrating this expert-level understanding of the risks and the rationale behind each safety protocol, you not only protect yourself but also ensure the integrity of your research. This guide serves as your trusted resource for handling Jasmolin I with the precision and care it demands.

References

  • Title: Pyrethrins (jasmolin I) Source: AERU - University of Hertfordshire URL: [Link]

  • Title: Jasmolin I | C21H30O3 | CID 12304687 Source: PubChem - NIH URL: [Link]

  • Title: SAFETY DATA SHEET Source: SugarLandTX.gov URL: [Link]

  • Title: PYRETHRUM | Occupational Safety and Health Administration Source: OSHA URL: [Link]

  • Title: Personal Protective Equipment for Working With Pesticides Source: MU Extension URL: [Link]

  • Title: Personal Protective Equipment Source: Canada.ca URL: [Link]

  • Title: Pat-6: Personal Protective Equipment for Pesticide Applicators Source: Extension Publications - University of Kentucky URL: [Link]

  • Title: Personal Protective Equipment Source: Pesticide Environmental Stewardship URL: [Link]

  • Title: The Best Personal Protective Equipment For Pesticides Source: Solutions Pest & Lawn URL: [Link]

  • Title: Pyrethrins (jasmolin I) - Handling issues Source: AERU - University of Hertfordshire URL: [Link]

  • Title: PYRETHROID (Group PIM G026) Source: Inchem.org URL: [Link]

  • Title: GUIDELINES ON PROPER STORAGE, SAFE HANDLING AND DISPOSAL OF INSECTICIDES Source: National Center for Vector Borne Diseases Control (NCVBDC) URL: [Link]

  • Title: Pesticide Disposal Source: Integrated Pest Management - University of Missouri URL: [Link]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Pyrethrin and Pyrethroid Toxicity Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Pyrethrins General Fact Sheet Source: National Pesticide Information Center URL: [Link]

  • Title: Pyrethrin Concentrate Safety Data Sheet Source: Southern Agricultural Insecticides, Inc. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.